3-[(4-Methoxyphenoxy)methyl]piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-6-13(7-5-12)16-10-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWMLJNUQONEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424386 | |
| Record name | 3-[(4-methoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405060-20-0 | |
| Record name | 3-[(4-methoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-[(4-Methoxyphenoxy)methyl]piperidine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis and detailed characterization of the novel piperidine derivative, 3-[(4-Methoxyphenoxy)methyl]piperidine. This compound holds significant interest within medicinal chemistry and drug development due to its structural motifs, which are prevalent in a variety of biologically active molecules. This document outlines a reliable three-step synthetic pathway commencing with commercially available 3-piperidinemethanol. The synthesis involves a strategic N-protection, followed by a Williamson ether synthesis, and concluding with deprotection to yield the target compound. Each synthetic step is accompanied by a detailed, step-by-step protocol, including insights into the rationale behind the chosen reagents and reaction conditions. Furthermore, this guide establishes a thorough characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the unequivocal identification and purity assessment of the synthesized compound and its intermediates.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The incorporation of a methoxyphenoxy-methyl substituent at the 3-position of the piperidine ring introduces both steric and electronic features that can significantly influence the molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. This guide provides the necessary technical details for the synthesis and characterization of this compound, enabling further investigation into its potential therapeutic applications.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is strategically designed in three distinct steps to ensure high purity and yield. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: N-Protection of 3-Piperidinemethanol
Causality: The secondary amine of the piperidine ring is a potent nucleophile and can interfere with the subsequent Williamson ether synthesis. Therefore, it is crucial to protect this amine with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is selected due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.[1]
Experimental Protocol:
-
To a stirred solution of 3-piperidinemethanol (1.0 eq.) in a mixture of 1,4-dioxane and water (1:1), add sodium bicarbonate (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in 1,4-dioxane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-3-piperidinemethanol as a crude product, which can often be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
Causality: The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[2] In this step, the alkoxide generated from the hydroxyl group of N-Boc-3-piperidinemethanol acts as a nucleophile, displacing a suitable leaving group on a 4-methoxyphenyl derivative. While a Mitsunobu reaction is an alternative for forming aryl ethers, the Williamson synthesis is often more atom-economical and avoids the use of phosphorus-based reagents that can be difficult to remove.[3][4] We will utilize 4-methoxyphenol and activate the alcohol of the piperidine derivative as a mesylate for a more efficient reaction.
Experimental Protocol:
-
To a stirred solution of N-Boc-3-piperidinemethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, slowly add methanesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.
-
In a separate flask, dissolve 4-methoxyphenol (1.2 eq.) and potassium carbonate (2.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add the crude mesylate dissolved in a small amount of DMF to the 4-methoxyphenol solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-[(4-Methoxyphenoxy)methyl]piperidine.
Step 3: N-Boc Deprotection
Causality: The final step involves the removal of the Boc protecting group to yield the target compound. Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the carbamate bond, liberating the free secondary amine.[5][6]
Experimental Protocol:
-
Dissolve N-Boc-3-[(4-Methoxyphenoxy)methyl]piperidine (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the final product, this compound.
Characterization of Intermediates and Final Product
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compounds.
Caption: Comprehensive characterization workflow for all synthesized compounds.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the key compounds in the synthetic pathway.
Table 1: Predicted ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Boc-3-piperidinemethanol | ~1.45 (s, 9H, C(CH₃)₃), 1.10-1.90 (m, 5H, piperidine-H), 2.70-2.90 (m, 2H, piperidine-H), 3.40-3.60 (m, 2H, CH₂OH), 3.80-4.00 (m, 2H, piperidine-H) | ~28.5 (C(CH₃)₃), ~25.0, ~29.0, ~40.0, ~44.0, ~46.0 (piperidine-C), ~65.0 (CH₂OH), ~80.0 (C(CH₃)₃), ~155.0 (C=O) |
| N-Boc-3-[(4-Methoxyphenoxy)methyl]piperidine | ~1.45 (s, 9H, C(CH₃)₃), 1.20-2.00 (m, 5H, piperidine-H), 2.80-3.00 (m, 2H, piperidine-H), 3.75 (s, 3H, OCH₃), 3.80-4.10 (m, 4H, CH₂O & piperidine-H), 6.80-6.90 (m, 4H, Ar-H) | ~28.5 (C(CH₃)₃), ~24.5, ~28.5, ~39.0, ~43.5, ~45.5 (piperidine-C), ~55.6 (OCH₃), ~71.0 (CH₂O), ~80.0 (C(CH₃)₃), ~114.8, ~115.5 (Ar-C), ~153.0, ~154.0 (Ar-C & C=O) |
| This compound | 1.10-2.00 (m, 5H, piperidine-H), 2.50-3.20 (m, 4H, piperidine-H), 3.75 (s, 3H, OCH₃), 3.80-3.95 (m, 2H, CH₂O), 6.80-6.90 (m, 4H, Ar-H) | ~25.0, ~31.0, ~44.0, ~46.5, ~51.0 (piperidine-C), ~55.6 (OCH₃), ~72.0 (CH₂O), ~114.8, ~115.5 (Ar-C), ~153.0, ~154.0 (Ar-C) |
Table 2: Predicted FTIR and Mass Spectrometry Data
| Compound | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| N-Boc-3-piperidinemethanol | 3400 (O-H stretch), 2975-2850 (C-H stretch), 1680 (C=O stretch) | Expected [M+H]⁺: 216.16 |
| N-Boc-3-[(4-Methoxyphenoxy)methyl]piperidine | 2975-2850 (C-H stretch), 1685 (C=O stretch), 1510 (C=C stretch, aromatic), 1230 (C-O stretch, ether) | Expected [M+H]⁺: 322.20 |
| This compound | 3300 (N-H stretch), 2950-2800 (C-H stretch), 1510 (C=C stretch, aromatic), 1230 (C-O stretch, ether) | Expected [M+H]⁺: 222.15 |
Purity Assessment by HPLC
Causality: High-Performance Liquid Chromatography is a crucial technique for determining the purity of the final compound and its intermediates. A reverse-phase method is suitable for these relatively polar compounds.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good separation of the product from any starting materials or by-products, allowing for accurate purity assessment.[7]
Conclusion
This technical guide details a systematic and reproducible approach for the synthesis and characterization of this compound. The described three-step synthesis is efficient and utilizes readily available starting materials. The comprehensive characterization workflow, employing modern analytical techniques, ensures the unambiguous confirmation of the structure and purity of the target molecule. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this and related piperidine derivatives for novel therapeutic applications.
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A Technical Guide to the Physicochemical Properties of 3-[(4-Methoxyphenoxy)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Methoxyphenoxy)methyl]piperidine is a synthetic organic compound featuring a piperidine ring, a versatile pharmacophore present in numerous pharmaceuticals.[1] The molecule's structure, characterized by a methoxyphenoxy moiety linked to the piperidine core via a methylene bridge, suggests its potential for interacting with various biological targets. Understanding the physicochemical properties of this compound is a critical first step in the drug discovery and development process, influencing everything from assay design and formulation to pharmacokinetic and pharmacodynamic behavior.[2][3] This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its likely metabolic fate and safe handling.
Physicochemical Properties
Due to the limited availability of direct experimental data for this compound, the following properties are predicted based on the analysis of closely related analogs and computational models.
| Property | Predicted Value/Information | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₉NO₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 221.29 g/mol [4][5][6] | Influences diffusion rates and is a key parameter in many analytical techniques. |
| pKa | Estimated 8.5 - 10.5 (basic) | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. The piperidine nitrogen is expected to be the primary basic center. |
| logP | Estimated 2.5 - 3.5 | A measure of lipophilicity, which is crucial for predicting membrane permeability and oral absorption. A value in this range suggests good permeability. |
| Aqueous Solubility | Predicted to be low to moderate. | A critical factor for drug delivery and bioavailability.[7] Low solubility can present significant challenges in formulation development.[7] |
| Hydrogen Bond Donors | 1 (from the piperidine nitrogen)[4][5] | Influences solubility and the potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from the ether oxygen, the methoxy oxygen, and the piperidine nitrogen)[4][5] | Affects solubility and binding to biological macromolecules. |
| Rotatable Bonds | 3-4 | Impacts conformational flexibility and the ability to adopt an optimal binding pose with a target receptor. |
Experimental Determination of Aqueous Solubility: A Thermodynamic Approach
The "shake-flask" method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound, providing a measure of its intrinsic solubility in a given medium.[8][9] This is a crucial parameter for lead optimization and formulation development.[2][10]
Causality Behind Experimental Choices
The choice of a thermodynamic solubility assay over a kinetic one is deliberate for obtaining a true measure of solubility at equilibrium, which is vital for later-stage drug development.[10][11] Kinetic solubility assays, while faster and suitable for high-throughput screening, can often overestimate solubility as they start from a DMSO stock solution and can result in supersaturated solutions that precipitate over time.[2][12][13] The shake-flask method, by contrast, involves equilibrating an excess of the solid compound with the aqueous buffer, ensuring that the measured concentration represents the true saturation point.[8] The selection of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) is critical for ionizable compounds like this compound, as it mimics the pH range of the gastrointestinal tract and helps to understand how solubility will influence oral absorption.[14] Incubation at 37°C is chosen to simulate physiological temperature.[14]
Detailed Step-by-Step Methodology
-
Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[14] Ensure the pH of each buffer is verified with a calibrated pH meter at 37°C.[14]
-
Compound Dispensing: Accurately weigh an excess amount of solid this compound into separate glass vials for each buffer condition. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[9]
-
Incubation: Add a precise volume of the pre-warmed (37°C) buffer to each vial. Seal the vials and place them in a shaker or on a rotating wheel in an incubator set to 37°C.[14]
-
Equilibration: Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow them to reach equilibrium.[10][14] The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the compound in solution remains constant.[14]
-
Sample Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.[12][14] It is critical to perform this step quickly and at 37°C to prevent precipitation of the compound.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][15] Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
pH Verification: After sampling, measure the pH of the remaining saturated solution to ensure it has not changed significantly during the experiment.[14]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Metabolic Stability and Potential Pathways
The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of other piperidine-containing drugs, several metabolic pathways can be anticipated. The piperidine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[16][17]
Potential metabolic transformations include:
-
N-dealkylation: If the piperidine nitrogen is substituted (which it is not in the parent structure, but could be in analogs), this is a common metabolic route.[18][19]
-
Ring Oxidation: Hydroxylation at positions 3 or 4 of the piperidine ring is a known metabolic pathway.[17]
-
O-demethylation: The methoxy group on the phenoxy ring is a likely site for O-demethylation, another common reaction catalyzed by CYP enzymes.
-
Ring Contraction: While less common, ring contraction of the piperidine moiety has been observed for some drugs.[16]
In vitro studies using human liver microsomes or hepatocytes would be necessary to definitively identify the metabolites and the specific CYP isoforms involved in the metabolism of this compound.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the SDS for related piperidine derivatives, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20][21][22]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[20][21] Avoid contact with skin and eyes.[20][22]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21][22]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[20][21] In case of skin contact, wash with soap and water.[21] If inhaled, move to fresh air.[23] Seek medical attention if any symptoms persist.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data for this specific molecule is limited, the provided predictions and detailed experimental protocols offer a robust framework for its characterization. A thorough investigation of its solubility, lipophilicity, and metabolic stability will be essential for advancing this compound through the drug discovery pipeline.
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An In-depth Technical Guide to 3-[(4-Methoxyphenoxy)methyl]piperidine (CAS: 405060-20-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[(4-Methoxyphenoxy)methyl]piperidine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. By synthesizing available data with expert insights, this document serves as a foundational resource for researchers engaged in the exploration of novel therapeutics, particularly those targeting the central nervous system (CNS).
Introduction and Strategic Importance
This compound belongs to the class of phenoxyalkylpiperidines, a chemical scaffold that has garnered considerable interest in pharmaceutical research. The molecule's structure, featuring a piperidine ring linked to a methoxy-substituted aromatic ether, is a key pharmacophore in a variety of biologically active compounds. The ether-linked aryl-piperidine framework is a recurring motif in the development of antidepressants and antipsychotics[1]. The strategic importance of this compound lies in its potential as a key intermediate for synthesizing molecules that modulate neurotransmitter systems, such as serotonin and dopamine receptors[1]. Furthermore, structurally related compounds have demonstrated high affinity for sigma-1 (σ1) receptors, suggesting a role in developing treatments for neurological conditions, including amnesia[2]. The exploration of derivatives of this core structure continues to be a fertile ground for the discovery of novel CNS-active agents.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological screening. While experimental data for some properties of this specific molecule are not extensively published, we can infer key characteristics based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 405060-20-0 | [3] |
| Molecular Formula | C₁₃H₁₉NO₂ | |
| Molecular Weight | 221.3 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | ≥95% (Commercially available) | [3] |
| Storage Temperature | Room Temperature | [3] |
| InChI Key | BATWMLJNUQONEL-UHFFFAOYSA-N | [3] |
Synthesis and Purification Workflow
Proposed Synthetic Pathway
Sources
An In-depth Technical Guide to the Biological Activity of Novel Phenoxyalkylpiperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyalkylpiperidines represent a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel phenoxyalkylpiperidines. We will delve into their interactions with various biological targets, including receptors and enzymes, and explore their potential therapeutic applications in areas such as neurological disorders and cancer. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Introduction: The Significance of the Phenoxyalkylpiperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, contributing to their biological activity.[1] When combined with a phenoxyalkyl side chain, the resulting phenoxyalkylpiperidine scaffold offers a unique three-dimensional structure that can be readily modified to optimize interactions with a wide range of biological targets. This structural versatility has made phenoxyalkylpiperidines a privileged scaffold in drug discovery.
Recent research has highlighted the potential of novel phenoxyalkylpiperidine derivatives in several therapeutic areas. For instance, certain analogues have demonstrated high affinity for sigma-1 (σ1) receptors, which are implicated in various neurological and psychiatric conditions.[2][3] Others have shown promise as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), a key target in oncology.[4] This guide will explore these and other emerging biological activities, providing a detailed examination of the underlying science.
Synthetic Strategies for Novel Phenoxyalkylpiperidines
The synthesis of novel phenoxyalkylpiperidines typically involves a multi-step approach, allowing for the systematic variation of different structural components. A general synthetic workflow is outlined below.
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The Piperidine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies
Foreword: The Enduring Legacy of the Piperidine Ring in Drug Discovery
The piperidine motif, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry.[1][2] Its prevalence across a vast spectrum of pharmaceuticals and natural alkaloids is not a matter of coincidence but a testament to its remarkable physicochemical and pharmacological properties.[1][3][4] This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth exploration of the structure-activity relationship (SAR) studies of piperidine derivatives. We will journey from the fundamental principles that make this scaffold a "privileged" structure to the practical execution of SAR studies, equipping you with the knowledge to rationally design and optimize the next generation of piperidine-based therapeutics.
Part 1: Deconstructing the "Privileged" Piperidine Scaffold
The utility of the piperidine ring in drug design is deeply rooted in its inherent structural and physicochemical characteristics. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which provides a three-dimensional framework for the precise spatial orientation of substituents. This is a critical feature for optimizing interactions with biological targets.[2] The nitrogen atom within the ring is a versatile handle, allowing for the fine-tuning of crucial drug-like properties.
The basicity of the piperidine nitrogen (pKa of the conjugate acid is typically around 11.2) ensures that it is protonated at physiological pH.[5] This positive charge can be pivotal for forming ionic interactions with negatively charged residues in a target's binding pocket, a common feature in many receptor-ligand interactions.[6] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, while in its protonated form, it serves as a hydrogen bond donor, enhancing the molecule's solubility and ability to engage in hydrogen bonding networks.[2]
The conformational flexibility of the piperidine ring, while generally stable in a chair form, allows for subtle adaptations to the steric demands of a binding pocket, contributing to its broad applicability across diverse biological targets.[7]
Part 2: The Art and Science of SAR: A Methodical Approach
The core of SAR lies in systematically modifying a molecule's structure and observing the corresponding changes in biological activity.[8][9] This iterative process allows for the identification of key pharmacophoric features and the optimization of lead compounds.
Key Modification Points on the Piperidine Ring
The piperidine scaffold offers several positions for chemical modification, each with the potential to significantly impact biological activity.
-
N1-Substitution: The nitrogen atom is a primary site for modification. Altering the substituent at this position can influence the molecule's basicity, lipophilicity, and steric bulk. For instance, in a series of acetylcholinesterase inhibitors, the basicity of the piperidine nitrogen was found to be crucial for activity.[10]
-
C2, C3, and C4-Substitution: Substituents on the carbon atoms of the piperidine ring can profoundly affect binding affinity and selectivity. The position and stereochemistry of these substituents are critical. For example, in a study of CCR2 antagonists, the 1S,3R-configuration of a cyclopentylamine linked to the piperidine ring exhibited much higher affinity than the 1R,3S-configuration.[11]
-
Ring Modification: While less common, modifications to the piperidine ring itself, such as ring expansion, contraction, or the introduction of heteroatoms, can be explored to probe the spatial requirements of the binding site.
The Causality Behind Experimental Choices in SAR Studies
A successful SAR campaign is not a random walk through chemical space but a series of deliberate, hypothesis-driven experiments. The choice of which analogs to synthesize is guided by a desire to probe specific interactions with the target.
-
Probing Hydrophobic Pockets: Introducing alkyl or aryl groups of varying sizes can help to map out hydrophobic regions within the binding site.
-
Exploring Hydrogen Bonding: The incorporation of functional groups capable of hydrogen bonding (e.g., hydroxyl, amino, carboxyl groups) at different positions can identify key hydrogen bond donor or acceptor interactions.
-
Investigating Ionic Interactions: Modifying the basicity of the piperidine nitrogen or introducing charged groups can elucidate the importance of electrostatic interactions.
-
Constraining Conformational Flexibility: Introducing rigid linkers or bicyclic systems can lock the molecule into a specific conformation, which can lead to increased potency and selectivity if that conformation is the bioactive one.
The following diagram illustrates a typical iterative workflow for SAR studies.
Caption: Iterative workflow for structure-activity relationship (SAR) studies.
Part 3: Experimental Protocols for Rigorous SAR Evaluation
The integrity of an SAR study hinges on the quality and reproducibility of the experimental data. This section provides detailed methodologies for the synthesis and biological evaluation of piperidine derivatives.
General Synthetic Strategies for Piperidine Derivatives
The synthesis of piperidine derivatives is a well-established field of organic chemistry.[1] Common strategies include:
-
Hydrogenation of Pyridine Precursors: This is a widely used method for accessing the piperidine core.[1] Various catalysts, including heterogeneous cobalt and ruthenium catalysts, have been developed for efficient and diastereoselective hydrogenation.[1]
-
Reductive Amination: The condensation of a suitable amine with a ketone or aldehyde, followed by reduction, is a versatile method for constructing the piperidine ring or for introducing substituents.[1]
-
Multi-component Reactions: These reactions allow for the rapid assembly of complex piperidine derivatives from simple starting materials in a single step.[1]
Step-by-Step Protocol for a Typical Hydrogenation of a Pyridine Derivative:
-
Catalyst Preparation: In a clean, dry flask, suspend the chosen catalyst (e.g., 5 mol% PtO2) in a suitable solvent (e.g., methanol).
-
Substrate Addition: Add the pyridine derivative to the flask.
-
Hydrogenation: Place the flask under an atmosphere of hydrogen gas (typically 1-50 atm) and stir vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by column chromatography or crystallization.
Biological Evaluation: From Binding to Function
A comprehensive biological evaluation is essential to understand the full pharmacological profile of a new derivative.
3.2.1 In Vitro Binding Assays
Radioligand binding assays are a common method to determine the affinity of a compound for its target receptor.[12]
Step-by-Step Protocol for a Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer.
-
Incubation: In a microplate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., -pentazocine for sigma receptors), and varying concentrations of the test compound.[12]
-
Equilibration: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
3.2.2 Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target. The specific assay will depend on the target and its signaling pathway. For example, for G-protein coupled receptors (GPCRs), one might measure changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.
3.2.3 In Vivo Evaluation
Promising compounds from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. For example, the analgesic effects of novel piperidine derivatives targeting opioid receptors can be evaluated using the tail-flick or writhing tests in rodents.[13]
Part 4: Data Interpretation and the Role of Computational Chemistry
Quantitative Structure-Activity Relationships (QSAR)
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14] These models can be used to predict the activity of novel compounds and to gain insights into the structural features that are important for activity.[15][16]
Commonly used QSAR methods include:
-
Multiple Linear Regression (MLR): Correlates biological activity with various molecular descriptors.[17]
-
Principal Component Analysis (PCA): Reduces the dimensionality of large datasets to identify key patterns.[17]
-
Artificial Neural Networks (ANN): Can model complex, non-linear relationships.[17]
The following diagram illustrates the general workflow for a QSAR study.
Caption: General workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Molecular Docking and Dynamics
Molecular docking simulations can predict the preferred binding orientation of a ligand to its target protein.[14] This information can provide a structural basis for understanding the observed SAR and can guide the design of new analogs with improved binding affinity.[12][18] Molecular dynamics simulations can further explore the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions.[14]
Part 5: Case Studies in Piperidine SAR
The principles of SAR are best illustrated through real-world examples.
Piperidine Derivatives as Acetylcholinesterase Inhibitors
In the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, SAR studies on 1-benzylpiperidine derivatives revealed several key insights.[10][19] It was found that substituting the benzamide moiety with a bulky group in the para position significantly increased activity.[10] Furthermore, introducing an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced potency.[10] These studies culminated in the discovery of Donepezil (Aricept), a potent and selective AChE inhibitor.[19]
Piperidine-Based Influenza Virus Inhibitors
SAR studies of a series of piperidine-based compounds identified as inhibitors of the influenza virus demonstrated that an ether linkage between a quinoline and the piperidine ring was critical for activity.[20][21][22] Optimization of the substituents on the piperidine nitrogen led to the discovery of a compound with an EC50 value as low as 0.05 µM against a variety of influenza virus strains.[20][21]
Piperidine Analogs as Opioid Receptor Modulators
The piperidine scaffold is a cornerstone in the development of opioid receptor ligands.[6] SAR studies have shown that modifications to the piperidine ring and its substituents can modulate affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors. For instance, in a series of benzylpiperidine derivatives, specific substitutions led to dual µ-opioid receptor and sigma-1 receptor ligands with potent antinociceptive effects and reduced side effects.[6]
Conclusion: The Future of Piperidine-Based Drug Discovery
The piperidine scaffold continues to be a rich source of inspiration for medicinal chemists. As our understanding of disease biology deepens and our tools for drug design become more sophisticated, the rational application of SAR principles will be paramount in unlocking the full therapeutic potential of this remarkable heterocycle. By combining insightful synthetic chemistry with rigorous biological evaluation and powerful computational tools, the scientific community is well-positioned to develop the next generation of innovative and life-saving piperidine-based medicines.
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Yamanishi, Y., Ogura, H., Kosasa, T., Araki, S., Sawa, Y., & Yamatsu, K. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino) ethyl] piperidine derivatives. Journal of medicinal chemistry, 36(15), 2158-2165. [Link]
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role of 3-[(4-Methoxyphenoxy)methyl]piperidine in medicinal chemistry
An In-Depth Technical Guide to the Role of 3-[(4-Methoxyphenoxy)methyl]piperidine in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of therapeutics.[1] Within this class, the aryloxymethylpiperidine motif represents a particularly fruitful area of exploration, offering a versatile framework for interacting with key biological targets, especially within the central nervous system (CNS). This technical guide delves into the specific role and potential of the this compound core. While this precise molecule serves as a foundational structure, this guide synthesizes data from its closely related analogs to elucidate its synthetic strategies, pharmacological profile, structure-activity relationships (SAR), and therapeutic potential. We will explore its significance as a modulator of sigma-1 (σ1) receptors, biogenic amine transporters, and ion channels, providing researchers and drug development professionals with a comprehensive overview of this promising chemical scaffold.
Strategic Synthesis of the Aryloxymethylpiperidine Core
The synthesis of the this compound scaffold and its derivatives is primarily achieved through robust and well-established chemical transformations. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. The most prevalent and reliable method for constructing the critical aryl ether linkage is the Williamson ether synthesis.
Key Synthetic Pathway: Williamson Ether Synthesis
This classical nucleophilic substitution reaction provides a direct and efficient route to the aryloxymethylpiperidine core. The strategy involves the reaction of a piperidine-containing alcohol with an activated phenol, or more commonly, the reaction of a piperidine derivative bearing a leaving group with a phenoxide.
Caption: General workflow for the Williamson ether synthesis of the target scaffold.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
Adapted from methodologies for analogous compounds.[2]
-
Phenoxide Formation: To a stirred solution of 4-methoxyphenol (1.2 equivalents) in a suitable anhydrous solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating the complete formation of the sodium or potassium 4-methoxyphenoxide salt.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of N-protected 3-(chloromethyl)piperidine or a related electrophile (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Quenching: Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel to yield the desired this compound product.
Pharmacological Profile and Key Molecular Targets
The this compound scaffold serves as a versatile template for interacting with multiple high-value CNS targets. Analysis of its close analogs reveals its potential to modulate key receptors and transporters implicated in a range of neurological and psychiatric disorders.
Caption: Potential molecular targets and therapeutic outcomes of the scaffold.
A. High-Affinity Ligands for the Sigma-1 (σ1) Receptor
The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in regulating calcium signaling, ion channel function, and neuronal survival.
Studies on N-[(4-methoxyphenoxy)alkyl]piperidines have demonstrated that this structural class can produce exceptionally high-affinity σ1 receptor ligands.[2] For instance, analogs with an ethyl linker between the phenoxy and piperidine moieties exhibit binding affinities (Ki) in the low nanomolar range (0.89–1.49 nM).[2] This potent interaction suggests that the this compound core is well-suited for targeting the σ1 receptor. Ligands for this receptor are being actively investigated for their therapeutic potential in neurodegenerative diseases, ischemic stroke, and neuropathic pain.
B. Inhibitors of Biogenic Amine Reuptake
A structurally similar series, the 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, has been evaluated for antidepressant activity.[3] These compounds were found to inhibit the reuptake of biogenic amines, particularly norepinephrine (NE) and serotonin (5-HT), in brain synaptosomal fractions.[3] This mechanism is the cornerstone of many clinically successful antidepressant medications. The biological activity of these analogs was comparable to the established antidepressant drug viloxazine, highlighting the potential of the aryloxymethylpiperidine scaffold in developing novel treatments for depressive disorders.[3]
C. Blockers of Neuronal Calcium Overload
A European patent describes derivatives such as (-)-trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxymethyl)-piperidine as potent blockers of calcium overload in brain cells.[4] Pathological calcium overload is a key event in the neuronal damage associated with conditions like anoxia, ischemia, migraine, and epilepsy.[4] Unlike traditional calcium channel blockers that act peripherally, compounds based on this scaffold show selectivity for brain cells, offering a promising avenue for neuroprotection in acute neurological emergencies.[4]
Deciphering the Structure-Activity Relationship (SAR)
Systematic modification of the aryloxymethylpiperidine scaffold has yielded critical insights into the structural requirements for potent and selective biological activity. The SAR can be dissected by considering the three main components of the molecule: the phenoxy ring, the piperidine ring, and the linker.
Caption: Key structure-activity relationship points on the core scaffold.
Quantitative SAR Data for Sigma-1 (σ1) Receptor Ligands
The following table summarizes binding affinity data for a series of N-[(phenoxy)alkyl]piperidine analogs, demonstrating the impact of substitutions on the phenoxy and piperidine rings.
| Compound ID | Phenoxy Substitution | Piperidine Substitution | Linker | σ1 Ki (nM)[2] | σ1/σ2 Selectivity |
| 1a | 4-Chloro | Unsubstituted | Ethyl | 1.18 | >100 |
| 1b | 4-Methoxy | Unsubstituted | Ethyl | 1.49 | >100 |
| (S)-2a | 4-Chloro | 4-Methyl | Propyl | 0.34 | >100 |
| (S)-2b | 4-Methoxy | 4-Methyl | Propyl | 0.89 | >100 |
| 4a | 4-Chloro | Unsubstituted | Propyl | 0.44 | 39 |
| 4b | 4-Methoxy | Unsubstituted | Propyl | 1.12 | >100 |
Analysis of SAR Trends:
-
Phenoxy Substituents: While both 4-methoxy and 4-chloro substituents result in high σ1 affinity, the more hydrophobic chloro group tends to confer slightly greater potency.[2] This suggests that the binding pocket can accommodate and favorably interact with hydrophobic moieties. The 4-methoxy group, however, generally leads to greater selectivity for the σ1 receptor over the σ2 and SI sites.[2]
-
Piperidine Substituents: The introduction of a methyl group at the 4-position of the piperidine ring is well-tolerated and can optimize interactions with the σ1 receptor, as seen in the high affinity of compounds (S)-2a and (S)-2b.[2] However, excessive steric bulk, such as 2,2,6,6-tetramethyl substitution, completely abolishes binding, indicating steric constraints in the binding site.[2]
-
Linker Length: Increasing the linker length from an ethyl to a propyl chain can enhance σ1 affinity, likely by allowing the phenoxy moiety to better occupy a hydrophobic region within the receptor.[2]
Therapeutic Potential and Future Directions
The this compound scaffold is a highly versatile and drug-like core with significant therapeutic potential across several indications.
-
Neurodegenerative and Neuropsychiatric Disorders: Its potent activity at the σ1 receptor makes it an attractive starting point for the development of novel treatments for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), where σ1 modulation has shown promise.[2]
-
Depression and Anxiety: The demonstrated ability of close analogs to inhibit the reuptake of serotonin and norepinephrine provides a strong rationale for its exploration in the treatment of major depressive disorder and other mood disorders.[3]
-
Neurological Conditions: The capacity to block neuronal calcium overload positions this scaffold as a candidate for developing neuroprotective agents for acute conditions such as ischemic stroke, traumatic brain injury, and epilepsy.[4]
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a focused library of derivatives of the core this compound structure to optimize potency, selectivity, and pharmacokinetic properties for specific CNS targets.
-
Polypharmacology: Intentionally designing molecules based on this scaffold that can modulate multiple targets (e.g., σ1 receptor and serotonin transporter) to achieve synergistic therapeutic effects for complex diseases like depression with cognitive deficits.
-
Elucidation of Novel Targets: Employing chemoproteomics and other advanced screening techniques to identify new potential biological targets for this privileged scaffold.
Conclusion
The this compound core stands out as a scaffold of significant interest in modern medicinal chemistry. Its synthetic accessibility, coupled with the proven ability of its analogs to potently and selectively modulate high-value CNS targets, provides a solid foundation for future drug discovery programs. By leveraging the deep well of structure-activity relationship data from related compounds, researchers can rationally design next-generation therapeutics for a wide range of challenging neurological and psychiatric conditions. This guide serves as a technical primer to stimulate and inform such future endeavors.
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Abate, C., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Chem-Impex International. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Available at: [Link]
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Yamanashi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Hodder, P., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Cignarella, G., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. Available at: [Link]
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PubMed. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]
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MDPI. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Available at: [Link]
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Initial Pharmacological Profiling of 3-[(4-Methoxyphenoxy)methyl]piperidine Analogs: A Guide for Preclinical Discovery
An In-Depth Technical Guide
Introduction: The Rationale for a New Chemical Scaffold
In the landscape of central nervous system (CNS) drug discovery, the piperidine ring stands as a cornerstone pharmacophore, present in numerous clinically successful psychotropic agents.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for targeting a wide array of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The 3-[(4-Methoxyphenoxy)methyl]piperidine scaffold represents a promising, yet underexplored, chemical space. The ether linkage and methoxy-substituted phenyl ring are suggestive of potential interactions with monoaminergic systems, which are critical regulators of mood, cognition, and behavior.[2]
This guide provides a comprehensive framework for the initial pharmacological characterization of novel analogs based on this core structure. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic rationale behind a tiered, sequential screening cascade. This approach is designed to efficiently identify the primary biological targets, assess functional activity, and provide an early indication of the therapeutic potential and selectivity of new chemical entities (NCEs). We will proceed under the guiding hypothesis that this scaffold is likely to interact with monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—and potentially the monoamine oxidase (MAO) enzymes, given their roles in metabolizing these same neurotransmitters.[2][3]
Part I: Primary Target Engagement - Quantifying Binding Affinity
Expertise & Experience: The First Question - "Does it Bind?"
Before any functional or in vivo studies are conducted, the foundational question is one of binding. Do our analogs physically interact with the hypothesized targets? A high-affinity interaction is a prerequisite for potent pharmacological activity. Radioligand binding assays are the gold standard for this initial step, offering a robust and high-throughput method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a compound for a specific receptor or transporter.[4] This initial screen against the primary monoamine transporters (SERT, DAT, NET) is a critical decision point, dictating the entire subsequent characterization strategy.
Experimental Workflow: From Synthesis to Binding Data
The initial profiling stage follows a logical progression from chemical synthesis to the generation of quantitative binding data, which informs all subsequent assays.
Caption: Mechanism of monoamine reuptake and its inhibition by a transporter blocker.
Protocol 2: Monoamine Reuptake Inhibition Assay
This protocol measures the ability of the test analogs to inhibit the uptake of a radiolabeled substrate into cells stably expressing the target transporter. [5] Methodology:
-
Cell Plating: Plate HEK293 cells expressing hSERT, hDAT, or hNET in a 96-well plate and grow to near confluency. [6]2. Assay Preparation:
-
Wash the cells once with Krebs-HEPES buffer (KHB). [5] * Prepare serial dilutions of the test analogs in KHB.
-
Prepare a solution of the radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]Dopamine for DAT) in KHB.
-
-
Inhibition Assay:
-
Add the test analog dilutions to the appropriate wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the uptake by adding the radiolabeled substrate solution to all wells.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature. The incubation time must be within the initial linear phase of uptake. [5] * Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB.
-
-
Lysis and Counting:
-
Lyse the cells in each well with a lysis buffer or scintillation fluid.
-
Transfer the lysate to scintillation vials and quantify radioactivity to determine the amount of substrate taken up by the cells.
-
-
Data Analysis:
-
Define 100% uptake from vehicle-treated wells and 0% uptake from wells treated with a known potent inhibitor (e.g., cocaine or fluoxetine).
-
Plot the percentage of uptake inhibition versus the log concentration of the analog.
-
Use non-linear regression to determine the IC₅₀ value for uptake inhibition.
-
Data Presentation: Summarizing Functional Potency
| Analog ID | SERT Uptake IC₅₀ (nM) | DAT Uptake IC₅₀ (nM) | NET Uptake IC₅₀ (nM) | Binding vs. Function (Kᵢ/IC₅₀ for SERT) |
| XYZ-001 | 35.1 ± 4.2 | > 1000 | 980 ± 76 | 0.43 |
| XYZ-002 | 11.8 ± 1.5 | > 1000 | 1500 ± 110 | 0.43 |
| XYZ-003 | 50.6 ± 6.1 | > 1000 | 850 ± 65 | 0.44 |
| Control | Fluoxetine | 2.5 ± 0.4 | > 1000 | > 1000 |
Part III: Assessing Selectivity via Secondary Target Profiling
Expertise & Experience: Ensuring Target Specificity
A potent compound is of little use if it interacts with numerous other targets, leading to a poor side-effect profile. For compounds modulating monoamine levels, the monoamine oxidase (MAO) enzymes are a critical secondary target class to investigate. [3]MAO-A and MAO-B are responsible for the metabolic degradation of monoamines. [7]Inhibition of MAO can potentiate the effects of a reuptake inhibitor but can also lead to dangerous drug-drug interactions (e.g., serotonin syndrome). A clean profile (i.e., high potency for the primary target and low potency for MAO) is highly desirable.
Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO activity. The inhibition of H₂O₂ production is proportional to the inhibition of the enzyme. [8] Methodology:
-
Enzyme and Reagent Preparation:
-
Use commercially available recombinant human MAO-A and MAO-B enzymes. [9] * Prepare a reaction mixture containing a fluorometric probe (e.g., Amplex Red), horseradish peroxidase, and the MAO substrate (tyramine is a substrate for both isoforms). [8] * Prepare serial dilutions of the test analogs. Include known selective inhibitors as controls (Clorgyline for MAO-A, Selegiline for MAO-B). 2. Enzyme Inhibition Assay (96-well black plate):
-
In each well, add the MAO-A or MAO-B enzyme and the test analog dilution.
-
Pre-incubate for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate-containing reaction mixture.
-
-
Signal Detection:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence using a plate reader (e.g., Ex/Em = 530/585 nm). [8]4. Data Analysis:
-
Calculate the percentage of inhibition relative to vehicle controls.
-
Plot the percentage of inhibition versus the log concentration of the analog and perform a non-linear regression to determine the IC₅₀ for both MAO-A and MAO-B.
-
Data Presentation: MAO Inhibition Profile
| Analog ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SERT IC₅₀ / MAO-A IC₅₀) |
| XYZ-001 | > 50 | > 50 | > 1400x |
| XYZ-002 | > 50 | 25.6 ± 3.1 | > 4200x |
| Control | Clorgyline | 0.008 ± 0.001 | 15.2 ± 1.9 |
| Control | Selegiline | 12.1 ± 1.5 | 0.011 ± 0.002 |
Part IV: Initial In Vivo Evaluation - From Bench to Behavior
Expertise & Experience: Assessing CNS Activity
Once a compound demonstrates a promising in vitro profile (e.g., potent and selective SERT inhibition), the next step is to determine if it has the desired effect in a living system. Early-stage in vivo models provide a first look at CNS penetration and target engagement, and can predict the therapeutic class of the compound. The choice of model is dictated by the in vitro pharmacology. For a selective serotonin reuptake inhibitor (SSRI) profile, antidepressant predictive models are most appropriate. [10]
Workflow: In Vitro to In Vivo Translation
Caption: Logic for selecting and executing an initial in vivo behavioral assay.
Protocol 4: Mouse Forced Swim Test (FST)
The FST is a widely used screening tool for assessing potential antidepressant activity. Antidepressant compounds characteristically reduce the time the animal spends immobile when placed in an inescapable cylinder of water. [10][11] Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week prior to testing.
-
Drug Administration:
-
Administer the test analog or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10, 20 mg/kg).
-
Administer a positive control (e.g., fluoxetine, 20 mg/kg, i.p.) to a separate group.
-
Allow for a 30-60 minute pretreatment time.
-
-
Forced Swim Procedure:
-
Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
The test duration is 6 minutes. Video record the sessions for later analysis.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the 6-minute test.
-
An observer, blinded to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Calculate the percentage of time spent immobile for each animal.
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility time of drug-treated groups to the vehicle-treated group. A significant reduction in immobility is indicative of antidepressant-like activity.
-
Data Presentation: In Vivo Antidepressant-Like Activity
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, mean ± SEM) | % Change vs. Vehicle | P-value vs. Vehicle |
| Vehicle | N/A | 145.2 ± 8.5 | - | - |
| XYZ-002 | 5 | 120.1 ± 9.1 | -17.3% | > 0.05 |
| XYZ-002 | 10 | 85.6 ± 7.3 | -41.0% | < 0.01 |
| XYZ-002 | 20 | 70.3 ± 6.8 | -51.6% | < 0.001 |
| Fluoxetine | 20 | 75.1 ± 7.0 | -48.3% | < 0.001 |
Conclusion and Strategic Outlook
This guide has outlined a systematic, multi-tiered approach for the initial pharmacological profiling of novel this compound analogs. By progressing logically from target binding to in vitro function, selectivity screening, and finally to in vivo behavioral assessment, researchers can efficiently build a comprehensive data package. The results from this cascade will identify the most promising lead candidates, elucidate their mechanism of action, and provide a strong rationale for advancing them into more complex preclinical studies, such as pharmacokinetics, toxicology, and more sophisticated behavioral models. This structured, data-driven methodology is essential for navigating the complexities of CNS drug discovery and maximizing the potential for therapeutic success.
References
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Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Title: radioligand binding assays: Topics by Science.gov Source: Science.gov URL: [Link]
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Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]
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Title: Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: PubMed Central URL: [Link]
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Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL: [Link]
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Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]
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Title: Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants Source: JIMD Reports URL: [Link]
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Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: Current Protocols in Pharmacology URL: [Link]
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Title: Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: PubMed URL: [Link]
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Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
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Title: Monoamine Oxidase Activity Assay Kit (Fluorometric) (ARG82183) Source: Arigo Biolaboratories URL: [Link]
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Title: Experimental Models on Effects of Psychostimulants Source: PubMed URL: [Link]
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Title: Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists Source: PubMed URL: [Link]
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Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]
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Title: Models for depression in drug screening and preclinical studies: Future directions Source: World Journal of Pharmacology URL: [Link]
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Title: Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist Source: ChemRxiv URL: [Link]
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Title: Human behavioral pharmacology of stimulant drugs: An update and narrative review Source: Advances in Pharmacology URL: [Link]
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Title: Monoamine oxidase A inhibition by fluoxetine: an in vitro and in vivo study Source: PubMed URL: [Link]
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Title: Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective Source: Archives of Depression and Anxiety URL: [Link]
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Title: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity Source: Il Farmaco URL: [Link]
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Title: Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) Source: Creative Biolabs URL: [Link]
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Title: Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules Source: PubMed Central URL: [Link]
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Title: Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter Source: PubMed URL: [Link]
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Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds Source: PubMed URL: [Link]
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Title: Evaluation of monoamine oxidase B inhibition by fluoxetine (Prozac): An in vitro and in vivo study Source: ResearchGate URL: [Link]
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Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]
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Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]
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Title: SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE Source: AVESIS URL: [Link]
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Title: Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake Source: PubMed URL: [Link]
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Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: MDPI URL: [Link]
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exploring the chemical space of methoxyphenoxy piperidine derivatives
An In-Depth Technical Guide to the Chemical Space of Methoxyphenoxy Piperidine Derivatives
Authored by a Senior Application Scientist
Foreword: Unlocking a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets. When combined with a methoxyphenoxy moiety, this scaffold gives rise to a class of derivatives with significant therapeutic potential, particularly in the realms of neuroscience and oncology.
This guide provides an in-depth exploration of the chemical space of methoxyphenoxy piperidine derivatives. We will move beyond simple descriptions to dissect the causal relationships between molecular structure, physicochemical properties, and biological activity. The content herein is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, optimization, and evaluation of this promising chemical class.
Strategic Synthesis and Chemical Space Exploration
The rational design of methoxyphenoxy piperidine derivatives begins with a robust and flexible synthetic strategy. The most common approaches involve the coupling of a methoxyphenol precursor with a suitably functionalized piperidine ring.
Core Synthetic Strategy: Williamson Ether Synthesis
A prevalent and reliable method for constructing the core ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of a methoxyphenol by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the piperidine ring.
A representative synthetic protocol is as follows:
Experimental Protocol: General Synthesis of N-Substituted Methoxyphenoxy Piperidine Derivatives
-
Step 1: Piperidine Functionalization (If Necessary):
-
To a solution of a piperidine derivative (e.g., 4-hydroxymethylpiperidine) in a suitable solvent like pyridine, add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) at 0°C.[3]
-
Stir the reaction at a controlled temperature (e.g., 5°C) for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by pouring it into water and extracting with an organic solvent like ethyl acetate. This functionalizes the piperidine with a good leaving group (e.g., a tosylate).
-
-
Step 2: Phenoxide Formation:
-
In a separate flask, dissolve the desired methoxyphenol (e.g., 4-methoxyphenol) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., N₂ or Ar).
-
Allow the mixture to stir for 30-60 minutes to ensure complete formation of the sodium phenoxide.
-
-
Step 3: Nucleophilic Substitution:
-
Add the functionalized piperidine from Step 1 to the phenoxide solution.
-
Heat the reaction mixture (e.g., to 80-100°C) and stir for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
-
Step 4: Purification:
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired methoxyphenoxy piperidine derivative. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][4]
-
This modular approach allows for extensive exploration of the chemical space by varying the substitution patterns on both the phenoxy and piperidine rings.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis approach for creating a library of derivatives.
Caption: Generalized workflow for the synthesis of methoxyphenoxy piperidine derivatives.
Structure-Activity Relationships (SAR) and Target Engagement
The therapeutic utility of methoxyphenoxy piperidine derivatives is defined by their interaction with specific biological targets. Understanding the structure-activity relationship (SAR) is paramount for optimizing potency, selectivity, and drug-like properties.
Key Biological Targets
Research has shown that this scaffold can be tailored to interact with several key protein targets implicated in disease, including:
-
Sigma Receptors (σ₁ and σ₂): These enigmatic receptors are involved in cellular stress responses and have emerged as important targets for neurological disorders and cancer. High affinity for the σ₁ receptor is a notable feature of many phenoxyalkylpiperidines.[4]
-
Serotonin Receptors (e.g., 5-HT₂A): As a crucial neurotransmitter receptor, 5-HT₂A is a well-established target for antipsychotics and emerging psychedelic-based therapies. The 2,5-dimethoxyphenylpiperidine subclass has been identified as a novel class of selective 5-HT₂A receptor agonists.[5]
-
Monoamine Transporters (DAT, SERT, NET): These transporters regulate the synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively. They are the primary targets for many antidepressant and anti-addiction medications.[6][7]
Dissecting the SAR: A Quantitative Look
Systematic modification of the methoxyphenoxy piperidine core has yielded critical insights into the molecular features that govern target affinity and selectivity.
Causality Behind SAR:
-
Piperidine Substitution: The addition of methyl groups to the piperidine ring can profoundly impact σ₁ receptor affinity. For instance, a 4-methyl substituent often confers optimal interaction with the σ₁ subtype, with N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine showing subnanomolar affinity (Ki = 0.89–1.49 nM).[4] This is likely due to favorable hydrophobic interactions within the receptor's binding pocket. Increasing the steric bulk with more methyl groups, however, can progressively decrease affinity.[4]
-
Position of the Methoxy Group: The position of the methoxy group on the phenoxy ring is critical for selectivity. For example, in the context of serotonin receptor agonists, a 2,5-dimethoxy substitution pattern on the phenyl ring has been shown to produce potent and selective 5-HT₂A agonists.[5]
-
Nature of the Linker: The length and composition of the alkyl chain connecting the phenoxy and piperidine moieties influence binding. Elongating the linker from an oxyethylene to an oxypropylene chain has been shown to increase σ₁ receptor affinity more than tenfold in certain derivatives.[4]
The following table summarizes representative SAR data from the literature.
| Compound/Derivative Class | Target | Key Structural Feature | Affinity Metric (Value) | Source |
| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine | σ₁ Receptor | 4-methyl on piperidine | Kᵢ = 0.89–1.49 nM | [4] |
| 2,5-dimethoxyphenylpiperidines (LPH-5) | 5-HT₂A Receptor | 2,5-dimethoxy on phenyl | EC₅₀ = 16 nM | [5] |
| 2,5-dimethoxyphenylpiperidines (LPH-5) | 5-HT₂C Receptor | 2,5-dimethoxy on phenyl | No significant agonist activity | [5] |
| 3-[(2-ethoxyphenoxy)methyl]piperidine | Biogenic Amine Reuptake | Ethoxy instead of methoxy | Activity comparable to Viloxazine | [6] |
| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | N/A (Intermediate) | Precursor for Vandetanib | N/A | [3] |
SAR Logic Visualization
This diagram illustrates the logical relationships in optimizing a derivative for a specific target, such as the σ₁ receptor.
Caption: Decision tree illustrating structure-activity relationships for target optimization.
Pharmacological Evaluation and In Vitro Protocols
Rigorous biological evaluation is essential to characterize the activity of newly synthesized derivatives. Receptor binding assays are a primary tool for quantifying the affinity of a compound for its target.
Protocol: Radioligand Competition Binding Assay for σ₁ Receptor Affinity
This protocol provides a self-validating system to determine the inhibitory constant (Kᵢ) of a test compound for the σ₁ receptor.
Objective: To measure the affinity of a test compound by quantifying its ability to displace a known high-affinity radioligand from the σ₁ receptor.
Materials:
-
Radioligand: -pentazocine
-
Receptor Source: Guinea pig brain membrane homogenates
-
Test Compounds: Methoxyphenoxy piperidine derivatives dissolved in DMSO.
-
Reference Compound: Haloperidol (for non-specific binding determination)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Filtration: Brandel cell harvester and glass fiber filters (e.g., Whatman GF/B)
-
Detection: Liquid scintillation counter
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Assay Setup: In triplicate, add the following to microcentrifuge tubes or a 96-well plate:
-
100 µL of assay buffer (for total binding).
-
100 µL of reference compound (e.g., 10 µM Haloperidol) for non-specific binding (NSB).
-
100 µL of test compound at various concentrations.
-
-
Add Radioligand: Add 50 µL of -pentazocine (at a final concentration near its K₋ value, e.g., 2-3 nM) to all tubes.
-
Add Receptor: Add 350 µL of the brain membrane preparation (containing a specific amount of protein, e.g., 150-200 µg) to initiate the binding reaction. The total assay volume is 500 µL.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set duration (e.g., 150 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand. This step is critical; speed prevents significant dissociation of the ligand-receptor complex.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Conclusion and Future Directions
The methoxyphenoxy piperidine scaffold represents a highly versatile and therapeutically relevant chemical space. The modularity of its synthesis allows for fine-tuning of its pharmacological profile, enabling the development of highly potent and selective ligands for a range of important CNS and oncology targets.[3][4][8][9]
Future exploration should focus on:
-
Multiparameter Optimization: Moving beyond potency to simultaneously optimize for pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) and safety profiles.
-
Novel Target Identification: Employing phenotypic screening and chemoproteomics to uncover new biological targets for this privileged scaffold.
-
Chiral Synthesis: Developing stereoselective syntheses, as different enantiomers often exhibit distinct pharmacological activities and off-target effects.[4]
By integrating rational design, robust synthetic chemistry, and rigorous pharmacological testing, the full therapeutic potential of methoxyphenoxy piperidine derivatives can be realized, paving the way for the next generation of targeted medicines.
References
- Melloni, P., Carniel, G., Della Torre, A., & Nardi, D. (1982). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. European Journal of Medicinal Chemistry, 17(4), 373-376.
-
Hesselgren, J., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 12(21), 4051-4061. [Link]
-
Berardi, F., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effects. Pharmaceuticals, 14(4), 373. [Link]
-
Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry, 44(6), 937-948. [Link]
-
ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Abid, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 148. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
enantioselective synthesis of (S)-3-[(4-Methoxyphenoxy)methyl]piperidine
Application Note & Protocol
Enantioselective Synthesis of (S)-3-[(4-Methoxyphenoxy)methyl]piperidine: A Practical Guide
Abstract
The chiral piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents.[1][2] Specifically, (S)-3-[(4-Methoxyphenoxy)methyl]piperidine is a valuable building block in drug discovery. This application note provides a detailed, field-tested protocol for the efficient synthesis of this target molecule. The strategy hinges on a robust, late-stage Mitsunobu reaction to construct the critical C-O ether linkage, followed by a standard deprotection. We will delve into the mechanistic rationale behind the chosen methodology, provide step-by-step experimental procedures, and offer a comprehensive troubleshooting guide to ensure reproducible, high-yield, and enantiopure synthesis. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of Chiral Piperidines
The 3-substituted piperidine motif is a cornerstone in the design of neurologically active compounds and other therapeutic agents.[1] The introduction of a defined stereocenter, as in the (S)-configuration of the target molecule, is often critical for achieving desired potency and selectivity while minimizing off-target effects. However, the development of general and efficient routes to enantiomerically enriched 3-substituted piperidines remains a significant challenge in synthetic chemistry.[2]
Traditional methods often rely on lengthy synthetic sequences or classical resolution of racemates, which are inherently inefficient. Modern approaches have focused on catalytic asymmetric transformations, including the reduction of pyridine derivatives or the functionalization of dihydropyridines.[2][3] Our presented strategy focuses on the practical application of a well-established chiral building block, (S)-N-Boc-3-hydroxymethylpiperidine, to streamline access to the final product.
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence starting from the commercially available or readily prepared chiral intermediate, (S)-N-Boc-3-hydroxymethylpiperidine.
-
Mitsunobu Reaction: Formation of the aryl ether bond by coupling the chiral alcohol with 4-methoxyphenol. This reaction is chosen for its exceptionally mild and neutral conditions, which preserves the integrity of the stereocenter and is compatible with a wide range of functional groups.[4]
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final target molecule as a salt, which can be neutralized to the free base.
The complete workflow is illustrated below.
Caption: High-level synthetic workflow.
Experimental Protocols & Scientific Rationale
Part 1: Mitsunobu Etherification
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into various functional groups, including esters and ethers, with inversion of configuration at the reacting carbon.[5] In our case, the stereocenter is adjacent to the reacting primary alcohol, so no inversion occurs at the C3 position of the piperidine ring. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide (TPPO) and a dialkyl hydrazine-dicarboxylate.[4]
Mechanism Insight:
The reaction proceeds via the initial formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This adduct then protonates the nucleophile (4-methoxyphenol), and the resulting alkoxide activates the alcohol by forming a key oxyphosphonium intermediate. The phenoxide then displaces the activated alcohol in an Sₙ2 fashion.[4]
Caption: Key intermediates in the Mitsunobu reaction.
Protocol: Synthesis of (S)-N-Boc-3-[(4-Methoxyphenoxy)methyl]piperidine
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (S)-N-Boc-3-hydroxymethylpiperidine | 215.29 | 1.00 g | 4.64 | 1.0 |
| 4-Methoxyphenol | 124.14 | 0.69 g | 5.57 | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.46 g | 5.57 | 1.2 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.11 mL | 5.57 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - | - |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-N-Boc-3-hydroxymethylpiperidine (1.00 g, 4.64 mmol), 4-methoxyphenol (0.69 g, 5.57 mmol), and triphenylphosphine (1.46 g, 5.57 mmol).
-
Dissolution: Add 25 mL of anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon adding DIAD.[6]
-
DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.11 mL, 5.57 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 5 °C. A color change to pale yellow is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with 1 M NaOH (2 x 25 mL) to remove unreacted phenol.
-
Wash with brine (25 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product contains triphenylphosphine oxide (TPPO) and diisopropyl hydrazinedicarboxylate byproducts. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the product as a colorless oil.
Expected Outcome: Yield: 80-90%.
Part 2: Boc Deprotection
The Boc group is a standard amine protecting group that is stable to a wide range of conditions but is easily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective and the resulting trifluoroacetate salt and excess TFA can be easily removed in vacuo.
Protocol: Synthesis of (S)-3-[(4-Methoxyphenoxy)methyl]piperidine
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| (S)-N-Boc-3-[(4-Methoxyphenoxy)methyl]piperidine | 321.42 | 1.24 g | 3.86 |
| Dichloromethane (DCM) | - | 10 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 5 mL | - |
Procedure:
-
Setup: Dissolve the purified Boc-protected intermediate (1.24 g, 3.86 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask.
-
TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (5 mL) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To obtain the free base, dissolve the residue in DCM (20 mL) and wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 15 mL).
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product as a free base.
-
Alternatively, to isolate the HCl salt, dissolve the crude TFA salt in a minimal amount of diethyl ether or isopropanol and add a 2 M solution of HCl in diethyl ether until precipitation is complete. Collect the solid by filtration.
-
Expected Outcome: Yield: >95%. Enantiomeric excess should be >98% (as determined by chiral HPLC analysis).
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Mitsunobu | 1. Wet reagents or solvent. 2. Deactivated DIAD/DEAD. 3. Sterically hindered alcohol (less likely here).[7] | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Use a fresh, properly stored bottle of DIAD or DEAD. 3. Increase reaction time or gently warm to 40 °C. |
| Difficult Purification (TPPO removal) | Triphenylphosphine oxide (TPPO) is often co-polar with the product and can be difficult to separate. | 1. After work-up, dissolve the crude mixture in a minimal amount of cold diethyl ether. TPPO may precipitate and can be filtered off. 2. Use a modified Mitsunobu reagent with more easily removable byproducts.[4] |
| Formation of Side Products | The pKa of the nucleophile is important; if it is not acidic enough, side reactions can occur.[4][5] | 4-Methoxyphenol is sufficiently acidic. Ensure correct stoichiometry; excess PPh₃ and DIAD can lead to other byproducts. |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Increase the amount of TFA or extend the reaction time. Monitor carefully by TLC. |
Safety and Handling
-
Diisopropyl azodicarboxylate (DIAD): Potentially explosive, shock-sensitive, and a lachrymator. Handle with care in a chemical fume hood. Avoid heat and friction.
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust and skin contact.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe burns. Always handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Solvents (THF, DCM): Flammable and volatile. Work in a well-ventilated area or fume hood.
Conclusion
This application note outlines a reliable and efficient two-step synthesis for enantiopure (S)-3-[(4-Methoxyphenoxy)methyl]piperidine. The strategic use of a Mitsunobu reaction provides a mild and effective method for constructing the key aryl ether linkage from a readily accessible chiral precursor. The detailed protocol, mechanistic insights, and troubleshooting guide provide researchers with a robust framework for obtaining this valuable building block for applications in pharmaceutical and chemical research.
References
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link][1][2]
-
Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14, 1448–1455. Available at: [Link][3]
-
Dodge, J. A., et al. (1998). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 75, 175. Available at: [Link][7]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal. Available at: [Link][4]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from Master Organic Chemistry. Available at: [Link][5]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Synthesis of Femoxetine via N-Methylation of 3-[(4-Methoxyphenoxy)methyl]piperidine
Abstract
This application note provides a detailed and reliable protocol for the synthesis of Femoxetine, a selective serotonin reuptake inhibitor (SSRI), starting from the key intermediate 3-[(4-Methoxyphenoxy)methyl]piperidine. We present the Eschweiler-Clarke reaction as the method of choice for the final N-methylation step, a classic and highly efficient transformation that avoids common side reactions such as quaternization. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification guidelines, and characterization data.
Introduction
Femoxetine, or (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine, is a potent and selective serotonin reuptake inhibitor (SSRI).[1] Structurally related to Paroxetine, it was developed in the 1970s and has been a subject of interest for its antidepressant properties.[2] The synthesis of such piperidine-based compounds is a critical task in pharmaceutical development, requiring robust and high-yielding protocols.
The final step in many synthetic routes to Femoxetine involves the methylation of the secondary amine on the piperidine ring of its precursor, this compound. This document provides a comprehensive guide to performing this transformation efficiently and cleanly.
Reaction Principle and Scientific Logic
The core transformation is the conversion of a secondary amine to a tertiary amine via the addition of a methyl group. While direct alkylation using reagents like methyl iodide is a viable option, it often leads to the formation of an over-methylated quaternary ammonium salt as a significant byproduct.[3][4]
To circumvent this issue, the Eschweiler-Clarke reaction is the superior and recommended methodology. This reaction utilizes a mixture of formaldehyde and an excess of formic acid to achieve reductive amination.[2][4]
Mechanism:
-
Iminium Ion Formation: The secondary amine of the piperidine precursor attacks the formaldehyde carbonyl, which, after dehydration, forms a transient tertiary iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine (Femoxetine).
-
Irreversibility: The reaction is driven to completion by the irreversible loss of carbon dioxide gas, which is formed from the formate anion after the hydride transfer.[4][5]
A key advantage of the Eschweiler-Clarke reaction is that the tertiary amine product is incapable of forming another iminium ion with formaldehyde, thus inherently preventing the formation of quaternary ammonium salts and ensuring a cleaner reaction profile.[4][5]
Experimental Protocol: Eschweiler-Clarke Synthesis of Femoxetine
This protocol details the N-methylation of this compound to yield Femoxetine.
3.1. Materials and Equipment
-
Reagents:
-
This compound (Starting Material)
-
Formic Acid (HCOOH, ~98%)
-
Formaldehyde (HCHO, 37% solution in H₂O)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Hexane
-
Triethylamine (TEA)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
3.2. Reaction Workflow Diagram
Caption: Experimental workflow for Femoxetine synthesis.
3.3. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
To the stirred starting material, add formic acid (3.0 eq) followed by aqueous formaldehyde solution (37%, 2.5 eq).
-
Heating: Heat the reaction mixture to 90-100 °C using an oil bath or heating mantle. Vigorous evolution of carbon dioxide should be observed. Maintain this temperature for 4-6 hours, or until gas evolution ceases.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 DCM:Methanol eluent), ensuring the complete consumption of the starting material.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of 2M aqueous sodium hydroxide solution while cooling the flask in an ice bath.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Femoxetine product, typically as a viscous oil.
Purification Protocol
The basic nature of the tertiary amine product can cause it to streak or irreversibly bind to standard acidic silica gel. To ensure a successful purification, the silica gel's acidic sites must be neutralized.
-
Column Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:1:1 Hexane:EtOAc:Triethylamine). Pack the column with this slurry.
-
Eluent System: A gradient elution is recommended. Start with a non-polar mixture and gradually increase the polarity.
-
Fraction Collection: Load the crude product onto the column and begin elution. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent and residual TEA under reduced pressure to yield pure Femoxetine.
Quantitative Data and Characterization
5.1. Reagent Table
| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Amount (Example) |
| This compound | C₁₉H₂₃NO₂ | 297.40 | 1.0 | 5.00 g (16.8 mmol) |
| Formic Acid (~98%) | HCOOH | 46.03 | 3.0 | 2.32 g (1.9 mL, 50.4 mmol) |
| Formaldehyde (37% aq.) | HCHO | 30.03 | 2.5 | 3.41 g (3.4 mL, 42.0 mmol) |
-
Expected Yield: 75-90% after purification.
5.2. Characterization of Femoxetine (C₂₀H₂₅NO₂)
-
Molecular Weight: 311.42 g/mol
-
Appearance: Typically a colorless to pale yellow oil or a low-melting solid.
-
¹H NMR (in CDCl₃, 400 MHz): Expect characteristic signals corresponding to the aromatic protons (phenyl and methoxyphenoxy groups), a singlet for the methoxy (-OCH₃) group around δ 3.8 ppm, complex multiplets for the piperidine ring protons, and a sharp singlet for the newly introduced N-methyl (-NCH₃) group around δ 2.3-2.5 ppm.
-
¹³C NMR (in CDCl₃, 101 MHz): Expect signals for all 20 carbons, including those in the aromatic rings, the piperidine ring, the methoxy carbon, the ether-linked methylene carbon, and the N-methyl carbon (typically around 42-46 ppm).
-
Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ = 312.19.
-
FTIR (neat): Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-N stretching vibrations.
Chemical Reaction Visualization
Sources
- 1. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
Application Notes & Protocols: The Strategic Use of 3-(Phenoxymethyl)piperidine Derivatives in Antidepressant Synthesis
Preamble: Situating 3-[(4-Methoxyphenoxy)methyl]piperidine in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural heart of numerous therapeutics due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations. Within the realm of neuropharmacology, the 3-substituted piperidine motif is particularly prominent in the design of Selective Serotonin Reuptake Inhibitors (SSRIs), a class of drugs that has revolutionized the management of clinical depression and other affective disorders.
While the specific molecule, this compound, is not the direct precursor to a major marketed antidepressant, its structure is highly analogous to the core of one of the most significant SSRIs, Paroxetine. Paroxetine is chemically known as (-)-trans-4-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy) methyl] piperidine.[1][2] This relationship makes the synthesis of this compound and its derivatives a valuable case study for researchers and drug development professionals. Understanding the synthetic routes to this class of molecules provides a robust template for the synthesis of Paroxetine and the exploration of novel analogues with potentially improved therapeutic profiles.
This guide will, therefore, use the well-established synthesis of Paroxetine as a framework to detail the application of key synthetic strategies that are directly applicable to the synthesis of this compound and related compounds. We will dissect the critical steps, from the formation of the substituted piperidine core to the crucial ether linkage, providing both the "how" and the "why" behind the protocols.
Part 1: The Synthetic Blueprint: From Piperidine Core to Final API
The synthesis of Paroxetine, and by analogy, other 3-(phenoxymethyl)piperidine derivatives, is a multi-step process that hinges on two pivotal achievements: the stereocontrolled construction of the disubstituted piperidine ring and the formation of the ether bond between the piperidine's 3-position side-chain and the desired phenol.
The overall synthetic pathway can be visualized as follows:
Caption: The critical etherification workflow.
Final Touches: N-Demethylation to the Active Moiety
The product from the etherification step is an N-methylated precursor of the final drug. [3]The final step in the synthesis of Paroxetine is the demethylation of the piperidine nitrogen. This is often accomplished by reacting the N-methyl intermediate with a chloroformate reagent, such as phenyl chloroformate or vinyl chloroformate, to form a carbamate. [4][5]Subsequent hydrolysis of this carbamate intermediate yields the secondary amine, which is the active pharmaceutical ingredient, Paroxetine. [4]
Part 2: Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of Paroxetine and can be adapted for the synthesis of this compound by substituting the appropriate phenolic reactant.
Protocol 2.1: Activation of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Objective: To convert the primary alcohol of the piperidine intermediate into a mesylate, a good leaving group for the subsequent etherification.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| (3S,4R)-...-1-methyl-piperidine | 223.29 | 10.0 g | 1.0 |
| Triethylamine (TEA) | 101.19 | 6.8 mL | 1.1 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 3.8 mL | 1.1 |
| Dichloromethane (DCM) | - | 150 mL | - |
Procedure:
-
To a stirred solution of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10.0 g, 44.8 mmol) in dry dichloromethane (150 mL) under a nitrogen atmosphere, add triethylamine (6.8 mL, 49.3 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (3.8 mL, 49.3 mmol) dropwise to the mixture, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate. This product is often used directly in the next step without further purification.
Protocol 2.2: Williamson Ether Synthesis
Objective: To couple the activated piperidine intermediate with a phenol to form the core structure of the target molecule.
| Reagent/Material | Molar Mass ( g/mol ) | Amount (for Paroxetine) | Amount (for Topic Cmpd) | Molar Equiv. |
| Piperidine Mesylate | 301.38 | ~13.5 g (from 2.1) | ~13.5 g (from 2.1) | 1.0 |
| Sesamol | 138.12 | 6.8 g | - | 1.1 |
| 4-Methoxyphenol | 124.14 | - | 6.1 g | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 9.3 g | 9.3 g | 1.5 |
| Methyl Isobutyl Ketone (MIBK) | - | 100 mL | 100 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the crude piperidine mesylate (from Protocol 2.1), the selected phenol (Sesamol for Paroxetine, or 4-Methoxyphenol for the topic compound), and anhydrous potassium carbonate in Methyl Isobutyl Ketone (MIBK).
-
Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain for 5-8 hours. [3]Water can be removed azeotropically during the reflux to drive the reaction to completion.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to approximately 60 °C and add 100 mL of distilled water. Stir for 15 minutes. [3]5. Separate the organic layer and wash it with 50 mL of 1M NaOH solution followed by 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the N-methylated product.
Protocol 2.3: N-Demethylation to Yield the Final Product
Objective: To remove the N-methyl group to produce the final secondary amine API.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| N-Methylated Product | (Varies) | 10.0 g | 1.0 |
| Phenyl Chloroformate | 156.57 | 1.1 equiv. | 1.1 |
| Toluene | - | 100 mL | - |
| Potassium Hydroxide (KOH) | 56.11 | 5.0 equiv. | 5.0 |
| Ethanol/Water | - | 100 mL (9:1) | - |
Procedure:
-
Dissolve the N-methylated product (1.0 equiv) in toluene. Add phenyl chloroformate (1.1 equiv) and heat the mixture to reflux for 4-6 hours. [4]2. Cool the reaction mixture and concentrate under reduced pressure to remove the toluene.
-
To the resulting crude carbamate intermediate, add a solution of potassium hydroxide (5.0 equiv) in a 9:1 mixture of ethanol and water.
-
Heat the mixture to reflux for 4-8 hours until the hydrolysis of the carbamate is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.
-
Purify the product by crystallization, typically as a hydrochloride or other suitable salt, to obtain the final API of high purity.
Part 3: Concluding Remarks and Future Directions
The synthetic pathways detailed herein provide a robust and scalable platform for the production of Paroxetine and its structural analogues, including this compound. The key to success lies in the precise stereochemical control during the synthesis of the piperidine core and the efficiency of the Williamson ether synthesis. For researchers in drug development, modifying the phenolic component in Protocol 2.2 offers a straightforward strategy to generate novel analogues for structure-activity relationship (SAR) studies. By exploring different substituents on the phenoxy ring, it is possible to modulate the compound's affinity and selectivity for the serotonin transporter, potentially leading to the discovery of new chemical entities with superior antidepressant properties or novel therapeutic applications.
References
- WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate.
- WO2007034270A2 - Improved process for the preparation of (-) trans-n-methyl paroxetine.
- WO2001029032A1 - Process for the preparation of paroxetine.
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . ResearchGate. [Link]
-
Paroxetine, NNC-20-7051, BRL-29060, FG-7051 . Drug Synthesis Database. [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride . Der Pharma Chemica. [Link]
Sources
- 1. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
- 2. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]
- 3. WO2007034270A2 - Improved process for the preparation of (-) trans-n-methyl paroxetine - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]
Application Note: A Scalable Synthesis Protocol for 3-[(4-Methoxyphenoxy)methyl]piperidine
Abstract & Introduction
3-[(4-Methoxyphenoxy)methyl]piperidine is a valuable heterocyclic scaffold frequently utilized in the discovery and development of novel therapeutic agents. Its structure combines a flexible piperidine ring, a key pharmacophore in many centrally active compounds, with a methoxyphenoxy moiety that can modulate physicochemical properties and target engagement. The demand for this intermediate in multi-kilogram quantities necessitates a robust, scalable, and economically viable synthetic process.
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The strategy is centered around a two-stage process, beginning with the activation of a commercially available piperidine precursor, followed by a Williamson ether synthesis. This route was selected for its high efficiency, operational simplicity, and use of readily available, cost-effective starting materials, making it highly amenable to industrial-scale production. We will elaborate on the causality behind key experimental choices, from reagent selection to purification strategies, ensuring a self-validating and reproducible protocol.
Overall Synthetic Strategy
The synthesis is achieved via a convergent two-step sequence. The core transformation is a Williamson ether synthesis, a reliable and well-understood method for forming C-O ether bonds via an Sₙ2 mechanism.[1][2]
-
Stage 1: Activation of the Hydroxyl Group. The primary alcohol of 3-Piperidinemethanol is converted into a superior leaving group. For this protocol, we utilize p-toluenesulfonyl chloride (TsCl) to form a tosylate ester. Tosylates are excellent leaving groups for Sₙ2 reactions and are often stable, crystalline solids, which simplifies handling and purification at scale.
-
Stage 2: Nucleophilic Substitution. The tosylated piperidine intermediate is reacted with the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide). The phenoxide, a potent nucleophile, displaces the tosylate group to form the desired ether linkage, yielding the final product.
This strategy avoids the direct use of 3-(chloromethyl)piperidine, which can be unstable and prone to self-alkylation, and circumvents the challenges associated with the direct reduction of a substituted pyridine ring, which may require harsh conditions or expensive catalysts.
Diagram 1: Overall two-stage synthetic pathway.
Experimental Protocols
Stage 1: Synthesis of 3-(Tosyloxymethyl)piperidine
Rationale: The conversion of the primary alcohol in 3-piperidinemethanol to a tosylate is a critical activation step. The tosyl group is a highly effective leaving group, rendering the adjacent carbon susceptible to nucleophilic attack. Triethylamine (Et₃N) is used as an organic base to neutralize the HCl generated during the reaction, preventing the formation of piperidine hydrochloride salts that would be unreactive. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and the intermediate products. The reaction is initiated at 0 °C to control the initial exotherm.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 3-Piperidinemethanol | 115.17 | 1.00 | 1.0 | 115.2 g |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.10 | 1.1 | 209.7 g |
| Triethylamine (Et₃N) | 101.19 | 1.50 | 1.5 | 151.8 g (209 mL) |
| Dichloromethane (DCM) | - | - | - | 1.2 L |
Step-by-Step Protocol:
-
Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: Charge the flask with 3-piperidinemethanol (115.2 g, 1.00 mol) and dichloromethane (1.2 L). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (209 mL, 1.50 mol) to the cooled solution over 15 minutes, maintaining the internal temperature below 10 °C.
-
Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (209.7 g, 1.10 mol) portion-wise over approximately 1 hour. A mild exotherm will be observed; maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture back to 10 °C and slowly quench by adding 500 mL of deionized water. b. Stir for 15 minutes, then transfer the mixture to a separatory funnel. c. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (1 x 250 mL), and brine (1 x 250 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a viscous oil or off-white solid.
-
Purification: The crude product can often be used directly in the next step. If required, it can be recrystallized from a mixture of ethyl acetate and hexanes.
-
Expected Yield: 242 g (90%), as an off-white solid.
-
Stage 2: Williamson Ether Synthesis of this compound
Rationale: This step exemplifies the classic Williamson ether synthesis.[3] Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to deprotonate the weakly acidic phenol, generating the highly nucleophilic sodium 4-methoxyphenoxide in situ.[4] Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation. The reaction is conducted under reflux to provide the necessary activation energy for the Sₙ2 displacement.
Safety First: Handling Sodium Hydride Sodium hydride (typically supplied as a 60% dispersion in mineral oil) is a highly flammable and water-reactive solid.[5][6] It liberates flammable hydrogen gas upon contact with water or protic solvents.[7]
-
ALWAYS handle NaH under an inert atmosphere (Nitrogen or Argon).[8][9]
-
Use non-sparking tools and ensure all glassware is thoroughly dried.[5]
-
Quenching of residual NaH must be done slowly and carefully with a protic solvent like isopropanol or ethanol at low temperature.
-
Appropriate PPE, including flame-retardant lab coat, safety glasses, and nitrile gloves, is mandatory.[7][8]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 4-Methoxyphenol | 124.14 | 0.90 | 1.0 | 111.7 g |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 1.08 | 1.2 | 43.2 g |
| 3-(Tosyloxymethyl)piperidine | 269.37 | 0.90 | 1.0 | 242.4 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 1.5 L |
| Isopropanol (for quenching) | - | - | - | ~100 mL |
Step-by-Step Protocol:
-
Setup: Assemble a 3 L three-neck flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel. Flame-dry the apparatus and cool under a stream of nitrogen.
-
NaH Preparation: In a separate flask under nitrogen, wash the sodium hydride (43.2 g, 1.08 mol) with anhydrous hexanes (2 x 100 mL) to remove the mineral oil. Decant the hexanes carefully via cannula. Alternative for scale-up: use the dispersion directly and account for the oil in the total volume.
-
Phenoxide Formation: a. Charge the reaction flask with anhydrous THF (800 mL) and the washed sodium hydride. b. Cool the suspension to 0 °C. c. Dissolve 4-methoxyphenol (111.7 g, 0.90 mol) in anhydrous THF (400 mL) and add it to the dropping funnel. d. Add the 4-methoxyphenol solution dropwise to the NaH suspension over 1 hour. Vigorous hydrogen evolution will occur. Maintain the temperature below 10 °C. e. After the addition, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating complete formation of the phenoxide.
-
Sₙ2 Reaction: a. Dissolve the 3-(Tosyloxymethyl)piperidine (242.4 g, 0.90 mol) from Stage 1 in anhydrous THF (300 mL) and add it to the dropping funnel. b. Add the tosylate solution to the phenoxide mixture over 30 minutes at room temperature. c. Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours.
-
IPC: Monitor the reaction by TLC or LC-MS for the disappearance of the tosylate intermediate.
-
Work-up and Quenching: a. Cool the reaction mixture to 0 °C in an ice bath. b. CAREFULLY quench the excess NaH by the slow, dropwise addition of isopropanol until gas evolution subsides. c. Slowly add 200 mL of deionized water to dissolve the inorganic salts. d. Reduce the volume of the mixture by approximately two-thirds using a rotary evaporator to remove most of the THF.
-
Extraction & Purification: a. Transfer the remaining aqueous slurry to a separatory funnel and add ethyl acetate (500 mL). b. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 250 mL). c. Combine the organic layers and wash with 1 M NaOH (2 x 200 mL) to remove any unreacted 4-methoxyphenol, followed by brine (1 x 200 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.
-
Final Purification: Purify the crude oil by vacuum distillation to yield the final product as a clear, colorless to pale yellow oil.
-
Expected Yield: 168 g (85%).
-
Boiling Point: Approx. 135-140 °C at 1 mmHg.
-
Process Workflow and Characterization
The entire process, from receiving raw materials to the final quality control check, can be visualized as a streamlined workflow.
Diagram 2: Step-by-step large-scale production workflow.
Analytical Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical methods.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.85 (m, 4H, Ar-H), 3.76 (s, 3H, -OCH₃), 3.70 (d, 2H, -O-CH₂-), 3.10-2.95 (m, 2H, piperidine-H), 2.60-2.45 (m, 2H, piperidine-H), 2.10-1.20 (m, 6H, piperidine-H and NH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~154.0, 153.5, 115.8, 114.8, 72.5, 55.9, 53.8, 46.5, 41.2, 29.8, 25.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₉NO₂ [M+H]⁺: 222.15; found: 222.1.
-
Purity (HPLC): >98% (area %).
Conclusion
This application note details a robust and scalable two-stage synthesis of this compound. The protocol leverages a reliable tosylation activation followed by a high-yielding Williamson ether synthesis. By providing clear, step-by-step instructions, rationales for procedural choices, and critical safety information for handling hazardous reagents, this guide serves as a comprehensive resource for researchers and process chemists in the pharmaceutical industry. The described method is optimized for efficiency and is well-suited for adaptation to pilot plant and commercial manufacturing scales.
References
-
State of New Jersey. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]
-
UC Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium Hydride. [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Brainly.com. (2020). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol. [Link]
-
Homework.Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
Molbase. (n.d.). Synthesis of 4-[Bis(4-methoxyphenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]piperidine. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. brainly.com [brainly.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. alkalimetals.com [alkalimetals.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Sodium hydride - Safety Data Sheet [chemicalbook.com]
Chiral Purity Determination of 3-[(4-Methoxyphenoxy)methyl]piperidine Enantiomers by High-Performance Liquid Chromatography
Application Note and Protocol
Introduction
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceutical agents, and the precise control of its stereochemistry is paramount during drug development and manufacturing. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3-[(4-Methoxyphenoxy)methyl]piperidine, a key intermediate in the synthesis of various biologically active molecules.
This guide is designed for researchers, analytical scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices. By elucidating the "why" behind the "how," this document aims to empower users to understand, implement, and adapt this method for their specific needs, ensuring scientific integrity and reliable results.
Analyte Properties and Method Development Rationale
A successful chiral separation method is built upon a fundamental understanding of the analyte's physicochemical properties and the principles of chiral recognition.
1.1. Physicochemical Properties of this compound
While specific experimental data for the target analyte is not broadly published, its structure allows for reliable estimations of key properties that guide method development:
-
Basicity (pKa): The piperidine ring contains a secondary amine, making the molecule basic. The pKa of unsubstituted piperidine's conjugate acid is approximately 11.2.[1] The substituents are unlikely to drastically alter this, so we can expect this compound to be a basic compound. This is a critical consideration for peak shape in HPLC.
-
UV Absorbance: The primary chromophore in the molecule is the 4-methoxyphenoxy group. Based on data for similar compounds like 4-methoxyphenol and anisole, we can predict UV absorbance maxima around 220-230 nm and a weaker band around 270-280 nm.[2][][4] This allows for straightforward detection using a standard UV detector.
-
Solubility: The molecule possesses both hydrophobic (methoxyphenyl group) and polar (piperidine ring, ether linkage) characteristics, suggesting good solubility in common organic solvents used in normal-phase HPLC, such as hexane/alcohol mixtures.
1.2. Rationale for Chiral Stationary Phase (CSP) Selection
The direct approach to chiral separation, utilizing a Chiral Stationary Phase (CSP), is the most widely used and versatile method in HPLC.[5] For piperidine derivatives, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[6]
-
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs: These CSPs, typically derivatives of cellulose or amylose, possess a helical polymer structure that creates chiral grooves and cavities.[6][7][8] Chiral recognition is achieved through a combination of interactions between the analyte and the CSP, including:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives can act as hydrogen bond donors and acceptors. The secondary amine of the piperidine ring is a key interaction point.
-
π-π Interactions: The aromatic methoxyphenoxy group of the analyte can interact with the phenyl groups of the CSP.
-
Steric Interactions: The enantiomers fit differently into the chiral cavities of the CSP, leading to differential retention. One enantiomer will form a more stable transient diastereomeric complex with the CSP and will therefore be retained longer.[6]
-
Dipole-Dipole Interactions: The ether linkage and carbamate groups contribute to dipole-dipole interactions.
-
Based on these principles and extensive literature on similar compounds, an immobilized amylose or cellulose-based CSP is the logical first choice for screening. Immobilized phases offer the significant advantage of being compatible with a wider range of solvents compared to coated phases, providing greater flexibility in method development.[9]
1.3. Mobile Phase Strategy
For basic analytes like this compound on polysaccharide CSPs, normal-phase chromatography is often the most effective mode.
-
Solvent System: A mobile phase consisting of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is standard. The ratio of these solvents controls the retention time of the analytes.
-
Basic Modifier: A crucial component for analyzing basic compounds is the addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase. This modifier competitively binds to acidic silanol groups on the silica support of the CSP, preventing strong, non-specific interactions that lead to severe peak tailing and poor resolution of the basic analyte.
Experimental Protocol
This protocol is based on established methods for structurally similar compounds, such as 1-Boc-3-hydroxypiperidine, and is designed to serve as a robust starting point for the chiral separation of this compound.[10]
2.1. Materials and Instrumentation
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector is required.
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized) or CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm. A guard column of the same packing material is highly recommended.
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: Racemic this compound and individual enantiomers (if available).
2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
2.3. Chromatographic Conditions
The following table outlines the recommended starting conditions for method development.
| Parameter | Recommended Condition | Rationale |
| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) | Proven high success rate for a wide range of chiral compounds, including piperidine derivatives. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | Common normal-phase conditions for polysaccharide CSPs. The ratio can be adjusted to optimize retention and resolution. DEA is essential to ensure good peak shape for the basic analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25 °C | Temperature can influence selectivity; starting at ambient temperature is a standard practice. |
| Detection Wavelength | 230 nm | Corresponds to a strong absorbance maximum of the methoxyphenoxy chromophore, providing high sensitivity.[2] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
2.4. Method Optimization Workflow
If the initial conditions do not provide baseline separation (Resolution (Rs) > 1.5), follow this optimization workflow:
Caption: Workflow for chiral method optimization.
Method Validation Protocol (ICH Q2(R1) Guidelines)
Once the method is optimized, it must be validated to ensure its suitability for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][9]
3.1. System Suitability
Before any sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for both enantiomer peaks |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |
3.2. Specificity
Inject a blank (mobile phase) and a solution of the racemate. The blank should show no interfering peaks at the retention times of the enantiomers.
3.3. Linearity
Prepare a series of at least five concentrations of the racemate, ranging from the limit of quantitation (LOQ) to 150% of the working standard concentration. Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
3.4. Accuracy
Accuracy will be determined by the recovery of a known amount of one enantiomer spiked into the other. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
3.5. Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the working standard solution on the same day. The RSD of the peak area ratio should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
3.6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected. These can be determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.
3.7. Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the resolution and peak area.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| IPA Percentage | ± 1% (absolute) |
| DEA Percentage | ± 0.02% (absolute) |
The resolution (Rs) should remain ≥ 1.5 under all varied conditions.
Data Presentation and Expected Results
The following table summarizes the expected system suitability and validation parameters for a successful method.
| Validation Parameter | Expected Result |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | < 2.0 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOQ (as % of major peak) | Typically ~0.1% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Insufficient basic modifier; Column degradation. | Increase DEA concentration slightly (e.g., to 0.12%); Use a new guard column or column. |
| Poor Resolution (Rs < 1.5) | Mobile phase composition is not optimal; Wrong CSP. | Decrease the percentage of IPA; Try ethanol as the alcohol modifier; Screen a different CSP (e.g., CHIRALPAK IC). |
| Fluctuating Retention Times | Pump issues; Column not equilibrated; Temperature fluctuations. | Check pump performance and degas mobile phase; Ensure column is equilibrated for at least 30 minutes; Maintain a stable column temperature. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the chiral separation and purity determination of this compound enantiomers. By leveraging a polysaccharide-based chiral stationary phase and a systematically optimized normal-phase mobile phase, this protocol ensures high resolution and excellent peak shape. The comprehensive validation strategy, grounded in ICH guidelines, establishes the trustworthiness and scientific integrity of the method, making it suitable for implementation in both research and quality control environments. The causal explanations provided for each experimental choice are intended to equip the user with the expertise to not only replicate this method but also to adapt it to similar analytical challenges.
References
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.). PMC. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (n.d.). LCGC. Retrieved from [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
UV-Vis Spectrum of 4-methoxyphenol. (n.d.). SIELC Technologies. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved from [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (2026). PubMed. Retrieved from [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC. Retrieved from [Link]
-
Chiral Columns. (n.d.). Daicel Corporation. Retrieved from [Link]
-
HPLC Chiral. (n.d.). Interchim. Retrieved from [Link]
-
What column should I use for my application?. (n.d.). Chiral Technologies. Retrieved from [Link]
-
Wide Range of Chiral Column Selections. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. Retrieved from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved from [Link]
-
Analysis of Anisole (Methoxybenzene) by HPLC-UV Pro. (n.d.). Scribd. Retrieved from [Link]
-
UV-Vis spectra of control and treated samples of anisole. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 3-[(4-Methoxyphenoxy)methyl]piperidine as a Versatile Scaffold for Novel Ligand Development
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-[(4-Methoxyphenoxy)methyl]piperidine as a foundational building block for the synthesis of innovative ligands. This document provides not only detailed experimental protocols but also delves into the scientific rationale behind the synthetic strategies and the structure-activity relationships (SAR) that govern the utility of this scaffold.
The Strategic Value of the this compound Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets. The this compound scaffold offers a unique combination of structural features:
-
A Basic Nitrogen Atom: The piperidine nitrogen (pKa ≈ 11.2) is typically protonated at physiological pH, enabling the formation of key salt-bridge interactions with acidic residues in protein binding pockets. This nitrogen also serves as a versatile synthetic handle for introducing a wide range of substituents.
-
A Defined Stereochemical Center: The C3 position of the piperidine ring is a stereocenter, allowing for the synthesis of enantiomerically pure ligands, which is often crucial for achieving target selectivity and reducing off-target effects.
-
An Aryloxy Ether Linkage: The phenoxy-methyl ether moiety provides a balance of lipophilicity and conformational flexibility. The ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking or hydrophobic interactions. The para-methoxy group can further modulate electronic properties and serve as an additional hydrogen bond acceptor.
This combination of features makes this compound an attractive starting point for developing ligands for a variety of targets, including G-protein coupled receptors (GPCRs) and transporters.[3][4]
Synthesis of the Core Building Block: this compound
The synthesis of the title compound can be efficiently achieved from commercially available starting materials. The following protocol is adapted from established methods for the synthesis of analogous phenoxymethyl piperidines.[4] The key steps involve the introduction of the phenoxy ether via a Williamson ether synthesis, followed by deprotection of the piperidine nitrogen.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Mesylation of N-Boc-3-(hydroxymethyl)piperidine
-
To a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Scientific Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates a good leaving group for the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 2: Williamson Ether Synthesis
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of 4-methoxyphenol (1.2 eq.) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of the crude mesylate from Step 1 (1.0 eq.) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-[(4-methoxyphenoxy)methyl]piperidine.
Scientific Rationale: This is a classic Williamson ether synthesis. Sodium hydride is a strong base that deprotonates the phenol to form a nucleophilic phenoxide. The phenoxide then displaces the mesylate in an Sₙ2 reaction.
Step 3: Boc Deprotection
-
Dissolve the purified N-Boc-3-[(4-methoxyphenoxy)methyl]piperidine (1.0 eq.) in a solution of 4 M HCl in 1,4-dioxane (10 eq.) or trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
To obtain the free base, dissolve the resulting hydrochloride salt in water and basify to pH > 10 with 1 M NaOH.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield this compound.
Scientific Rationale: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines that is stable to many reaction conditions but readily cleaved under acidic conditions.
Application in Ligand Synthesis: Key Derivatization Protocols
The secondary amine of the piperidine ring is the primary site for derivatization, allowing for the introduction of diverse chemical functionalities to explore the SAR of new ligands.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for N-alkylation that often provides cleaner products and higher yields compared to direct alkylation with alkyl halides.[5]
-
To a solution of this compound (1.0 eq.) and a desired aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M) at room temperature, add a few drops of acetic acid.
-
Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Scientific Rationale: The reaction proceeds via the formation of an iminium ion, which is then selectively reduced by the mild hydride donor, NaBH(OAc)₃. The mildness of the reducing agent prevents the reduction of the starting aldehyde/ketone.
Table 1: Examples of N-Alkylation via Reductive Amination
| Aldehyde/Ketone | Product |
| Benzaldehyde | N-Benzyl-3-[(4-methoxyphenoxy)methyl]piperidine |
| Cyclohexanone | N-Cyclohexyl-3-[(4-methoxyphenoxy)methyl]piperidine |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-3-[(4-methoxyphenoxy)methyl]piperidine |
Protocol 3: N-Acylation
N-acylation is a straightforward method to introduce amide functionalities, which can act as hydrogen bond donors and acceptors, and can significantly alter the electronic and steric properties of the ligand.[6]
-
To a solution of this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM (0.1 M) at 0 °C, add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1 M HCl (optional, to remove excess base), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Scientific Rationale: The base neutralizes the acid byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is used to avoid competing acylation of the base itself.
Table 2: Examples of N-Acylation
| Acylating Agent | Product |
| Acetyl chloride | 1-Acetyl-3-[(4-methoxyphenoxy)methyl]piperidine |
| Benzoyl chloride | 1-Benzoyl-3-[(4-methoxyphenoxy)methyl]piperidine |
| Cyclopropanecarbonyl chloride | 1-(Cyclopropanecarbonyl)-3-[(4-methoxyphenoxy)methyl]piperidine |
Case Study: Development of Dopamine D4 Receptor Antagonists
The 3-(phenoxymethyl)piperidine scaffold has been successfully employed in the development of potent and selective antagonists for the dopamine D4 receptor (D4R), a target of interest for the treatment of neuropsychiatric disorders.[4]
Rationale for Scaffold Use
Structure-activity relationship studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs revealed key interactions with the D4R.[4] The piperidine nitrogen is believed to form a crucial salt bridge with an aspartic acid residue (Asp110) in the receptor's binding pocket. The phenoxymethyl moiety occupies a hydrophobic pocket, and substituents on both the piperidine and the phenyl ring can be varied to fine-tune potency and selectivity. While the original study focused on fluorinated analogs for metabolic stability, the core 3-(phenoxymethyl)piperidine scaffold provides the essential pharmacophoric elements.
Caption: Experimental workflow for developing D4R antagonists.
Structure-Activity Relationship (SAR) Insights
Based on published data for analogous series, the following SAR trends can be anticipated for ligands derived from this compound targeting the D4R:[4]
Table 3: Anticipated SAR for D4 Receptor Antagonists
| Position of Variation | Favorable Substituents | Unfavorable Substituents | Rationale |
| Piperidine Nitrogen (N1) | Small to medium-sized alkyl or arylalkyl groups (e.g., methyl, ethyl, benzyl) | Large, bulky groups | Steric hindrance in the binding pocket |
| Phenoxy Ring | Electron-withdrawing groups (e.g., F, Cl, CN) at the 3- or 4-position | Bulky groups at the 2-position | Modulates electronics and fits within a specific sub-pocket |
| Piperidine Ring | (R)-stereochemistry at C3 may be preferred | (S)-stereochemistry at C3 | Stereospecific interactions with the chiral binding pocket |
Conclusion
This compound is a high-value building block for modern medicinal chemistry. Its straightforward synthesis and the synthetic accessibility of its secondary amine handle allow for the rapid generation of diverse compound libraries. The inherent structural and physicochemical properties of this scaffold make it particularly well-suited for the development of ligands targeting GPCRs and other challenging biological targets. The detailed protocols and scientific rationale provided herein are intended to empower researchers to effectively utilize this versatile building block in their drug discovery programs.
References
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ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]
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National Center for Biotechnology Information. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
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ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
- Google Patents.
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Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
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CDN. N-Terminus Acetylation Protocol. [Link]
-
European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments. [Link]
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ResearchGate. Unsuccessful intramolecular N-alkylation strategy. [Link]
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ResearchGate. Structure–activity relationship of piperidine derivatives with.... [Link]
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Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]
-
ResearchGate. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]
- Google Patents. Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
-
PubMed. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ResearchGate. Structure activity relationship of piperidine derivatives. [Link]
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Application Notes and Protocols for Developing Radioligand Binding Assays for 3-[(4-Methoxyphenoxy)methyl]piperidine Derivatives
Introduction: Unveiling the Binding Characteristics of Novel Piperidine Derivatives
The 3-[(4-Methoxyphenoxy)methyl]piperidine scaffold is a promising chemical framework in modern drug discovery, with derivatives showing potential activity as antidepressants and modulators of key central nervous system (CNS) targets such as sigma (σ) and dopamine receptors.[1][2][3] Characterizing the interaction of these novel compounds with their molecular targets is a critical step in the drug development pipeline. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity, robustness, and ability to provide key pharmacological parameters.[4][5][6]
This comprehensive guide provides detailed application notes and protocols for establishing and validating radioligand binding assays to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of novel this compound derivatives. We will delve into the theoretical underpinnings of experimental design, provide step-by-step protocols for both saturation and competition binding assays, and discuss the critical aspects of data analysis and interpretation.
Part 1: Foundational Principles and Assay Design
A successful radioligand binding assay hinges on a thorough understanding of the fundamental principles governing ligand-receptor interactions. The primary goal is to accurately measure the specific binding of a radiolabeled ligand to a target receptor and to characterize how a novel unlabeled compound competes for these binding sites.
The Law of Mass Action and Key Binding Parameters
Radioligand binding assays are governed by the Law of Mass Action, which describes the reversible interaction between a ligand and a receptor to form a complex.[7][8] The key parameters derived from these assays are:
-
Kₔ (Equilibrium Dissociation Constant): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[9][10] A lower Kₔ value signifies a higher binding affinity.[9]
-
Bₘₐₓ (Maximum Receptor Density): This is the total concentration of binding sites in the sample, typically expressed as fmol/mg of protein or sites/cell .[4][9][11]
-
Kᵢ (Inhibition Constant): This is the equilibrium dissociation constant for an unlabeled competing ligand. It reflects the affinity of the novel compound for the receptor.[4][12]
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.[12] The IC₅₀ is experimentally determined and used to calculate the Kᵢ.
Selecting the Right Tools: Receptor Source and Radioligand
The choice of receptor source and radioligand is paramount for a successful assay.
-
Receptor Source: The source of the target receptor can be tissue homogenates (e.g., rat brain), or cultured cells transiently or stably expressing the receptor of interest.[13][14] For the this compound derivatives, which may target receptors like the sigma-1, dopamine D4, or serotonin transporters, using commercially available cell lines (e.g., CHO or HEK293 cells) expressing these specific human receptors is recommended for consistency and reproducibility.
-
Radioligand Selection: An ideal radioligand exhibits high affinity, high specific activity, low non-specific binding, and selectivity for the target receptor.[9][15] For the potential targets of the piperidine derivatives, suitable commercially available radioligands include:
-
For Sigma-1 Receptors: [³H]-Pentazocine or [³H]-(+)-SKF-10047.
-
For Dopamine D4 Receptors: [³H]-Spiperone or [³H]-N-methylspiperone.
-
For Serotonin Transporter (SERT): [³H]-Citalopram or [³H]-Paroxetine.
-
The radioligand concentration in competition assays should ideally be at or below its Kₔ value to ensure accurate Kᵢ determination.[9][16]
The Critical Distinction: Total, Non-Specific, and Specific Binding
A key challenge in radioligand binding assays is to differentiate between the radioligand bound to the target receptor (specific binding) and that bound to other components of the assay system (non-specific binding).
-
Total Binding: Measured in the absence of a competing ligand.[9]
-
Non-Specific Binding (NSB): The binding of the radioligand to non-receptor sites.[9][17] It is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled ligand that has high affinity for the target receptor.[17] This "cold" ligand effectively blocks all specific binding sites.
-
Specific Binding: The difference between total binding and non-specific binding. This represents the binding to the receptor of interest.[9]
Ideally, non-specific binding should be less than 50% of the total binding to ensure a good signal-to-noise ratio.[16]
Part 2: Experimental Protocols
The following protocols provide a framework for conducting saturation and competition binding assays. These should be optimized for each specific receptor and radioligand pair.
Workflow for Radioligand Binding Assay Development
Caption: Workflow for developing a radioligand binding assay.
Protocol 1: Saturation Binding Assay
This assay is crucial for determining the Kₔ and Bₘₐₓ of the chosen radioligand for the target receptor.[4][5]
Objective: To characterize the binding of a radioligand to its receptor.
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radioligand (e.g., [³H]-Pentazocine)
-
Unlabeled ligand for determining NSB (e.g., unlabeled Pentazocine or Haloperidol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kₔ.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand for both total and non-specific binding.
-
Total Binding Wells: Add assay buffer, the appropriate concentration of radioligand, and the receptor preparation.
-
Non-Specific Binding Wells: Add assay buffer, the appropriate concentration of radioligand, a saturating concentration of the unlabeled ligand (e.g., 10 µM Haloperidol), and the receptor preparation.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined from kinetic experiments.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[4] This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Protocol 2: Competition Binding Assay
This assay is used to determine the affinity (Kᵢ) of the unlabeled this compound derivatives.[4][12]
Objective: To determine the Kᵢ of a test compound.
Materials:
-
Same as for the saturation binding assay.
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of radioligand (at or below its Kₔ), and the receptor preparation.
-
Non-Specific Binding: Assay buffer, the fixed concentration of radioligand, a saturating concentration of the unlabeled reference ligand, and the receptor preparation.
-
Competition Wells: Assay buffer, the fixed concentration of radioligand, varying concentrations of the test compound, and the receptor preparation.
-
-
Incubation: Incubate the plates under the same conditions as the saturation assay.
-
Termination and Filtration: Terminate the assay and filter as described for the saturation assay.
-
Scintillation Counting: Count the radioactivity as previously described.
Part 3: Data Analysis and Interpretation
Accurate data analysis is crucial for deriving meaningful pharmacological parameters.
Analysis of Saturation Binding Data
The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then plotted with specific binding on the y-axis and the concentration of free radioligand on the x-axis. Non-linear regression analysis is used to fit the data to a one-site binding (hyperbola) equation to determine the Kₔ and Bₘₐₓ.[7][18]
Equation for One-Site Binding: Y = (Bₘₐₓ * X) / (Kₔ + X) Where:
-
Y = Specific Binding
-
X = Free Radioligand Concentration
-
Bₘₐₓ = Maximum Binding
-
Kₔ = Equilibrium Dissociation Constant
Analysis of Competition Binding Data
The data from the competition binding assay are plotted with the percentage of specific binding on the y-axis against the log concentration of the test compound on the x-axis. A sigmoidal dose-response curve is generated, from which the IC₅₀ value is determined.[9]
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:[19]
Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:
-
Kᵢ = Inhibition constant of the test compound
-
IC₅₀ = Concentration of the test compound that inhibits 50% of specific binding
-
[L] = Concentration of the radioligand used in the assay
-
Kₔ = Dissociation constant of the radioligand
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison of the binding affinities of different derivatives.
| Compound ID | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| Derivative 1 | Sigma-1 | 150 | 75 |
| Derivative 2 | Sigma-1 | 50 | 25 |
| Derivative 3 | Dopamine D4 | 200 | 100 |
Part 4: Assay Validation and Troubleshooting
Assay Validation:
-
Reproducibility: Ensure that Kₔ, Bₘₐₓ, and Kᵢ values are consistent across multiple experiments.
-
Specificity: Confirm that the binding is specific to the target receptor by using known selective ligands.
-
Linearity: The amount of specific binding should be proportional to the amount of receptor protein used.
Troubleshooting Common Issues:
-
High Non-Specific Binding: This can be caused by a hydrophobic radioligand or issues with the filtration and washing steps.[9] Consider using a different radioligand or optimizing the washing procedure.
-
Low Specific Binding: This may indicate low receptor expression, inactive receptor protein, or problems with the radioligand.
-
Poor Reproducibility: This can result from inconsistent pipetting, temperature fluctuations, or variability in the receptor preparation.
Conclusion
The protocols and guidelines presented here provide a robust framework for developing and validating radioligand binding assays for the characterization of this compound derivatives. By carefully selecting the appropriate reagents, optimizing assay conditions, and performing rigorous data analysis, researchers can obtain accurate and reproducible binding affinity data. This information is invaluable for structure-activity relationship (SAR) studies and for advancing promising compounds through the drug discovery and development process.
References
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Fabgennix International. Competition Assay Protocol. Retrieved from [Link]
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Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
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Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]
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Creative Bioarray. Radioligand Binding Assay. Retrieved from [Link]
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Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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NanoTemper Technologies. Assay setup for competitive binding measurements. Retrieved from [Link]
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GraphPad. Analyzing Radioligand Binding Data. Retrieved from [Link]
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GraphPad. Nonspecific binding. Retrieved from [Link]
- Vandendriessche, B., et al. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.
- The Assay Guidance Manual. Specific and Non-specific Binding in a ligand binding assay.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
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Alfa Cytology. Saturation Radioligand Binding Assays. Retrieved from [Link]
- ResearchGate. Radioligand Binding Assays and Their Analysis. Request PDF.
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
- Li, A., et al. (2023).
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Wikipedia. Ligand binding assay. Retrieved from [Link]
- Appling, F. A., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in molecular biology (Clifton, N.J.), 1823, 133–153.
- Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2, 1-9.
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Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
- Kenakin, T., & Bylund, D. B. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
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Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
- ResearchGate. The protocol of competitive binding assay. Download Table.
- Timmermans, P. B., & Smith, R. D. (2001). Radioligand Binding Assay. In Methods in Molecular Biology. Humana Press.
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Turku PET Centre. B max and K D. Retrieved from [Link]
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Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
- Lefkowitz, R. J., & Rockman, H. A. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling.
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MySkinRecipes. 3-(4-Methoxyphenoxy)piperidine. Retrieved from [Link]
- De Tullio, P., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(5), 621-634.
- Perrone, R., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 50(11), 2545-2555.
- Fantin, M., et al. (2019). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 14(15), 1438-1447.
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PubChem. 4-(3-Methoxy-4-methylphenoxy)piperidine. Retrieved from [Link]
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- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis and Evaluation of 3-[(4-Methoxyphenoxy)methyl]piperidine Derivatives as σ1 Receptor Ligands
Introduction: Targeting the σ1 Receptor
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), where it plays a critical role in regulating cellular signaling and homeostasis.[1][2] Unlike traditional receptors, the σ1 receptor translocates within the cell and modulates the function of various client proteins, including ion channels and other receptors, in response to ligand binding or cellular stress.[1][2][3] This modulatory function has implicated the σ1 receptor in a wide range of pathophysiological processes. Consequently, ligands targeting this receptor have shown therapeutic potential in numerous central nervous system (CNS) disorders, including neuropathic pain, depression, cognitive deficits associated with Alzheimer's disease, and substance abuse.[1][3][4]
The piperidine scaffold is a well-established and privileged structure in the design of CNS-active agents, and it has proven to be a critical structural element for high-affinity σ1 receptor ligands.[5][6][7][8] Specifically, the 3-[(4-methoxyphenoxy)methyl]piperidine framework has emerged as a promising core for developing potent and selective σ1 modulators. This application note provides a comprehensive guide for the synthesis of these derivatives, outlines detailed protocols for their pharmacological evaluation, and offers insights into their structure-activity relationships (SAR).
Part 1: Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound derivatives is designed for flexibility, allowing for the introduction of diverse substituents on the piperidine nitrogen, a key determinant of σ1 receptor affinity and functional activity.[6] The core strategy relies on a robust Williamson ether synthesis to couple the piperidine and phenoxy moieties.
Our retrosynthetic analysis identifies three key building blocks: a suitable piperidine precursor, 4-methoxyphenol, and various alkylating or acylating agents for final derivatization. The forward synthesis is designed as a multi-step sequence that is amenable to parallel synthesis for the creation of a focused compound library.
Diagram: General Synthetic Workflow
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(4-Methoxyphenoxy)methyl]piperidine
Welcome to the technical support center for the synthesis of 3-[(4-Methoxyphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the nuances of the most common synthetic strategies, offering insights grounded in mechanistic principles and extensive laboratory experience.
Introduction to the Synthetic Landscape
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through two robust and reliable methods: the Williamson Ether Synthesis and the Mitsunobu Reaction . Both pathways typically commence from the commercially available N-Boc-3-(hydroxymethyl)piperidine, leveraging the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen during the ether formation step. The choice between these methods often depends on the desired stereochemical outcome, reagent availability, and tolerance of other functional groups in the molecule.
This guide will provide detailed protocols for both approaches, followed by a comprehensive troubleshooting section in a question-and-answer format to address common challenges and elevate your yield and purity.
Core Synthetic Pathways
Pathway A: Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In this context, N-Boc-3-(hydroxymethyl)piperidine is first converted to a more reactive electrophile, such as a tosylate or a halide, which then reacts with 4-methoxyphenoxide.
Experimental Protocol: Williamson Ether Synthesis
Step 1: Tosylation of N-Boc-3-(hydroxymethyl)piperidine
-
To a stirred solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-[(tosyloxy)methyl]piperidine.
Step 2: Ether Formation
-
In a separate flask, dissolve 4-methoxyphenol (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/g) under a nitrogen atmosphere.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium 4-methoxyphenoxide.
-
Add a solution of N-Boc-3-[(tosyloxy)methyl]piperidine (1.0 eq) in anhydrous DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give crude N-Boc-3-[(4-methoxyphenoxy)methyl]piperidine.
Step 3: N-Boc Deprotection
-
Dissolve the crude product from Step 2 in DCM (10 mL/g).
-
Add trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in dioxane at 0 °C.[1]
-
Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any organic impurities.
-
Basify the aqueous layer with 1M NaOH to a pH of >10.
-
Extract the product with DCM.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Pathway B: Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for the direct conversion of the alcohol in N-Boc-3-(hydroxymethyl)piperidine to the desired ether with inversion of configuration if a chiral center were present.[2] This one-pot reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]
Experimental Protocol: Mitsunobu Reaction
Step 1: Ether Formation
-
To a stirred solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq), 4-methoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C under a nitrogen atmosphere, slowly add DIAD or DEAD (1.5 eq) dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct, yielding N-Boc-3-[(4-methoxyphenoxy)methyl]piperidine.
Step 2: N-Boc Deprotection
-
Follow the same procedure as Step 3 in the Williamson Ether Synthesis protocol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My Williamson ether synthesis yield is low. What are the likely causes?
A1: Low yields in the Williamson ether synthesis can often be attributed to several factors.[4][5]
-
Incomplete Tosylation: The conversion of the alcohol to the tosylate in Step 1 may be incomplete. Ensure all reagents are anhydrous, as moisture will consume the tosyl chloride. The use of a slight excess of TsCl and a suitable base like triethylamine or pyridine is crucial.
-
Side Reactions (Elimination): The tosylate is susceptible to elimination reactions (E2), especially at elevated temperatures, to form an alkene. It is important to maintain the recommended temperature during the ether formation step. Using a less sterically hindered base for the phenoxide formation can also be beneficial.
-
Inactive Sodium Hydride: Sodium hydride is highly reactive with moisture. Use fresh, high-quality NaH and ensure your DMF is anhydrous.
-
Poor Nucleophilicity of the Phenoxide: Ensure the complete deprotonation of 4-methoxyphenol. An insufficient amount of base will result in unreacted phenol, reducing the concentration of the active nucleophile.
Q2: I am observing significant byproduct formation in my Mitsunobu reaction. How can I minimize this?
A2: Byproduct formation is a common challenge in the Mitsunobu reaction.[6]
-
Triphenylphosphine Oxide and Hydrazide Byproducts: These are inherent to the reaction. Purification by column chromatography is the most effective way to remove them. Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide can be removed by filtration.
-
Formation of an Alkylated Azodicarboxylate: This can occur if the nucleophile (4-methoxyphenol) is not sufficiently acidic. However, phenols are generally good nucleophiles for this reaction. Ensure the reaction is run at the recommended temperature, as higher temperatures can promote side reactions.
-
Reagent Purity: The purity of the azodicarboxylate (DEAD or DIAD) is critical. Old or improperly stored reagents can lead to a host of side products. It is advisable to use freshly opened or distilled reagents.
Q3: The N-Boc deprotection step is not going to completion, or I am seeing degradation of my product. What should I do?
A3: The efficiency of N-Boc deprotection can be sensitive to the reaction conditions.[1][7]
-
Incomplete Deprotection: If using TFA in DCM, ensure a sufficient excess of TFA is used. For stubborn substrates, increasing the reaction time or temperature slightly may be necessary. With 4M HCl in dioxane, ensure the solution is fresh, as the HCl concentration can decrease over time.
-
Product Degradation: If your molecule contains other acid-sensitive functional groups, the harsh conditions of TFA or concentrated HCl can cause degradation. Consider using a milder acid, such as p-toluenesulfonic acid, or performing the reaction at a lower temperature for a longer duration.[8] A thermal deprotection method could also be explored, although this may not be suitable for all substrates.[9]
Frequently Asked Questions (FAQs)
Q: Can I use a different protecting group for the piperidine nitrogen?
A: Yes, other protecting groups such as the benzyloxycarbonyl (Cbz) group can be used. However, the deprotection conditions will change. For example, the Cbz group is typically removed by catalytic hydrogenation. The choice of protecting group should be compatible with the overall synthetic strategy.
Q: Is it possible to perform the Williamson ether synthesis in a one-pot reaction?
A: While technically possible, a one-pot Williamson ether synthesis for this specific transformation is not recommended. The conditions required for tosylation are different from those for the ether formation, and attempting to combine them could lead to a complex mixture of products and lower yields.
Q: What is the best way to monitor the progress of these reactions?
A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring these reactions. Choose a solvent system that provides good separation between the starting materials and the product. Staining with potassium permanganate or iodine can help visualize the spots.
Q: I do not have DIAD or DEAD. Are there any alternatives for the Mitsunobu reaction?
A: Yes, other azodicarboxylates are available, some of which are designed to simplify purification. Additionally, newer methods using azopyridines or other reagents have been developed to modify the Mitsunobu reaction.[6] However, DEAD and DIAD remain the most common and well-established reagents.
Visualizing the Synthetic Workflow
Caption: Workflow for the Mitsunobu Reaction Synthesis of this compound.
Summary of Key Reaction Parameters
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Key Reagents | TsCl, NaH | PPh₃, DIAD/DEAD |
| Solvents | DCM, DMF | THF |
| Temperature | 0 °C to 80 °C | 0 °C to Room Temperature |
| Key Intermediates | Tosylate | Phosphonium salt (in situ) |
| Primary Byproducts | Toluenesulfonate salts | Triphenylphosphine oxide, Hydrazide |
| Stereochemistry | Retention (if starting from alcohol) | Inversion |
| Advantages | Readily available and inexpensive reagents. | Milder conditions, one-pot ether formation. |
| Disadvantages | Harsher conditions, potential for elimination. | Stoichiometric byproducts requiring chromatography. |
References
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)
-
Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine - PrepChem.com. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. [Link]
- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. [Link]
- CN105085377A - Synthetic method of 3-(chloromethyl)
-
Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile - ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. [Link]
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Navigating the Nuances of Purity: A Technical Guide to Common Impurities in 3-[(4-Methoxyphenoxy)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-[(4-Methoxyphenoxy)methyl]piperidine. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide, curated by a Senior Application Scientist, provides a comprehensive overview of potential impurities, their identification, and troubleshooting strategies you might encounter during your research and development endeavors. Our approach is rooted in scientific principles and practical field experience to empower you with the knowledge to anticipate and address purity challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
Impurities can be introduced at various stages of the manufacturing process and during storage. They are generally categorized as process-related impurities and degradation products.[1]
-
Process-Related Impurities: These arise from the synthetic route employed. Common sources include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or solvents.[1][2] For instance, in a typical synthesis involving the reduction of a pyridine precursor followed by ether formation, you might encounter partially hydrogenated pyridines or by-products from the etherification step.
-
Degradation Products: These form due to the decomposition of this compound under storage or stress conditions such as exposure to light, heat, humidity, or reactive chemicals.[1][3]
Q2: How can I anticipate the types of process-related impurities in my sample?
A thorough understanding of the synthetic pathway is crucial. For a molecule like this compound, which contains a piperidine ring and a methoxyphenoxy ether linkage, consider the following common synthetic strategies and their potential pitfalls:
-
Synthesis of the Piperidine Ring: If the piperidine ring is formed via the reduction of a corresponding pyridine derivative, incomplete reduction can lead to the presence of residual pyridinium salts or partially saturated intermediates like tetrahydropyridines.[4]
-
Formation of the Ether Linkage: The ether bond is often formed through a Williamson ether synthesis or similar nucleophilic substitution reactions. This can introduce impurities such as unreacted starting materials (e.g., 3-(hydroxymethyl)piperidine or a derivative, and 4-methoxyphenol) and by-products from side reactions.
Q3: What are the likely degradation pathways for this compound?
While specific forced degradation studies on this exact molecule are not widely published, we can infer potential degradation pathways based on its functional groups:
-
Oxidation: The piperidine nitrogen and the ether linkage can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air. This could lead to the formation of N-oxides or cleavage of the ether bond.
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 3-(hydroxymethyl)piperidine and 4-methoxyphenol.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to complex mixtures of products.
Troubleshooting Guides: A Practical Approach to Impurity Identification
When your analytical data suggests the presence of unknown impurities, a systematic approach is key to their identification and characterization.
Initial Observation: Unexpected Peaks in Your Chromatogram
An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram is the first sign of a potential impurity. The retention time, peak shape, and response at different wavelengths can provide initial clues.
Workflow for Impurity Identification
The following workflow outlines a logical sequence of experiments to identify an unknown impurity.
Caption: A logical workflow for the identification and characterization of unknown impurities.
Experimental Protocols
Protocol 1: Preliminary Impurity Detection by HPLC-UV
This protocol provides a general starting point for the separation of this compound from its potential non-volatile impurities.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A versatile stationary phase for separating compounds with moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like piperidines. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B and gradually increase. A typical starting point could be 10% B to 90% B over 20 minutes. | To elute a range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 220 nm and 275 nm | 220 nm is a more universal wavelength, while 275 nm is characteristic of the methoxyphenoxy chromophore. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL. | To ensure good peak shape and prevent sample precipitation on the column. |
Protocol 2: Molecular Weight Determination by LC-MS
Coupling your HPLC to a mass spectrometer is the next critical step to obtain the molecular weight of the impurity.
| Parameter | Condition | Rationale |
| Ionization Source | Electrospray Ionization (ESI) - Positive Mode | Piperidines are basic and readily protonated, making them suitable for positive ion ESI. |
| Mass Analyzer | Quadrupole or Ion Trap | Suitable for obtaining nominal mass information. |
| Scan Range | m/z 100 - 1000 | To cover the expected mass range of the parent compound and potential impurities. |
Interpreting the Results: The mass spectrum of the impurity peak will provide its molecular weight. This information, combined with knowledge of the synthetic route, can help you propose potential structures.
Protocol 3: Structural Elucidation by High-Resolution Mass Spectrometry (HRMS) and MS/MS
For a more definitive identification, HRMS and MS/MS are invaluable.
-
HRMS (e.g., TOF or Orbitrap): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
MS/MS: Involves isolating the impurity ion and fragmenting it. The fragmentation pattern provides clues about the molecule's substructures. By comparing the fragmentation of the impurity to that of the parent compound, you can often pinpoint the location of the modification.
Protocol 4: Definitive Structure Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.
-
¹H NMR: Provides information about the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing you to piece together the complete molecular structure.
Sample Preparation for NMR: Isolate a sufficient quantity of the impurity (typically >1 mg) using preparative HPLC. Dissolve the purified impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Potential Impurities Table
Based on common synthetic routes for similar compounds, the following table summarizes potential impurities, their likely sources, and recommended primary identification techniques.
| Potential Impurity | Potential Source | Primary Identification Technique |
| 3-(Hydroxymethyl)piperidine | Unreacted starting material | LC-MS, GC-MS |
| 4-Methoxyphenol | Unreacted starting material or degradation product | LC-MS, GC-MS |
| 3-[(4-Methoxyphenoxy)methyl]pyridine | Incomplete reduction of pyridine precursor | LC-MS, NMR |
| N-Oxide of this compound | Oxidation (degradation) | LC-MS |
| Residual Solvents (e.g., Toluene, Methanol, Ethanol) | Synthesis and purification steps | GC-MS (Headspace) |
| By-products of Williamson Ether Synthesis | Side reactions during ether formation | LC-MS |
Conclusion
A proactive and systematic approach to impurity profiling is a cornerstone of robust drug development. By understanding the potential sources of impurities in this compound and employing a logical workflow for their identification, researchers can ensure the quality and safety of their materials. This guide provides a framework for these activities, but it is essential to adapt these principles to your specific synthetic and analytical context.
References
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available at: [Link]
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Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
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National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
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PubMed. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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ResearchGate. (n.d.). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. Available at: [Link]
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Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
-
Aaron Chemistry. (n.d.). 3-(4-methoxyphenyl)-4-methylpiperidine. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
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Journal of Pharmaceutical Education and Research. (2012). Current trends in forced degradation study for pharmaceutical product development. Available at: [Link]
- Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
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ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
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MDPI. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]
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PubMed. (n.d.). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-(4-Methoxyphenoxy)piperidine. Available at: [Link]
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Technical Support Center: A Troubleshooting Guide for the Synthesis of Piperidine Intermediates
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine intermediates. The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] However, its synthesis is not without challenges. This guide is structured to provide practical, experience-driven solutions to common problems encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general queries related to piperidine synthesis and purification.
Q1: My final piperidine product has a persistent yellow tint. What is the likely cause, and how can I remove it?
A: A yellow discoloration in piperidine is typically due to oxidation byproducts.[3] While this may not impact the utility of the compound in all subsequent applications, high-purity is often essential. The most effective purification method to remove these colored impurities is distillation. To prevent reoccurrence, it is crucial to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[3]
Q2: I am struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this separation so challenging?
A: The difficulty arises because piperidine and pyridine form an azeotropic mixture, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[3] This makes complete separation by fractional distillation alone nearly impossible. To circumvent this, consider employing azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, whereas pyridine does not, enabling separation by simple filtration.[3][4]
Q3: I observed crystallization in my solution of piperidine in an organic solvent upon storage. What has happened?
A: This is a common phenomenon with amines. The crystallization is most likely due to the formation of a salt.[3] Piperidine can readily react with atmospheric carbon dioxide to form piperidine carbonate. To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this issue, ensure your storage containers are well-sealed and consider storing the solution under an inert atmosphere.[3]
Q4: What are the typical yields I can expect for piperidine synthesis, and do I always need to protect the nitrogen?
A: Yields can vary significantly based on the chosen synthetic route, scale, and purity of the starting materials. For instance, some multicomponent reactions can provide good to excellent yields.[5] Reductive amination is also a high-yielding method but may require careful optimization.[3][6]
Nitrogen protection is highly recommended, especially when using reagents that are sensitive to or can react with the basic piperidine nitrogen.[3] The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen.[7][8]
Part 2: Troubleshooting Guide for Specific Synthetic Routes
This section provides in-depth troubleshooting for common synthetic methodologies used to prepare piperidine intermediates.
Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is one of the most direct methods for piperidine synthesis.[2][9] However, challenges such as incomplete reaction and catalyst poisoning are frequent.
Problem 1: Low or no conversion of the pyridine starting material.
-
Potential Cause: Catalyst poisoning or deactivation. The Lewis basic nitrogen atom in both pyridine and piperidine can act as a catalyst poison.[9][10]
-
Solution:
-
Acidic Additives: The use of an acidic additive, such as hydrochloric acid or acetic acid, can protonate the nitrogen, reducing its coordinating ability and enhancing the reaction rate.[10]
-
Catalyst Choice: Rhodium and Platinum-based catalysts (e.g., Rh/C, PtO2) are often more effective for pyridine hydrogenation than Palladium-based catalysts.[10][11]
-
Reaction Conditions: Increasing the hydrogen pressure (e.g., 50-80 bar) and temperature can often drive the reaction to completion.[10][11]
-
Problem 2: Formation of partially hydrogenated intermediates (e.g., tetrahydropyridines).
-
Potential Cause: Insufficient reaction time or overly mild reaction conditions.[10]
-
Solution:
-
Increase Reaction Time/Severity: Prolonging the reaction duration or increasing the temperature and pressure can facilitate complete saturation of the pyridine ring.[10]
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can also promote the reaction to go to completion.
-
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' catalyst) [3][11]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3][11]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours, monitoring the progress by GC-MS or TLC.[3][11]
-
Workup: After completion, cool the reactor and carefully vent the hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.
Reductive Amination
Reductive amination is a versatile one-pot reaction that involves the reaction of a dicarbonyl compound with an amine, followed by in-situ reduction to form the piperidine ring.[3][6][12]
Problem: Low yield of the desired piperidine product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Imine/Enamine Formation | Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. | The initial condensation to form the imine or enamine intermediate is a reversible equilibrium reaction. Removing water drives the equilibrium towards the product side. |
| Slow or Incomplete Reduction | Optimize the reducing agent. Sodium triacetoxyborohydride is often effective as it is mild and selective. Sodium cyanoborohydride is also a common choice.[6] | The choice of reducing agent is critical. It must be reactive enough to reduce the imine/enamine but not so reactive that it reduces the starting carbonyl compound. |
| Side Reactions | Control the reaction temperature. Lower temperatures can often minimize the formation of side products. | Higher temperatures can lead to undesired side reactions such as polymerization or decomposition of starting materials or intermediates. |
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A logical workflow for troubleshooting low yields in reductive amination reactions for piperidine synthesis.
Dieckmann Condensation for Piperidone Synthesis
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a precursor to piperidones.[13][14][15][16]
Problem: Low yield and formation of side products.
-
Potential Cause: The use of a base that can also act as a nucleophile (e.g., sodium ethoxide) can lead to side reactions. The reaction is also reversible.[15]
-
Solution:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[13] This minimizes side reactions.
-
Driving the Equilibrium: The final product, a cyclic β-keto ester, has an acidic α-hydrogen. The deprotonation of this hydrogen by the base is essentially irreversible and drives the reaction to completion.[16] Ensure at least one full equivalent of base is used.
-
Aprotic Solvents: Performing the reaction in an aprotic solvent like tetrahydrofuran (THF) or benzene can also help to minimize side reactions.[13][17]
-
Problem: Dimerization as a major side reaction.
-
Potential Cause: This is more common when attempting to form medium or large rings (over seven members).[13]
-
Solution: For the synthesis of six-membered piperidine rings, dimerization is less of a concern. However, maintaining high dilution conditions can favor the intramolecular cyclization over intermolecular dimerization.
N-Boc Protection of Piperidines
The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common step in many synthetic sequences.[7][8]
Problem: Incomplete reaction or low yield of the N-Boc protected piperidine.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degradation of Boc Anhydride | Use fresh di-tert-butyl dicarbonate (Boc₂O) and ensure solvents are anhydrous. | Boc anhydride is susceptible to hydrolysis, which reduces its effectiveness.[7] |
| Incorrect pH | Ensure a suitable base (e.g., triethylamine, sodium bicarbonate) is present in sufficient quantity to neutralize the acid generated during the reaction. | The reaction can be inhibited if the reaction mixture becomes too acidic.[7] |
| Steric Hindrance | For sterically hindered piperidines, increase the reaction time and consider using a slight excess (1.2-1.5 equivalents) of Boc₂O.[7] | Steric bulk around the nitrogen can slow down the rate of reaction. |
Problem: Formation of a di-Boc side product.
-
Potential Cause: This can occur with highly nucleophilic amines or when a large excess of Boc anhydride is used.
-
Solution:
References
- BenchChem. (2025).
-
Tarasov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Karimi, B., et al. (2020). Multicomponent synthesis of highly functionalized piperidines. Journal of the Iranian Chemical Society, 17, 3175–3210.
- BenchChem. (2025).
- Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(16), 4236-4240.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Royal Society of Chemistry. (2016). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry.
- ResearchGate. (2020).
- Defense Technical Information Center. (1992). Piperidine Synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
- National Institutes of Health. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- American Chemical Society. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Canadian Science Publishing. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry.
- BenchChem. (2025). Purification techniques for Piperidine-1-carbonyl azide.
- ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- BenchChem. (2025).
- Canadian Science Publishing. (2022). Hydrogenation of pyridine and hydrogenolysis of piperidine over g-Mo2N catalyst: a DFT study. Canadian Journal of Chemistry.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1835-1841.
- Google Patents. (2009). A kind of purification method of high-purity piperidine. CN101602748B.
- Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
- Google Patents. (1944).
- BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.
- BenchChem. (2025).
- Matassini, C., et al. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Alfa Chemistry. (n.d.).
- Wiley Online Library. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal.
- Canadian Science Publishing. (1948). A New Synthesis of Piperidine. Canadian Journal of Research.
- YouTube. (2024).
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Grokipedia. (n.d.).
- Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Reddit. (2021).
- Sciencemadness Discussion Board. (2005). Synthesis of piperdine.
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Journal of Chemical and Pharmaceutical Research. (2024).
- National Institutes of Health. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
- National Institutes of Health. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Scientific Reports.
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stability and storage conditions for 3-[(4-Methoxyphenoxy)methyl]piperidine
Technical Support Center: 3-[(4-Methoxyphenoxy)methyl]piperidine
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth information on the stability and optimal storage conditions for this compound. By synthesizing data from structurally related compounds and established chemical principles, this document serves as a comprehensive resource for ensuring the compound's integrity throughout its experimental lifecycle.
Core Stability & Recommended Storage Protocols
The integrity of this compound is paramount for reproducible experimental outcomes. The piperidine and methoxyphenoxy moieties are generally stable, but the overall structure is susceptible to environmental factors. Proper storage is not merely a suggestion but a critical component of experimental design.
The recommendations below are based on the known properties of piperidine derivatives and phenoxy ethers, which indicate a sensitivity to oxidation, moisture, and acidic conditions.
| Storage Condition | Temperature | Atmosphere | Container | Rationale & Expert Insights |
| Long-Term Storage (> 6 months) | -20°C | Inert Gas (Argon or Nitrogen) | Tightly sealed, amber glass vial | The primary risks during long-term storage are slow oxidation from atmospheric oxygen and hydrolysis from absorbed moisture. Storing at -20°C minimizes the kinetic rate of degradation. An inert atmosphere is crucial as related compounds are known to be air-sensitive[1]. The use of an amber vial protects against potential photolytic degradation, a known pathway for ether-containing compounds. |
| Short-Term Storage (< 6 months) | 2-8°C | Inert Gas Recommended | Tightly sealed, amber glass vial | For routine use, refrigeration is sufficient to maintain stability. The container must be kept tightly closed to prevent moisture ingress and exposure to atmospheric gases[1][2][3][4]. Always allow the container to warm to room temperature before opening to prevent condensation of water vapor onto the compound. |
| In-Solution (Stock Solutions) | -20°C to -80°C | N/A (Solvent Dependent) | Tightly sealed vials with PTFE-lined caps | Once in solution, stability is dictated by the solvent. Use high-purity, anhydrous solvents. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. |
Troubleshooting Guide: Diagnosing & Solving Stability Issues
This section addresses common problems encountered during the handling and use of this compound, providing probable causes and actionable solutions.
Question: My compound, which was initially a clear oil or white solid, has developed a yellow or brown tint. What happened, and can I still use it?
-
Probable Cause: This discoloration is a classic indicator of oxidation. The ether linkage or the piperidine ring may have undergone oxidative degradation, often accelerated by exposure to air and/or light.
-
Troubleshooting Steps & Solutions:
-
Assess Purity: The purity of the compound is now questionable. For sensitive quantitative assays or in vivo studies, it is strongly recommended to use a fresh, uncompromised lot of the compound.
-
Analytical Verification: If discarding is not feasible, verify the compound's integrity using analytical methods such as LC-MS or NMR to identify and quantify impurities.
-
Preventative Measures: To prevent recurrence, handle the compound under an inert atmosphere (e.g., inside a glovebox or using a nitrogen blanket). Ensure it is stored in a tightly sealed amber vial to protect from both air and light[1].
-
Question: I am observing incomplete dissolution or the formation of a precipitate when preparing my stock solution, even though it was soluble before. Why is this happening?
-
Probable Cause: This issue often points to moisture absorption. Piperidine derivatives can be hygroscopic, and absorbed water can lead to the formation of hydrates or promote slow hydrolysis, resulting in products with different solubility profiles[1]. Alternatively, it could be a sign of degradation into less soluble byproducts.
-
Troubleshooting Steps & Solutions:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous-grade solvents for preparing solutions.
-
Proper Handling: Ensure the compound's container is allowed to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing inside.
-
Storage Environment: For solids, store the vial within a desiccator to maintain a dry environment.
-
Confirm Identity: If the problem persists, the compound may have degraded. Analytical confirmation of the material is advised.
-
Question: My experimental results have become inconsistent or show a loss of compound activity over time. Could this be related to storage?
-
Probable Cause: Yes, this is a strong possibility. Inconsistent results are often the first sign of compound degradation. The active concentration of your stock solution may be decreasing over time due to instability, or the degradation products could be interfering with your assay.
-
Troubleshooting Steps & Solutions:
-
Aliquot Your Stock: The most effective preventative measure is to aliquot stock solutions into single-use volumes upon preparation. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.
-
Implement a "First In, First Out" Policy: Use older batches of the compound or solutions first to ensure material does not sit in storage for extended periods.
-
Perform a Quality Check: Before beginning a critical set of experiments, it is good practice to run a quick quality control check (e.g., TLC or a rapid LC-MS) on your working solution to confirm the presence and integrity of the primary compound.
-
Experimental Workflow: Compound Integrity Verification
To ensure the validity of your experimental data, a systematic check of the compound's quality is recommended, especially if stability issues are suspected.
Protocol: Initial Quality Assessment
-
Visual Inspection: Observe the compound's physical state. Note its color, and whether it is a free-flowing solid or a clear oil. Any deviation from the manufacturer's description (e.g., discoloration, clumping) is the first sign of a potential issue.
-
Solubility Check: In a small, clean vial, attempt to dissolve a few milligrams of the compound in a recommended solvent at the desired concentration. Note the clarity of the solution and the presence of any particulates.
-
Analytical Confirmation (If Needed): If visual or solubility checks raise concerns, proceed with a formal analytical verification (e.g., HPLC, LC-MS) to confirm purity and identity.
The following diagram illustrates a decision-making workflow for this process.
Caption: Workflow for verifying the integrity of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary materials to avoid contact with this compound?
-
Q2: Is this compound considered hazardous?
-
Q3: How should I dispose of waste containing this compound?
-
Q4: Does the hydrochloride salt form offer better stability?
-
Yes, hydrochloride salts of amine-containing compounds like this one are generally more stable, less volatile, and easier to handle as crystalline solids compared to the free base form. For a related compound, 4-(4-Methoxyphenoxy)Piperidine Hydrochloride, it is noted for its excellent solubility and stability[5]. If you are experiencing stability issues with the free base, using the HCl salt could be a viable alternative.
-
References
-
(3S,4R)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine | C20H25NO2 | CID - PubChem. [Link]
-
4-(3-Methoxy-2-methylphenoxy)piperidine | C13H19NO2 | CID 131533627 - PubChem. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. [Link]
-
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - National Library of Medicine. [Link]
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Technical Support Hub: Optimizing Phenoxy-Piperidine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in phenoxy-piperidine coupling reactions. This guide is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and ultimately preventing the formation of common by-products in these critical C-N bond-forming reactions, which are typically variants of the Buchwald-Hartwig amination.[1][2] Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design.
Troubleshooting Guide: Identifying and Resolving By-product Formation
This section addresses specific, common problems encountered during phenoxy-piperidine coupling experiments. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.
Question 1: I'm observing a significant amount of hydrodehalogenation by-product (replacement of the halide on my aryl halide with hydrogen). What is causing this and how can I minimize it?
Answer:
Hydrodehalogenation is a frequent and troublesome side reaction in palladium-catalyzed couplings.[1] It occurs when the arylpalladium(II) halide intermediate, formed after oxidative addition, undergoes a reaction that ultimately replaces the halide with a hydrogen atom, consuming your starting material without forming the desired C-N bond.
Root Causes & Mechanistic Insight:
The primary pathway for this side reaction is the presence of a palladium hydride (Pd-H) species. This can arise from several sources, but a key mechanism is β-hydride elimination from the palladium amido complex or from the palladium alkoxide complex formed with the base.[1] This Pd-H species can then reductively eliminate with the aryl group to form the undesired arene by-product.
dot graph HydrodehalogenationPathway { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Main Cycle Nodes Pd0 [label="L-Pd(0)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", color="#34A853"]; ArPdX [label="L-Pd(II)(Ar)(X)"]; AmineCoord [label="Amine Coordination\n(Piperidine)", color="#34A853"]; ArPdAmine [label="[L-Pd(II)(Ar)(Piperidine)]+X-"]; Deprotonation [label="Base\n(-BH+X-)", color="#34A853"]; ArPdAmido [label="L-Pd(II)(Ar)(Piperidino)"]; ReductiveElim [label="Reductive Elimination", color="#34A853"]; Product [label="Ar-Piperidine\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// By-product Pathway Nodes BetaHydride [label="β-Hydride Elimination\n(Side Reaction)", color="#EA4335"]; PdH [label="L-Pd(II)(Ar)(H)", fillcolor="#FBBC05", fontcolor="#202124"]; ReductiveElimH [label="Reductive Elimination", color="#EA4335"]; ByProduct [label="Ar-H\n(Hydrodehalogenation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Main Cycle Pd0 -> OxAdd -> ArPdX -> AmineCoord -> ArPdAmine -> Deprotonation -> ArPdAmido -> ReductiveElim -> Product -> Pd0;
// Edges for By-product Pathway ArPdAmido -> BetaHydride [label="Slows RE", dir=back, style=dashed]; ArPdAmido -> BetaHydride [style=dotted, color="#EA4335"]; BetaHydride -> PdH [color="#EA4335"]; PdH -> ReductiveElimH -> ByProduct;
// Graph styling label="Fig 1. Hydrodehalogenation vs. Productive C-N Coupling"; fontsize=12; } /dot Caption: Competing pathways in Buchwald-Hartwig amination.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are essential as they accelerate the rate of reductive elimination, the final step that forms your desired product.[3] This increased rate helps the productive pathway outcompete the β-hydride elimination that leads to the Pd-H species.[1]
-
Recommendation: Switch to a biarylphosphine ligand known for promoting fast reductive elimination, such as XPhos, SPhos, or RuPhos. These ligands provide the necessary steric bulk.
-
-
Base Selection: Strong, non-nucleophilic bases are typically required, but their choice is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions.[4]
-
Recommendation: If hydrodehalogenation is severe with NaOtBu, consider screening weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] These can be effective, especially at slightly higher temperatures, and may alter the kinetics to favor C-N coupling.
-
-
Solvent Effects: The solvent can influence reaction rates and pathways. Aprotic, non-coordinating solvents are generally preferred.
Question 2: My reaction is sluggish, and I'm recovering a lot of my aryl halide starting material. What's wrong with my catalytic system?
Answer:
Low conversion with recovery of starting material points to a problem with catalyst activation, activity, or stability. The active catalyst in the Buchwald-Hartwig cycle is a Pd(0) species, which must be generated and maintained throughout the reaction.[4]
Root Causes & Mechanistic Insight:
-
Inefficient Pd(II) to Pd(0) Reduction: Many common palladium sources, like Pd(OAc)₂, are Pd(II) and must be reduced in situ to Pd(0) to enter the catalytic cycle.[4][7] This reduction step can be inefficient, leading to a low concentration of the active catalyst.
-
Catalyst Decomposition: The active L-Pd(0) catalyst or intermediates in the cycle can be unstable. Sequestration of palladium into non-ligated complexes or the formation of palladium black are common deactivation pathways that halt catalysis.[8]
-
Inhibitory Effects: Certain reagents or by-products can inhibit the catalyst. For example, when using aryl iodides, the generated iodide ion can sometimes precipitate the palladium complex, taking it out of the catalytic cycle.[4]
dot graph TroubleshootingFlowchart { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} /dot Caption: Troubleshooting flowchart for low reaction conversion.
Solutions:
-
Use a Palladium Pre-catalyst: The most reliable way to ensure efficient generation of the active L-Pd(0) catalyst is to use a modern palladium pre-catalyst.[4] These are stable Pd(II) complexes (e.g., XPhos Pd G3) that are designed to rapidly and quantitatively form the active L-Pd(0) species upon exposure to the base in your reaction mixture.[4]
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Water can interfere with the base and lead to hydrolysis side products.
-
Protocol: Thoroughly dry your glassware. Use anhydrous, degassed solvents. Assemble your reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Check Reagent Quality and Stoichiometry:
-
Base: The base is critical. Solid bases like K₃PO₄ can be clumpy; grinding them before use can increase surface area and reactivity.[4] Strong bases like NaOtBu are hygroscopic and should be handled in a glovebox.
-
Ligand: Phosphine ligands can be sensitive to air. Use fresh ligand from a reputable source. Ensure your Ligand:Palladium ratio is appropriate, typically between 1.5:1 and 2:1 for monodentate ligands.
-
-
Optimize Temperature: While many modern catalysts work at room temperature, some systems require thermal energy to drive the reaction, particularly with less reactive aryl chlorides. A gentle increase in temperature (e.g., to 60-80 °C) can often overcome a kinetic barrier without significantly increasing by-product formation.
Frequently Asked Questions (FAQs)
FAQ 1: Which combination of ligand and base is best for coupling a sterically hindered piperidine with an electron-rich aryl chloride?
This is a classic challenging substrate combination. Both partners are sterically demanding and electronically deactivated, slowing the key steps of oxidative addition and reductive elimination.
-
Recommended Ligand: For such a demanding coupling, a highly active dialkylbiarylphosphine ligand is required. AdBrettPhos is an excellent choice. Its unique structure, featuring a bulky adamantyl group and a morpholino-substituted biphenyl backbone, is specifically designed to facilitate the coupling of hindered substrates.
-
Recommended Base: A strong base is necessary to deprotonate the hindered piperidine. Lithium bis(trimethylsilyl)amide (LHMDS) is often superior to NaOtBu in these cases as it is a very strong, non-nucleophilic base with good solubility.
FAQ 2: Can I use protic solvents like t-butanol for my phenoxy-piperidine coupling?
Yes, in certain cases, protic solvents can be used and are sometimes even beneficial.[4] Solvents like tert-butanol or tert-amyl alcohol are commonly employed. They can aid in the solubility of inorganic bases and certain substrates. However, it is crucial to recognize that the solvent is not merely an inert medium; it can actively participate in the reaction. Avoid using solvents like acetonitrile or pyridine, as they can bind to the palladium center and inhibit catalysis.[4]
FAQ 3: How can I prevent the formation of diarylamine or other over-arylation by-products?
This is less common with secondary amines like piperidine but can occur if your starting materials or products can undergo further reaction.
-
Control Stoichiometry: Use a slight excess (1.1 - 1.2 equivalents) of the piperidine nucleophile relative to the aryl halide. This ensures the aryl halide is consumed before it can react with the product.
-
Slow Addition: If the reaction is highly exothermic or fast, consider adding the aryl halide slowly to the mixture of the amine, base, and catalyst. This maintains a low concentration of the electrophile, favoring the initial desired coupling.
Protocol & Data Reference
General Protocol for a Screening Reaction
This protocol provides a starting point for optimizing a phenoxy-piperidine coupling.
-
Preparation (In a Glovebox):
-
To a 4 mL vial, add the aryl halide (0.2 mmol, 1.0 equiv).
-
Add the piperidine derivative (0.24 mmol, 1.2 equiv).
-
Add the base (e.g., NaOtBu, 0.28 mmol, 1.4 equiv).
-
Add the Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%).
-
Add a stir bar.
-
-
Reaction:
-
Add anhydrous, degassed solvent (e.g., Toluene, 1.0 mL) to the vial.
-
Seal the vial with a screw cap.
-
Remove the vial from the glovebox and place it in a heating block set to the desired temperature (e.g., 80 °C).
-
Stir for the designated time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR and LC-MS to determine conversion and by-product profile.
-
Table 1: Condition Screening Guide
This table summarizes key variables and their impact on by-product formation. Use it as a guide for systematic optimization.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (To Minimize Hydrodehalogenation) | Rationale & Key Considerations |
| Pd Source | XPhos Pd G3 (2 mol%) | AdBrettPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | Pre-catalysts ensure reliable Pd(0) formation. Ligand choice is critical for substrate scope and reaction rate.[4] |
| Ligand | XPhos | AdBrettPhos | RuPhos | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting side reactions.[1][3] |
| Base | NaOtBu (1.4 eq) | LHMDS (1.5 eq) | K₃PO₄ (2.0 eq) | Base strength and type affect both deprotonation and catalyst stability. Weaker bases may require higher temperatures.[4] |
| Solvent | Toluene | 1,4-Dioxane | t-Butanol | Solvent affects solubility and reaction kinetics. Avoid coordinating solvents like acetonitrile.[4][6] |
| Temp (°C) | 80 - 100 | 100 - 110 | 100 | Higher temperatures can overcome activation barriers but may also increase catalyst decomposition. |
References
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
-
Tidén, A.-K., Jansson, A., & Schiesser, S. (2011). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 15(6), 1353–1357. [Link]
-
Korkmaz, A., & Değirmenci, H. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Acta Chimica Slovenica, 68(3), 643-650. [Link]
-
Hudson, R., Tcyrulnikov, S., Le, C. M., Bédard, A.-C., Stradiotto, M., & Dake, G. R. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3106–3116. [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
Chen, Z., Le, D. N., & Dong, G. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9161–9170. [Link]
-
Pradhan, S., Bhattacharyya, A., & John, R. P. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. Retrieved January 21, 2026, from [Link]
-
McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 14859–14864. [Link]
Sources
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- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Stereoselective Synthesis of Substituted Piperidines
Introduction
Welcome to the Technical Support Center for the stereoselective synthesis of substituted piperidines. As one of the most prevalent heterocyclic scaffolds in pharmaceuticals and natural products, the precise, three-dimensional arrangement of substituents on the piperidine ring is often paramount to biological activity.[1] However, controlling this stereochemistry presents significant and recurring challenges in the laboratory.
This guide is designed for researchers, medicinal chemists, and process development professionals who encounter these hurdles. Structured as a series of troubleshooting guides and frequently asked questions, it provides not just solutions, but the underlying chemical principles to empower you to diagnose and resolve issues in your own synthetic routes. The insights herein are drawn from established literature and field-proven experience to help you navigate the complexities of constructing these vital chemical entities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems encountered during the synthesis of chiral piperidines. Each entry is formatted as a question a researcher might ask, followed by a detailed analysis of potential causes and actionable solutions.
Category 1: Poor Stereoselectivity
Question 1: My reaction is producing the desired piperidine, but with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Poor diastereoselectivity is fundamentally a problem of insufficient energy difference between the transition states leading to the different diastereomers. Several factors can be tuned to amplify this difference.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Suboptimal Catalyst Choice | In catalytic hydrogenations of substituted pyridines or tetrahydropyridines, the catalyst surface plays a critical role in how the substrate adsorbs, directly influencing the face of hydrogen delivery. | Screen Different Heterogeneous Catalysts: For hydrogenations, 10% Pd/C often favors trans isomers, whereas PtO₂ (Adams' catalyst) can favor the formation of cis isomers.[2] Rhodium-based catalysts (Rh/C, Rh₂O₃) can also offer different selectivity profiles and are often more robust.[3] |
| Steric and Electronic Effects | The steric bulk of substituents on the ring or the nitrogen protecting group can clash with the catalyst, ligand, or incoming reagents, favoring one approach trajectory over another. | Modify the Nitrogen Protecting Group: A bulkier protecting group (e.g., switching from Boc to a bulky arylsulfonyl group) can alter the conformational equilibrium of the ring and shield one face more effectively.[4] |
| Reaction Temperature | Higher temperatures provide more energy to the system, making it easier to overcome the activation energy barrier for the higher-energy transition state, thus eroding selectivity. | Lower the Reaction Temperature: Decreasing the temperature can significantly enhance diastereoselectivity, though it may require longer reaction times. Finding the optimal balance is key.[5] |
| Solvent Effects | The solvent can influence the conformation of the substrate and the solubility and aggregation state of the catalyst or reagents, thereby affecting the stereochemical outcome. | Conduct a Solvent Screen: Vary the polarity of the solvent. For instance, in some intramolecular cyclizations, polar aprotic solvents like DMF or acetonitrile may favor one diastereomer, while nonpolar solvents like toluene or hexanes favor another. |
| Incorrect Reaction Sequence | For certain substitution patterns, particularly 2,4-disubstituted piperidines, the order in which substituents are introduced can dictate the final stereochemical relationship. | Reverse the Order of Operations: A highly diastereoselective synthesis has been developed where access to both cis and trans isomers is possible simply by changing the order of the reaction sequence.[6] |
Question 2: I'm running an asymmetric synthesis, but the enantiomeric excess (e.e.) of my product is unacceptably low. What should I try?
Achieving high enantioselectivity is a common and formidable challenge. The choice of the chiral controller—be it a catalyst, ligand, or auxiliary—is the most critical factor, but its performance is highly dependent on the reaction environment.[5]
Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision workflow for troubleshooting poor enantioselectivity.
In-depth Solutions:
-
Re-evaluate the Chiral Catalyst/Ligand: This is the most crucial element. For iridium-catalyzed asymmetric hydrogenations, ligands like MeO-BoQPhos have shown high efficiency.[7] For Rh-catalyzed reactions, SEGPHOS is a common choice.[8] A thorough screening of different ligand backbones and electronic properties is often necessary.
-
Employ a Chiral Auxiliary: This is a robust, classical approach. Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam can be attached to the substrate, direct a stereoselective transformation, and then be cleaved.[9][10] This method is often less sensitive to reaction conditions than catalytic variants but requires additional synthetic steps.
-
Ensure Reagent and Substrate Purity: Asymmetric catalysts are often used in low loadings (0.5-5 mol%) and are highly susceptible to poisoning. Trace impurities in starting materials or solvents can inhibit or destroy the catalyst, leading to a racemic background reaction. Recrystallization or chromatography of starting materials is highly recommended.
Category 2: Low Yield & Incomplete Reactions
Question 3: My pyridine hydrogenation stalls at low conversion, or fails completely. What is the likely cause?
The hydrogenation of the stable pyridine ring is notoriously difficult and prone to failure, most commonly due to catalyst poisoning.
Potential Causes & Solutions:
-
Catalyst Poisoning: The pyridine nitrogen itself can act as a ligand and poison the catalyst surface. Furthermore, trace impurities (especially sulfur-containing compounds) in the starting material are potent catalyst poisons.
-
Solution: Purify the starting pyridine via distillation or chromatography. A simple and effective method is to convert the pyridine to its hydrochloride salt, recrystallize it, and then liberate the free base just before the reaction.[3]
-
-
Insufficient Catalyst Activity: Palladium on carbon (Pd/C) is often not active enough for the complete reduction of many pyridine derivatives.
-
Solution: Switch to a more active catalyst system. Platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium-on-carbon (Rh/C) are significantly more effective.[3] Running the reaction in an acidic solvent like glacial acetic acid protonates the pyridine nitrogen, which reduces its coordinating ability and enhances reactivity.[3]
-
-
Inadequate Reaction Conditions: The aromaticity of the pyridine ring requires forcing conditions to overcome the activation barrier for hydrogenation.
-
Solution: Increase the hydrogen pressure (e.g., to 30-80 bar) and reaction temperature (e.g., to 60-80 °C). Note that harsher conditions may negatively impact stereoselectivity.[3]
-
Category 3: Side Reactions & Byproduct Formation
Question 4: I'm performing an N-alkylation on my piperidine, but I'm isolating a significant amount of a quaternary ammonium salt. How can I favor mono-alkylation?
Over-alkylation is a common side reaction when the mono-alkylated piperidine product is still sufficiently nucleophilic to react with another equivalent of the alkylating agent.
General Scheme for N-Alkylation Side Reaction
Caption: Competing pathways in N-alkylation of piperidines.
Potential Causes & Solutions:
-
Stoichiometry and Concentration: Using an excess of the alkylating agent or running the reaction at high concentration increases the probability of a second alkylation event.
-
Solution: Use a slight excess of the piperidine starting material (1.1-1.2 equivalents) relative to the alkylating agent.[11] Most importantly, add the alkylating agent slowly to the reaction mixture, ideally via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting amine over the product.[11]
-
-
Acid Byproduct Formation: The reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic and slowing the primary reaction. This can sometimes allow the less basic, mono-alkylated product to compete more effectively for the remaining alkylating agent.
-
Solution: Add a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the acid as it is formed.[11]
-
Category 4: Purification Challenges
Question 5: My piperidine-containing product shows severe tailing during silica gel chromatography, leading to poor separation and low recovery. How can I fix this?
This is a classic problem. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing tailing and sometimes irreversible adsorption.[12]
Potential Causes & Solutions:
-
Strong Acid-Base Interaction: The Lewis basic piperidine nitrogen binds tightly to the Brønsted acidic silica surface.
-
Solution 1 (Mobile Phase Modification): Add a basic modifier to the eluent to compete with your compound for the acidic sites on the silica. A common and effective choice is to add 0.5-2% triethylamine (TEA) to your solvent system.[12] For very basic compounds, a 1-2% solution of 7N ammonia in methanol can be used as part of the mobile phase.[12]
-
Solution 2 (Stationary Phase Modification): Use a different stationary phase. Amine-deactivated silica gel is commercially available and offers much-improved peak shape for basic compounds. Alternatively, switching to basic or neutral alumina can be a very effective strategy.[12]
-
Solution 3 (Reverse-Phase Chromatography): If your compound has sufficient hydrophobic character, reverse-phase (e.g., C18) chromatography is an excellent alternative. In this case, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase will protonate the piperidine nitrogen. This results in a single, charged species that typically elutes with a sharp, symmetrical peak.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of piperidines? There are four main approaches:
-
Chiral Pool Synthesis: Utilizes readily available, enantiopure starting materials from nature (e.g., amino acids like L-lysine or L-glutamic acid) where the stereocenters are already set.[13][14]
-
Chiral Auxiliary Controlled Synthesis: A temporary chiral group is attached to the substrate to direct the stereochemistry of a ring-forming or functionalization step. It is then removed in a later step.[9][10]
-
Asymmetric Catalysis: A small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) is used to create the desired stereocenter with high enantioselectivity. Key methods include asymmetric hydrogenation of pyridines/enamines and asymmetric C-H functionalization.[4][13][15]
-
Kinetic Resolution: A racemic mixture of a piperidine derivative is reacted with a chiral reagent or catalyst that reacts much faster with one enantiomer than the other, allowing for the separation of the unreacted, enantioenriched starting material or the chiral product.[15]
Core Strategies for Stereoselective Piperidine Synthesis
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-[(4-Methoxyphenoxy)methyl]piperidine
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of 3-[(4-Methoxyphenoxy)methyl]piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this valuable intermediate in high purity. We will explore common issues and provide robust, field-proven strategies to overcome them, ensuring the integrity of your subsequent research.
Introduction: The Challenge of Purifying Piperidines
Piperidine scaffolds are ubiquitous in pharmaceuticals, valued for their ability to impart favorable physicochemical properties such as aqueous solubility and membrane permeability.[1][2] However, the very feature that makes them useful—the basic secondary amine (pKa of piperidinium ion is ~11.1)—is also the primary source of purification challenges.[] This basicity leads to strong interactions with standard silica gel, resulting in common issues like peak tailing, low recovery, and even on-column degradation. This guide provides a systematic approach to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to purify my crude this compound?
A1: Characterization is crucial. Before any purification attempt, you must understand the composition of your crude material. We recommend a multi-pronged analytical approach:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your mixture. Test a few solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
¹H NMR Spectroscopy: Provides structural information and can help identify unreacted starting materials or major byproducts. Integrating key signals can give a rough estimate of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will confirm the mass of your target compound and give a more accurate assessment of the number and relative abundance of impurities.
Q2: My crude product is a thick, dark oil. Can I still use recrystallization?
A2: It is often difficult to recrystallize a free base, especially if it is an oil at room temperature. However, you can frequently induce crystallization by converting the basic amine into a salt. Reacting your crude oil with an acid like hydrochloric acid (e.g., HCl in diethyl ether or dioxane) or tartaric acid can yield a crystalline hydrochloride or tartrate salt, which is often much easier to purify by recrystallization.[4] After recrystallization, the pure salt can be converted back to the free base by treatment with a mild base (e.g., NaHCO₃ or NaOH solution) and extraction.[5]
Q3: What are the primary purification strategies for a molecule like this compound?
A3: The choice of strategy depends on the nature of the impurities. The three main techniques are:
-
Acid-Base Extraction: Excellent for removing neutral or acidic impurities.
-
Flash Column Chromatography: The most versatile technique, but requires optimization for basic compounds.
-
Recrystallization (via Salt Formation): Potentially the most effective method for achieving very high purity if a suitable salt and solvent system can be identified.
The following workflow provides a general decision-making framework.
Caption: A decision-making workflow for selecting a purification method.
Troubleshooting Guide: Column Chromatography
The most common and frustrating issues arise during flash column chromatography on silica gel.
Q4: My compound is streaking severely down the TLC plate and column, giving broad peaks and poor separation. What is happening and how do I fix it?
A4: This is the classic sign of a strong interaction between your basic piperidine and the acidic surface of the silica gel.[6] The silanol groups (Si-OH) on silica are weakly acidic (pKa ≈ 4.5) and can protonate your amine, causing it to bind tightly and elute slowly and unevenly.
Solutions (from most common to specialized):
-
Mobile Phase Modification (Base Additive): The easiest fix is to add a small amount of a competing base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.[7][8]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Ethyl Acetate/Hexane + 1% TEA). This is the most common and effective solution.[6]
-
Ammonia: For very basic compounds, a solution of ~7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., Dichloromethane/ (7N NH₃ in MeOH)).[6]
-
-
Change the Stationary Phase: If base additives are not sufficient or are incompatible with your compound, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[6] Use a TLC plate coated with alumina to develop your solvent system first.
-
Amine-Functionalized Silica: These are commercially available and have amino groups bonded to the silica surface, which effectively shields the acidic silanol groups.[7]
-
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase (C18) chromatography can be a powerful alternative. In this case, you would use an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) in your water/acetonitrile or water/methanol mobile phase.[9][10] The acid ensures your amine is fully protonated and behaves predictably.
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
Q5: I'm trying to separate my product from a very similar, slightly less polar impurity. How can I improve the resolution?
A5: Separating closely related compounds is a common challenge.
-
Optimize the Solvent System: Use TLC to find a solvent system that gives your target compound an Rf value of 0.2-0.3.[8] Test different solvent combinations. Sometimes switching from an ester-based system (Ethyl Acetate) to a chlorinated one (Dichloromethane) can alter selectivity.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will sharpen the peaks and can improve the separation of compounds with close Rf values.
-
Reduce the Column Load: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1. For difficult separations, this may need to be increased to 100:1 or more.
Troubleshooting Guide: Acid-Base Extraction
Q6: I performed an acid-base extraction, but my final product is still contaminated with a neutral impurity. What could have gone wrong?
A6: This usually indicates an incomplete extraction. Here are the key checkpoints:
-
pH Control is Critical: When extracting your amine into the aqueous phase, the pH must be sufficiently acidic to fully protonate the piperidine nitrogen. Aim for a pH of 2 or lower. Use pH paper to check the aqueous layer after mixing.[11]
-
Insufficient Mixing/Washing: Ensure you are shaking the separatory funnel vigorously and for a long enough time (e.g., 1-2 minutes) to allow for complete partitioning. Perform multiple small extractions (e.g., 3 x 30 mL) rather than one large one (1 x 90 mL), as this is more efficient.[12]
-
Back-Extraction: After isolating the acidic aqueous layer containing your protonated product, it's good practice to wash this layer once with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate) to remove any trapped neutral impurities before you basify and extract your product back out.
Q7: I've formed a persistent emulsion at the interface of the organic and aqueous layers. How can I resolve this?
A7: Emulsions are common and can be broken in several ways:
-
Patience: Let the separatory funnel stand for 10-30 minutes. Often, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol assumes your crude product contains your basic amine and neutral/acidic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (50 mL) in a separatory funnel.
-
Acidic Extraction: Add 1M hydrochloric acid (HCl) (30 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Self-Validation: Check the pH of this aqueous layer; it should be <2.
-
Repeat: Repeat the extraction of the organic layer with two more 30 mL portions of 1M HCl, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded (after a TLC check to ensure no product remains).
-
Back-Wash (Optional but Recommended): Add 30 mL of fresh ethyl acetate to the combined aqueous extracts, shake, and discard the organic layer to remove trapped impurities.
-
Basification: Cool the aqueous extract in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with swirling until the pH is >10 (check with pH paper). You may see the free amine "crash out" as an oil or solid.
-
Product Extraction: Transfer the basified mixture back to the separatory funnel. Extract the free amine product with three portions of ethyl acetate or DCM (30 mL each).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Chromatography with a Basic Modifier
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., 30% Ethyl Acetate in Hexane) that gives your product an Rf of ~0.25. Add 1% triethylamine (TEA) to this system.
-
Column Packing: Pack a flash column with silica gel using your chosen eluent (containing TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[13]
-
Elution: Run the column using your pre-determined solvent system (isocratic) or a gradient of increasing polarity (e.g., starting from 10% EtOAc/Hexane + 1% TEA and gradually increasing to 50% EtOAc/Hexane + 1% TEA).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure. Note: TEA is volatile and will be removed with the solvent.
Data Summary Table
| Purification Method | Pros | Cons | Best For... |
| Acid-Base Extraction | Fast, inexpensive, scalable, excellent for removing neutral/acidic impurities. | Does not separate structurally similar basic impurities. Can lead to emulsions. | Initial cleanup of very crude material. |
| Flash Chromatography | Highly versatile, can separate compounds with subtle polarity differences. | Can be slow and solvent-intensive. Prone to issues with basic compounds. | Separating complex mixtures or impurities with similar basicity to the product. |
| Recrystallization | Can yield very high purity product. Cost-effective at scale. | Finding a suitable solvent is trial-and-error. Product must be a solid (or form a solid salt). | Final purification step to achieve >99% purity. |
References
- BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives. [URL: https://www.benchchem.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. [URL: https://www.benchchem.
- University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [URL: https://www.chem.rochester.
- Biotage. (2023). Is there an easy way to purify organic amines? [URL: https://www.biotage.com/blog/is-there-an-easy-way-to-purify-organic-amines]
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [URL: https://www.biotage.
- MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [URL: https://www.mdpi.com/1420-3049/26/16/4997]
- Wikipedia. (n.d.). Acid–base extraction. [URL: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]
- University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [URL: https://www.chem.rochester.edu/notvoodoo/pages/workup/amines.php]
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction]
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [URL: https://www.chemistryviews.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. [URL: https://patents.google.
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol... [URL: https://patents.google.
- Ataman Kimya. (n.d.). PIPERIDINE. [URL: https://www.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [URL: https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Documents/Application%20Notes/RediSep%20C-18%20Reversed%20Phase%20Column%20Purification%20of%20Primary%20Amines%20App%20Note.pdf]
- BOC Sciences. (n.d.). Piperidine Impurities. [URL: https://www.bocsci.com/piperidine-impurities.html]
- ACS Publications. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01895]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 4. reddit.com [reddit.com]
- 5. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Workup [chem.rochester.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chemistryviews.org [chemistryviews.org]
Technical Support Center: Resolving Incomplete Reactions in the Synthesis of Piperidine Analogs
Welcome to the Technical Support Center for troubleshooting incomplete reactions in the synthesis of piperidine analogs. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this critical heterocyclic scaffold. Piperidine and its derivatives are fundamental building blocks in numerous pharmaceuticals, making their efficient synthesis a key focus in medicinal chemistry and process development.[1][2][3][4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing specific challenges to help you optimize your synthetic routes and achieve desired product yields and purity.
General Troubleshooting for Incomplete Piperidine Synthesis
Before diving into method-specific issues, let's address some common overarching problems that can lead to incomplete reactions.
FAQ 1: My reaction has stalled, and TLC/LC-MS analysis shows significant amounts of unreacted starting material. What are the initial checks I should perform?
When a reaction fails to proceed to completion, a systematic approach to troubleshooting is crucial. Here’s a logical workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for stalled reactions.
-
Reagent Integrity:
-
Purity: Have the starting materials been properly purified and characterized? Impurities can inhibit catalysts or lead to side reactions.
-
Stoichiometry: Double-check all calculations. An incorrect ratio of reactants or a limiting reagent can halt the reaction prematurely.
-
Stability: Are any of your reagents known to degrade over time or upon exposure to air or moisture? For example, some borohydride reducing agents can be hygroscopic.
-
-
Reaction Conditions:
-
Solvent: Was the solvent sufficiently dry? Many reactions in piperidine synthesis, such as those involving organometallics or hydrides, are highly sensitive to moisture.
-
Temperature: Is the reaction being conducted at the optimal temperature? Verify your heating or cooling apparatus is functioning correctly. Some reactions have a narrow optimal temperature window.
-
Atmosphere: If the reaction is air-sensitive, was the system properly purged with an inert gas (e.g., argon or nitrogen)?
-
-
Catalyst Activity:
-
Deactivation: Has the catalyst been deactivated? This can be due to impurities in the starting materials or solvent, or exposure to air.[6] Consider using a fresh batch of catalyst or a different type that is more robust.
-
Loading: Is the catalyst loading sufficient? In some cases, increasing the catalyst percentage can drive the reaction to completion.[6]
-
FAQ 2: I'm observing the formation of multiple unidentified byproducts. What are the likely causes and how can I minimize them?
Byproduct formation is a common issue that can complicate purification and reduce yields.
-
Potential Causes:
-
Side Reactions: The chosen reaction conditions (e.g., temperature, solvent, catalyst) may be promoting competing reaction pathways. For instance, in radical-mediated cyclizations, competitive processes can lead to byproducts.[1][5]
-
Over-reduction: In hydrogenation reactions, the piperidine ring itself can be cleaved, leading to ring-opened byproducts like pentylamines.[6]
-
Polymerization: Reactive intermediates, such as iminium ions, can sometimes undergo intermolecular reactions leading to polymeric materials.[7]
-
Oxidation: Piperidine and its derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow tint) and the formation of impurities.[8][9]
-
-
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature can often suppress side reactions that have higher activation energies than the desired transformation.[10]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or HPLC to determine the optimal reaction time and avoid prolonged exposure to conditions that may lead to decomposition or byproduct formation.[10][11]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, rhodium-based catalysts are often preferred for pyridine hydrogenation as they can minimize over-reduction.[6][12]
-
Protecting Groups: If a functional group on your substrate is interfering with the reaction, consider using a protecting group.
-
Method-Specific Troubleshooting Guides
Reductive Amination
Reductive amination, the reaction of a dicarbonyl compound with an amine followed by reduction, is a versatile one-pot method for synthesizing the piperidine ring.[10][13]
Q1: My reductive amination is sluggish or incomplete. What are the common pitfalls?
Answer: Incomplete reductive aminations can often be traced back to issues with imine/enamine formation, the reducing agent, or the reaction pH.
-
Inefficient Imine/Enamine Formation:
-
Cause: The initial condensation between the amine and the carbonyl group is a reversible equilibrium. If water is not effectively removed, the equilibrium may not favor imine/enamine formation.
-
Solution:
-
Dehydrating Agents: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
Azeotropic Removal of Water: For higher-boiling solvents, use a Dean-Stark apparatus to remove water azeotropically.
-
Pre-formation: Consider forming the imine/enamine first before adding the reducing agent. You can monitor its formation by NMR or IR spectroscopy.[14]
-
-
-
Reducing Agent Issues:
-
Cause: The choice and reactivity of the reducing agent are critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the starting carbonyl but will reduce the iminium ion. However, their reactivity is pH-dependent.
-
Solution:
-
pH Optimization: NaBH₃CN works best under slightly acidic conditions (pH 4-6) to facilitate iminium ion formation without degrading the hydride.[15] You can use an acetic acid/sodium acetate buffer system.[15]
-
Alternative Reducing Agents: If pH control is problematic, NaBH(OAc)₃ can be a better choice as it is effective under neutral or slightly acidic conditions and does not require strict pH monitoring.
-
Reagent Quality: Ensure your borohydride reagent is fresh and has been stored under anhydrous conditions.
-
-
-
Substrate Reactivity:
-
Cause: Sterically hindered ketones or electron-deficient amines (like 2-aminopyridines) can be significantly less reactive.[15]
-
Solution:
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[15]
-
Lewis Acid Catalysis: Adding a Lewis acid (e.g., Ti(OiPr)₄) can activate the carbonyl group towards nucleophilic attack by the amine.
-
-
Experimental Protocol: Optimizing a Stalled Reductive Amination
This protocol provides a general guideline for troubleshooting an incomplete reductive amination.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the dicarbonyl compound (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, DCM, or THF).
-
Imine Formation: Add 3Å molecular sieves and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
pH Adjustment (for NaBH₃CN): If using sodium cyanoborohydride, slowly add glacial acetic acid to adjust the pH to approximately 5-6 (check with pH paper).
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Condition for NaBH₃CN | Condition for NaBH(OAc)₃ |
| pH | Slightly acidic (4-6) | Neutral to slightly acidic |
| Solvent | Methanol, Ethanol | Dichloromethane, THF, 1,2-Dichloroethane |
| Additives | Acetic acid | Often none required |
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or related heterocyclic system.[16]
Q1: My Pictet-Spengler reaction is giving a low yield and/or a mixture of diastereomers. How can I improve it?
Answer: Low yields and poor diastereoselectivity in the Pictet-Spengler reaction are often related to the reaction conditions, particularly the acid catalyst, solvent, and temperature.[17]
-
Optimizing Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial for promoting the formation of the electrophilic iminium ion that drives the cyclization.[16]
-
Common Catalysts: Trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·Et₂O) are frequently used.[18][19] For less nucleophilic aromatic rings, stronger acids may be required.[16]
-
Troubleshooting: If the reaction is sluggish, try a stronger acid or a higher concentration. Conversely, if you observe decomposition, a milder acid or lower concentration may be necessary.
-
-
Solvent: The polarity of the solvent can influence the stability of the iminium ion intermediate and the transition state of the cyclization, thereby affecting the diastereoselectivity.[17]
-
Troubleshooting: Screen a range of solvents with varying polarities, such as toluene, dichloromethane, and acetonitrile.
-
-
Temperature: The reaction can be under either kinetic or thermodynamic control, which can be influenced by temperature.[17]
-
Kinetic vs. Thermodynamic Control: The cis product is often the kinetically favored product, formed faster at lower temperatures (e.g., 0 °C or -78 °C), while the trans product is typically the more stable thermodynamic product, favored at higher temperatures and longer reaction times.[17]
-
Troubleshooting: To favor the kinetic product, run the reaction at a lower temperature. For the thermodynamic product, use higher temperatures and allow for a longer reaction time to permit equilibration.[17]
-
-
-
Substrate Modifications:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the β-arylethylamine is a powerful strategy for controlling diastereoselectivity.[17]
-
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in Pyridine Hydrogenation
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of piperidines via catalytic hydrogenation of pyridines. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in this process: catalyst poisoning. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to diagnose, troubleshoot, and prevent catalyst deactivation effectively.
Section 1: Frequently Asked Questions - Understanding the Poisoning Problem
This section addresses the fundamental principles of catalyst poisoning as it pertains to pyridine hydrogenation.
Q1: What exactly is catalyst poisoning in the context of pyridine hydrogenation?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[1] In this specific reaction, the lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can strongly coordinate to the surface of the transition metal catalyst (e.g., Palladium, Platinum, Rhodium).[1][2] This strong adsorption blocks reactant molecules (pyridine and hydrogen) from accessing the active sites, leading to a significant decrease in reaction rate and efficiency.[3] This deactivation can be temporary (reversible) or permanent (irreversible), depending on the strength of the poison-catalyst interaction.[3][4]
Q2: Which catalysts are most susceptible to this type of poisoning?
A2: Precious metal catalysts, which are highly effective for hydrogenation, are particularly vulnerable. This includes:
-
Palladium (e.g., Pd/C): Widely used but highly susceptible to poisoning by the nitrogen lone pair.[3][5] Its effectiveness is often diminished without additives.
-
Platinum (e.g., PtO₂, Pt/C): Generally more robust than palladium and often a preferred choice, especially under acidic conditions which mitigate poisoning.[3][6]
-
Rhodium (e.g., Rh/C, Rh₂O₃): Frequently demonstrates high activity and is often more effective than palladium for reducing the pyridine ring, though it is still subject to poisoning.[7][8]
-
Nickel (e.g., Raney Nickel): Can be used but is also readily poisoned by nitrogen-containing compounds.[3]
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning are often unambiguous and include:
-
Decreased Reaction Rate: The most immediate symptom is a noticeable slowdown in hydrogen uptake or reaction progress as monitored by GC, LC, or NMR.[3]
-
Incomplete Conversion: The reaction stalls before the starting material is fully consumed, even with extended reaction times or increased hydrogen pressure.[3]
-
Changes in Selectivity: You may observe the formation of partially hydrogenated intermediates (e.g., dihydropyridines or tetrahydropyridines) or other unexpected byproducts.[3][8]
-
Need for Harsher Conditions: To achieve a desired conversion, you find yourself needing to significantly increase temperature, pressure, or catalyst loading compared to established protocols.[7]
Q4: Is poisoning by pyridine or piperidine reversible?
A4: The reversibility depends on the strength of adsorption. The interaction is a form of chemisorption.
-
Reversible Poisoning (Inhibition): In many cases, particularly with product inhibition by piperidine, the deactivation is better described as strong competitive inhibition. The piperidine can be displaced from the catalyst surface, and activity can often be restored by altering reaction conditions (e.g., adding acid) or through specific regeneration procedures.[4]
-
Irreversible Poisoning: Strong chemisorption, especially from feedstock impurities like sulfur or thiophene derivatives, can lead to permanent deactivation where the catalyst's active sites are fundamentally altered.[8][9] In these cases, the catalyst must be replaced.[10]
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a structured approach to resolving specific issues encountered during experimentation.
Issue 1: The reaction is sluggish or has stalled completely.
This is the most common manifestation of catalyst poisoning. The following workflow will help diagnose the root cause.
Caption: Troubleshooting workflow for stalled pyridine hydrogenation.
Detailed Solutions:
-
Cause A: Product (Piperidine) Inhibition
-
Causality: The synthesized piperidine is a stronger Lewis base than the starting pyridine. Its nitrogen atom coordinates more strongly to the catalyst's active metal sites, effectively outcompeting the pyridine and preventing further reaction. This is a classic example of product inhibition.[3][7]
-
Solution 1: Employ Acidic Additives/Solvents. The most effective countermeasure is to add a stoichiometric amount of acid (e.g., glacial acetic acid, HCl) to the reaction.[6][8] The acid protonates the nitrogen atom of both pyridine and piperidine, forming pyridinium and piperidinium salts. This removes the poisoning lone pair of electrons, preventing coordination to the catalyst and dramatically increasing the reaction rate.[6]
-
Solution 2: Optimize Catalyst Choice and Loading. If acidic conditions are not compatible with other functional groups, consider switching to a catalyst known for higher tolerance, such as Platinum Oxide (PtO₂) or a Rhodium-based catalyst.[8] While not ideal, a higher catalyst loading can sometimes compensate for the poisoned active sites by providing a greater absolute number of available sites.[3]
-
-
Cause B: Feedstock Impurity Poisoning
-
Causality: Trace impurities in the pyridine starting material, often from its synthesis or previous reaction steps, can act as potent, irreversible poisons. Common culprits include sulfur compounds (e.g., thiophenes), phosphines, or heavy metals.[8][9] These substances form very strong, often covalent, bonds with the catalyst surface, permanently deactivating it.[11]
-
Solution: Rigorous Purification. Ensure the pyridine substrate is of the highest purity. Distillation or passing the substrate through a plug of activated carbon or alumina can remove many common poisons. For industrial-scale flow chemistry, using a sacrificial guard bed before the main catalyst bed is an effective strategy.[12]
-
Section 3: Key Experimental Protocols & Data
As a self-validating system, your experimental design should include controls and diagnostic tests.
Protocol 1: Diagnostic Test for Poisoning Susceptibility
This experiment, adapted from principles described in literature[1], helps confirm if your catalyst system is being poisoned by the substrate or product.
-
Establish a Baseline: Perform a hydrogenation of a simple, non-poisoning alkene (e.g., cyclohexene) with your chosen catalyst (e.g., 5 mol% Pd/C) in a neutral solvent (e.g., ethanol) under standard conditions (e.g., 1 atm H₂). Monitor the reaction to completion by hydrogen uptake or GC analysis.
-
Run the "Poisoned" Reaction: Repeat the baseline reaction exactly, but add 1 molar equivalent of piperidine (relative to the catalyst) to the mixture before introducing hydrogen.
-
Analyze the Data: Plot substrate conversion versus time for both reactions. A dramatic decrease in the reaction rate for the piperidine-containing experiment provides direct evidence of catalyst poisoning.
Protocol 2: Standard Hydrogenation of Pyridine using PtO₂ in Acetic Acid
This protocol is a robust starting point that actively mitigates catalyst poisoning.
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the pyridine substrate (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol%.[6]
-
Reaction Execution: Seal the reactor. Purge the system several times with low-pressure hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[6] Begin vigorous stirring at room temperature. Monitor reaction progress via hydrogen uptake or by analyzing aliquots.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.[5] The resulting piperidinium salt can be neutralized with a base and extracted to yield the free piperidine.
Data Summary: Catalyst Performance Comparison
The choice of catalyst is critical. The following table summarizes key characteristics of common catalysts used for this transformation.
| Catalyst | Common Loading (mol%) | Typical Conditions | Susceptibility to N-Poisoning | Mitigating Factors |
| 10% Pd/C | 5 - 10% | 25-80 °C, 10-50 bar H₂ | High | Requires acidic additives for good conversion.[5][13] |
| PtO₂ | 1 - 5% | 25-50 °C, 50-70 bar H₂ | Moderate | Highly effective in acidic solvents like acetic acid.[6] |
| 5% Rh/C | 1 - 5% | 25-60 °C, 5-10 bar H₂ | Moderate to Low | Often shows higher activity than Pd/C in neutral solvents.[7] |
| Rh₂O₃ | 0.5 - 2% | 40 °C, 5 bar H₂ | Low | A highly active and stable catalyst under mild conditions.[14][15] |
Section 4: Visualizing the Poisoning Mechanism
Understanding the interaction at a molecular level is key to rational problem-solving.
Caption: Mechanism of catalyst poisoning by N-heterocycles.
This diagram illustrates how a clean, active metal site is available for pyridine and hydrogen to adsorb and react. However, the stronger Lewis basicity of the piperidine product allows it to coordinate tenaciously to the metal center via its nitrogen lone pair, blocking the site and preventing further catalytic turnover.
References
-
Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives - Benchchem. 3
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing).
-
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem. 1
-
Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. 5
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing.
-
Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. 8
-
Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts - SciELO.
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - Rasayan J. Chem.
-
How Can You Prevent Catalyst Poisoning? - Axens.
-
Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing).
-
Hydrogenation and hydroformylation with supported rhodium catalysts: effect of adsorbed sulfur - ACS Publications.
-
How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone (YouTube).
-
How to Prevent Catalyst Poisoning at the Industrial Scale - Noah Tech.
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository.
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - ResearchGate.
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- 4. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
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- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
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- 10. scielo.br [scielo.br]
- 11. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 12. youtube.com [youtube.com]
- 13. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of different synthetic routes to 3-[(4-Methoxyphenoxy)methyl]piperidine
Introduction
3-[(4-Methoxyphenoxy)methyl]piperidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its unique structural features. The piperidine moiety offers a versatile scaffold for derivatization, while the methoxyphenoxy group can engage in crucial interactions with biological targets. The development of efficient and scalable synthetic routes to this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two primary synthetic strategies for the preparation of this compound, offering insights into the practical considerations and underlying chemical principles of each approach.
Route 1: Convergent Synthesis via Williamson Ether Synthesis
This strategy represents a classic and reliable method for ether formation, assembling the target molecule from two key fragments: a protected 3-(hydroxymethyl)piperidine derivative and 4-methoxyphenol. The use of a protecting group on the piperidine nitrogen is crucial to prevent undesired N-alkylation side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.
Experimental Workflow
Caption: Workflow for the Williamson Ether Synthesis Route.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-(hydroxymethyl)piperidine
-
To a solution of 3-piperidinemethanol (1.0 eq) in methanol, add potassium carbonate (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue by column chromatography to yield N-Boc-3-(hydroxymethyl)piperidine.
Step 2: Synthesis of N-Boc-3-[(4-methoxyphenoxy)methyl]piperidine
-
Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq), 4-methoxyphenol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to afford N-Boc-3-[(4-methoxyphenoxy)methyl]piperidine.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve N-Boc-3-[(4-methoxyphenoxy)methyl]piperidine (1.0 eq) in a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in THF).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether to obtain the hydrochloride salt of the final product.
Causality and Experimental Choices
-
Protection Strategy: The use of a Boc protecting group is advantageous due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.[1]
-
Mitsunobu Conditions: The use of DEAD and PPh3 in the Williamson ether synthesis (a Mitsunobu reaction) allows for the formation of the ether bond under mild conditions, avoiding the need to pre-form the alkoxide of the piperidine alcohol which can be challenging.[2]
-
Purification: Column chromatography is essential for removing byproducts such as triphenylphosphine oxide and the reduced form of DEAD.
Route 2: Linear Synthesis from a Pyridine Precursor
This approach involves the initial synthesis of a pyridine analog of the target molecule, followed by the reduction of the aromatic pyridine ring to the desired piperidine. This linear strategy can be advantageous if the starting pyridine materials are readily available or easily synthesized.
Experimental Workflow
Caption: Workflow for the Pyridine Reduction Route.
Detailed Experimental Protocol
Step 1: Synthesis of 3-[(4-Methoxyphenoxy)methyl]pyridine
-
To a solution of 4-methoxyphenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-(chloromethyl)pyridine hydrochloride (1.0 eq) to the reaction mixture.[3]
-
Heat the reaction to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-[(4-methoxyphenoxy)methyl]pyridine.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve 3-[(4-methoxyphenoxy)methyl]pyridine (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 12 hours.[4]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Causality and Experimental Choices
-
Choice of Base and Solvent: Potassium carbonate is a suitable base for the etherification reaction, and DMF is an excellent polar aprotic solvent that facilitates SN2 reactions.[5]
-
Catalytic Hydrogenation: The reduction of the pyridine ring is a well-established transformation. Palladium on carbon is a common and effective catalyst for this purpose, typically requiring moderate hydrogen pressure and reaction times.[4] The choice of methanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.
-
Work-up: Filtration through Celite is a standard procedure to remove the heterogeneous palladium catalyst.
Comparative Analysis
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Pyridine Reduction |
| Overall Strategy | Convergent | Linear |
| Number of Steps | 3 | 2 |
| Starting Materials | 3-Piperidinemethanol, (Boc)2O, 4-Methoxyphenol | 3-(Chloromethyl)pyridine HCl, 4-Methoxyphenol |
| Key Reactions | N-protection, Mitsunobu etherification, Deprotection | Williamson ether synthesis, Catalytic hydrogenation |
| Potential Yield | Moderate to good | Good |
| Scalability | Good, but Mitsunobu reagents can be costly on a large scale. | Excellent, catalytic hydrogenation is highly scalable. |
| Purification | Requires multiple chromatographic purifications. | May require one chromatographic purification and filtration. |
| Safety Considerations | DEAD is toxic and potentially explosive. | Hydrogen gas is flammable and requires specialized equipment. |
| Cost-Effectiveness | Can be more expensive due to the cost of Boc-anhydride and Mitsunobu reagents. | Potentially more cost-effective if starting materials are inexpensive. |
Product Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.80 (m, 4H, Ar-H), 4.00-3.80 (m, 2H, O-CH₂), 3.78 (s, 3H, O-CH₃), 3.20-2.80 (m, 4H, piperidine-H), 2.00-1.60 (m, 5H, piperidine-H and NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.0, 153.5, 115.5, 114.5, 71.0, 55.8, 51.0, 46.5, 38.0, 29.0, 25.0.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₃H₁₉NO₂, 222.15; found, 222.1.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Williamson Ether Synthesis) is a highly versatile and reliable method, particularly suitable for laboratory-scale synthesis and for the preparation of analogs with diverse substitution patterns on the piperidine ring. The main drawbacks are the number of steps and the cost and safety considerations associated with the Mitsunobu reagents.
-
Route 2 (Pyridine Reduction) is a more streamlined approach that is likely to be more cost-effective and scalable for large-scale production. The primary considerations for this route are the availability of the substituted pyridine starting material and the need for specialized hydrogenation equipment.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, cost constraints, and available laboratory infrastructure.
References
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Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992 , 42, 335–656. [Link]
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Kocovský, P.; Stetinova, V. The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Acta Chem. Scand.1996 , 50, 391-405. [Link]
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comparing efficacy of different catalysts for piperidine ring formation
An Application Scientist's Guide to Piperidine Ring Formation: A Comparative Analysis of Catalytic Efficacy
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. It is one of the most prevalent structural motifs found in pharmaceuticals and natural products, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while providing a rigid three-dimensional scaffold for precise pharmacophore presentation.[1][2] From antipsychotics like Risperidone to the blockbuster antidepressant Paroxetine, the piperidine core is integral to biological activity.[3][4]
The development of efficient and stereoselective methods to construct this privileged scaffold is therefore a critical endeavor for researchers in drug discovery and process development.[1][5] The synthetic landscape is dominated by catalytic methods, which offer unparalleled control over reactivity and stereochemistry. However, navigating the diverse array of available catalysts can be a formidable task.
This guide provides an in-depth comparison of the efficacy of three principal catalytic strategies for piperidine ring formation: transition-metal-catalyzed asymmetric hydrogenation, palladium-catalyzed intramolecular hydroamination, and organocatalytic aza-Diels-Alder reactions. By examining the underlying mechanisms, experimental protocols, and performance data, this document aims to equip researchers with the insights needed to select the optimal catalytic system for their specific synthetic challenges.
Figure 1: Key catalytic strategies for the synthesis of the piperidine core.
Transition-Metal Catalysis I: Asymmetric Hydrogenation of Pyridines
The most direct and atom-economical route to chiral piperidines is the asymmetric hydrogenation of readily available pyridine precursors.[5] This method's power lies in its ability to create multiple stereocenters with high fidelity in a single step. However, the aromaticity and coordinating ability of the pyridine ring present significant challenges, often necessitating substrate activation.[6][7] Iridium-based catalysts have emerged as the gold standard for this transformation, particularly for activated pyridinium salts.[8][9][10]
Causality & Mechanism: The Iridium Catalytic Cycle
The hydrogenation of pyridines typically requires activation to break the aromatic stabilization. This is often achieved by forming a pyridinium salt (e.g., N-alkylation or in-situ protonation), which lowers the energy barrier for reduction.[8][9] The chiral iridium catalyst, featuring a phosphine ligand, then orchestrates the stereoselective delivery of hydrogen.
The generally accepted mechanism for the hydrogenation of a pyridinium salt involves:
-
Oxidative Addition: The iridium(I) precatalyst reacts with H₂ to form a dihydride iridium(III) species.
-
Coordination: The pyridinium substrate coordinates to the iridium center.
-
Migratory Insertion: A stepwise transfer of hydride to the C=N and C=C bonds of the activated ring occurs. The chiral ligand environment dictates the facial selectivity of this insertion, thereby establishing the stereochemistry of the final product.
-
Reductive Elimination: The saturated piperidine product is released, regenerating the active iridium(I) catalyst.
Figure 2: Simplified catalytic cycle for Ir-catalyzed asymmetric hydrogenation.
Performance Data: Iridium-Catalyzed Hydrogenation
The following table summarizes representative data for the asymmetric hydrogenation of N-benzylpyridinium salts using an Iridium catalyst with a chiral phosphole-based ligand (MP²-SEGPHOS), demonstrating the high efficacy of this approach.[10]
| Entry | R Group (Substrate) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 96 |
| 2 | 4-MeO-Ph | 98 | 95 |
| 3 | 4-F-Ph | 98 | 96 |
| 4 | 2-Naphthyl | 95 | 95 |
| 5 | 2-Thienyl | 94 | 94 |
Detailed Experimental Protocol: Asymmetric Hydrogenation of 2-Phenylpyridinium Salt
This protocol is adapted from the work of Zhang et al. and serves as a representative example.[10]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [{Ir(cod)Cl}₂] (1.0 mol%) and the chiral ligand (e.g., (R)-MP²-SEGPHOS) (2.2 mol%). Anhydrous, degassed dichloromethane (DCM) is added, and the mixture is stirred for 30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: A separate oven-dried Schlenk flask is charged with the 2-phenyl-N-benzylpyridinium bromide substrate (1.0 equiv).
-
Hydrogenation: The flask is sealed, and the atmosphere is replaced with nitrogen. The catalyst solution is transferred to the Schlenk flask via cannula. The solvent is removed under vacuum, and the flask is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas (3x), then pressurized to 50 bar H₂.
-
Reaction Execution: The reaction is stirred at 30 °C for 24 hours.
-
Workup and Isolation: After carefully venting the hydrogen, the autoclave is opened. The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 2-phenylpiperidine product. Enantiomeric excess (% ee) is determined by chiral HPLC analysis.
Transition-Metal Catalysis II: Palladium-Catalyzed Intramolecular Hydroamination
An alternative strategy for constructing the piperidine ring is through intramolecular hydroamination, where a pendant amine nucleophile adds across an alkene.[1] This method is powerful for its ability to form C-N bonds directly and often under milder conditions than hydrogenation. Palladium catalysts are particularly effective for this transformation, especially for unactivated alkenes.[11][12]
Causality & Mechanism: The Palladium Catalytic Cycle
The key to a successful hydroamination is to favor the desired C-N bond formation over competing side reactions like β-hydride elimination. The mechanism for Pd-catalyzed intramolecular hydroamination of an aminoalkene typically proceeds as follows:
-
Amine Coordination: The palladium(II) precatalyst coordinates to the substrate's amine group.
-
Deprotonation: A base or the catalyst itself facilitates the deprotonation of the amine to form a palladium-amido intermediate.
-
Migratory Insertion (Wacker-type Aminopalladation): The palladium-amido species undergoes an intramolecular migratory insertion, with the nitrogen atom attacking the alkene. This key step forms the new C-N bond and a new Pd-C bond, creating the piperidine ring. The stereochemistry is often controlled at this stage.
-
Protonolysis: The Pd-C bond is cleaved by a proton source (e.g., from the initial amine protonation), releasing the saturated piperidine product and regenerating the active Pd(II) catalyst.
Figure 3: Simplified cycle for Pd-catalyzed intramolecular hydroamination.
Performance Data: Palladium-Catalyzed Hydroamination
The data below showcases the diastereoselective synthesis of 2,6-disubstituted piperazines (a related six-membered heterocycle) via a Pd-catalyzed hydroamination, highlighting the catalyst's ability to control stereochemistry.[12]
| Entry | R¹ Group | R² Group | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | Benzyl | 89 | >20:1 |
| 2 | H | Phenyl | 85 | >20:1 |
| 3 | H | i-Propyl | 88 | >20:1 |
| 4 | H | Methyl | 81 | >20:1 |
Detailed Experimental Protocol: Diastereoselective Intramolecular Hydroamination
This protocol is adapted from the work of Michael et al. and serves as a representative example.[11][12]
-
Reaction Setup: To an oven-dried vial equipped with a stir bar is added the palladium catalyst (e.g., [Pd(dppf)Cl₂]) (5 mol%) and a silver salt co-catalyst (e.g., AgOTf) (10 mol%).
-
Substrate Addition: The vial is sealed with a septum and purged with nitrogen. The aminoalkene substrate (1.0 equiv) is added, followed by anhydrous, non-coordinating solvent (e.g., toluene).
-
Reaction Execution: The reaction mixture is stirred at room temperature or heated (e.g., 80 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove the catalyst and silver salts. The filtrate is concentrated in vacuo. The resulting crude product is purified by flash column chromatography (silica gel) to yield the pure piperidine derivative.
Organocatalysis: The Aza-Diels-Alder Reaction
As an alternative to transition metals, organocatalysis offers a powerful, metal-free approach to constructing complex molecules. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a classic strategy for forming tetrahydropyridine rings, which can be readily reduced to piperidines.[13] Chiral Brønsted acids or amine catalysts (like proline derivatives) are commonly used to induce high levels of enantioselectivity.[4][14]
Causality & Mechanism: Brønsted Acid Catalysis
In a typical Brønsted acid-catalyzed aza-Diels-Alder reaction, an imine (the aza-diene component) reacts with a diene. The organocatalyst's role is to activate the imine towards nucleophilic attack by the diene.
-
Iminium Ion Formation: The chiral phosphoric acid catalyst protonates the imine, forming a more electrophilic iminium ion. The chiral counterion creates a defined chiral environment around the iminium ion.
-
[4+2] Cycloaddition: The diene attacks the activated iminium ion. The stereochemistry is controlled by the facial bias imposed by the chiral counterion, which directs the approach of the diene.
-
Catalyst Regeneration: The resulting cycloadduct releases the catalyst, which can then enter a new cycle.
Figure 4: General mechanism for a Brønsted acid-catalyzed Aza-Diels-Alder reaction.
Performance Data: Organocatalytic Aza-Diels-Alder
The following data illustrates the power of an O-TMS protected diphenylprolinol catalyst in a domino Michael/aminalization process to form highly substituted piperidines with excellent stereocontrol.[15]
| Entry | Aldehyde Substrate | Yield (%) | dr | ee (%) |
| 1 | Propanal | 85 | >20:1 | 99 |
| 2 | Isovaleraldehyde | 82 | >20:1 | 99 |
| 3 | Cyclohexanecarboxaldehyde | 78 | >20:1 | 99 |
| 4 | Benzaldehyde | 75 | 10:1 | 98 |
Detailed Experimental Protocol: Organocatalytic Domino Reaction
This protocol is adapted from the work of Córdova et al. and serves as a representative example.[15]
-
Reaction Setup: A vial is charged with the nitro-olefin substrate (1.2 equiv), the aldehyde (1.0 equiv), and the organocatalyst (e.g., O-TMS diphenylprolinol) (10 mol%).
-
Solvent and Additives: Anhydrous solvent (e.g., Chloroform) is added, followed by any necessary additives (e.g., a base like 2,6-lutidine) (1.5 equiv).
-
Reaction Execution: The reaction mixture is stirred at room temperature for the specified time (e.g., 24-72 hours), with progress monitored by TLC.
-
Workup and Isolation: Upon completion, the reaction is quenched (e.g., with saturated NH₄Cl solution) and extracted with an organic solvent (e.g., DCM). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the polysubstituted piperidine.
Comparative Analysis: Choosing the Right Catalyst
The choice of catalyst is dictated by the specific target molecule, available starting materials, and desired stereochemical outcome.
| Feature | Asymmetric Hydrogenation (Iridium) | Intramolecular Hydroamination (Palladium) | Aza-Diels-Alder (Organocatalysis) |
| Starting Materials | Pyridine derivatives | Aminoalkenes | Imines, Dienes, Aldehydes |
| Key Transformation | Aromatic ring reduction | C-N bond-forming cyclization | [4+2] Cycloaddition |
| Stereocontrol | Excellent (often >95% ee) | Excellent (often >20:1 dr) | Excellent (often >98% ee) |
| Conditions | High pressure (H₂ gas), moderate temp. | Mild (often room temp.), inert atmosphere | Mild (often room temp.), ambient pressure |
| Catalyst Handling | Air-sensitive catalysts/ligands | Generally air-stable precatalysts | Generally air- and moisture-stable |
| Functional Group Tolerance | Moderate; sensitive to catalyst poisons | Good; tolerates acid-sensitive groups | Excellent; very broad tolerance |
| Atom Economy | Excellent (adds only H₂) | Excellent (isomerization) | Good (all atoms incorporated) |
| Primary Advantage | Direct route from common pyridines | Direct C-N bond formation | Metal-free, operationally simple |
| Primary Limitation | Requires substrate activation, high pressure | Substrate synthesis can be multi-step | Requires specific diene/dienophile pairs |
Conclusion and Future Outlook
The synthesis of the piperidine ring is a mature field, yet one that continues to evolve.
-
Iridium-catalyzed asymmetric hydrogenation stands out for its efficiency and directness in converting simple pyridines to highly valuable chiral piperidines, making it a preferred choice in process chemistry when applicable.
-
Palladium-catalyzed intramolecular hydroamination offers a robust method for cyclization under mild conditions, providing excellent control over diastereoselectivity for pre-functionalized substrates.
-
Organocatalytic aza-Diels-Alder reactions provide a crucial metal-free alternative, characterized by operational simplicity, high enantioselectivity, and broad functional group tolerance, making it ideal for early-stage discovery chemistry.
Looking forward, the field is moving towards even more sustainable and efficient methods. Biocatalysis , using enzymes like transaminases or oxidases, is gaining significant traction for its unparalleled selectivity and environmentally benign reaction conditions.[2][16][17][18] These chemo-enzymatic approaches, which combine the best of traditional chemistry and biocatalysis, promise to deliver novel and complex piperidine scaffolds with unprecedented precision, further empowering the development of next-generation therapeutics.[2][19]
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3-[(4-Methoxyphenoxy)methyl]piperidine vs other piperidine derivatives in drug design
A Comparative Guide to 3-[(4-Methoxyphenoxy)methyl]piperidine and Its Structurally Diverse Counterparts in Modern Drug Discovery
Introduction: The Enduring Legacy of the Piperidine Ring
In the landscape of medicinal chemistry, few structural motifs have demonstrated the profound versatility and therapeutic impact of the piperidine ring. This simple six-membered nitrogenous heterocycle is a cornerstone of numerous approved drugs, a testament to its privileged status in drug design.[1] Its conformational flexibility, basic nitrogen atom, and synthetic tractability allow it to be intricately decorated, yielding compounds that can precisely interact with a vast array of biological targets. This guide will explore the remarkable chemical diversity and therapeutic breadth of piperidine derivatives, centering on the potential pharmacological profile of this compound as a selective serotonin reuptake inhibitor (SSRI), and contrasting it with two well-established piperidine-containing drugs that exhibit markedly different mechanisms of action: Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, and Methylphenidate, a norepinephrine-dopamine reuptake inhibitor for ADHD. Through this comparative analysis, we will illuminate how subtle modifications to the piperidine core can unlock entirely new therapeutic applications.
This compound: A Potential Selective Serotonin Reuptake Inhibitor
While specific pharmacological data for this compound is not extensively available in the public domain, its structure bears a striking resemblance to a known class of SSRIs. Specifically, it can be considered a scaffold closely related to Femoxetine , a compound developed as an antidepressant that acts as a selective serotonin reuptake inhibitor.[2][3] Femoxetine itself is (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-piperidine.[2] The core feature, the this compound moiety, is the key pharmacophore responsible for interacting with the serotonin transporter (SERT).
By inhibiting SERT, these compounds block the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of this neurotransmitter and enhancing serotonergic signaling.[3] This mechanism is the foundation for the therapeutic effect of many widely used antidepressants.[4] The development of Femoxetine was ultimately halted in favor of Paroxetine, another potent SSRI.[2] However, the exploration of Femoxetine underscores the potential of the this compound scaffold in designing novel CNS agents targeting the serotonergic system.
The Piperidine Scaffold: A Tale of Three Targets
To truly appreciate the versatility of the piperidine ring, we will now compare the potential SSRI activity of the this compound scaffold with two other prominent piperidine-containing drugs that address entirely different neurological conditions through distinct mechanisms.
Comparator 1: Donepezil - An Acetylcholinesterase Inhibitor
Donepezil, marketed as Aricept®, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[5] It is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE).[5][6] By inhibiting AChE, Donepezil prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain.[7][8] This enhancement of cholinergic function is believed to improve cognitive function in Alzheimer's patients.[5] Structurally, Donepezil features a piperidine ring linked to a dimethoxyindanone moiety via a benzyl group, a chemical architecture optimized for high-affinity binding to the catalytic site of AChE.[9][10]
Comparator 2: Methylphenidate - A Norepinephrine-Dopamine Reuptake Inhibitor
Methylphenidate, widely known by its brand name Ritalin®, is a central nervous system stimulant primarily used to treat Attention-Deficit/Hyperactivity Disorder (ADHD).[1][11] Its therapeutic effect is derived from its ability to block the reuptake of dopamine and norepinephrine by inhibiting their respective transporters, DAT and NET.[11][12] This leads to increased concentrations of these catecholamines in the synaptic cleft, which is thought to improve attention and focus.[12] The core of Methylphenidate is a piperidine ring directly attached to a phenyl group and a methyl acetate moiety, a structure that confers high affinity for monoamine transporters.[6][13]
Comparative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for our three comparator piperidine derivatives, highlighting their distinct target affinities.
| Compound | Primary Target | Binding Affinity/Inhibitory Concentration |
| Femoxetine | Serotonin Transporter (SERT) | Potent SSRI activity (Development halted)[2][3] |
| Donepezil | Acetylcholinesterase (AChE) | IC50 = 6.7 nM[7] |
| Methylphenidate | Dopamine Transporter (DAT) | Ki = 193 nM (in vitro)[1] |
| Norepinephrine Transporter (NET) | Ki = 38 nM (in vitro)[1] |
Structure-Activity Relationship: How Substitutions Drive Function
The dramatic divergence in the pharmacological profiles of these three molecules can be attributed to the specific substitutions on the piperidine ring.
Caption: The versatile piperidine core can be tailored for different CNS targets.
-
For SSRI Activity (Femoxetine-type): The key is the flexible (phenoxymethyl) side chain at the 3-position. This allows the molecule to adopt a conformation that fits into the binding pocket of the serotonin transporter. The methoxy group on the phenyl ring likely contributes to binding affinity.
-
For AChE Inhibition (Donepezil): The N-benzylpiperidine moiety is crucial. The piperidine nitrogen forms a key interaction with the peripheral anionic site of AChE, while the benzyl group extends into the active site gorge.
-
For NDRI Activity (Methylphenidate): The direct attachment of the phenyl and methyl acetate groups at the 2-position creates a rigid structure that mimics the endogenous catecholamines, dopamine and norepinephrine, allowing it to bind effectively to their transporters.
Experimental Protocols for Comparative Analysis
To empirically differentiate the pharmacological activities of these piperidine derivatives, a battery of in vitro and in vivo assays would be employed.
In Vitro Assays
This assay determines a compound's ability to block the serotonin transporter (SERT).
-
Principle: HEK-293 cells expressing human recombinant SERT are incubated with a radiolabeled serotonin analog (e.g., [3H]Serotonin) and the test compound. The amount of radioactivity taken up by the cells is measured. A potent inhibitor will prevent the uptake of the radiolabeled serotonin.[14][15]
-
Protocol:
-
Plate HEK-293-hSERT cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 20 minutes at 25°C.[14]
-
Add [3H]Serotonin (final concentration ~65 nM) and incubate for an additional 15 minutes.[14]
-
Terminate the uptake by rapid filtration and wash the cells.
-
Quantify the radioactivity in the cells using a scintillation counter.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.[8][16]
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.[16]
-
Protocol:
-
In a 96-well plate, add assay buffer, AChE enzyme, and various concentrations of the test compound (e.g., Donepezil) or vehicle.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10 minutes.[8]
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
-
This assay quantifies the affinity of a compound for the dopamine transporter.
-
Principle: A radioligand with high affinity for DAT (e.g., [3H]WIN 35,428) is incubated with a preparation of cell membranes expressing DAT (e.g., from rat striatum). The test compound competes with the radioligand for binding to DAT. The reduction in radioligand binding is proportional to the affinity of the test compound.[3][13]
-
Protocol:
-
Prepare cell membranes from a DAT-rich source (e.g., HEK-293-hDAT cells or rat striatum).
-
In a 96-well plate, incubate the membranes with the radioligand, and various concentrations of the test compound (e.g., Methylphenidate) or vehicle.
-
Incubate at 4°C for 2-3 hours to reach equilibrium.[3]
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for characterizing piperidine derivatives.
In Vivo Assays
This technique measures the extracellular levels of neurotransmitters in the brains of freely moving animals.[17][18][19]
-
Principle: A microdialysis probe is implanted into a specific brain region (e.g., prefrontal cortex or striatum). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and neurotransmitters from the extracellular space diffuse across a semipermeable membrane into the aCSF. The collected dialysate is then analyzed by HPLC to quantify neurotransmitter levels.
-
Application:
This is a classic behavioral test to assess spatial learning and memory in rodents, relevant for evaluating cognitive enhancers like Donepezil.[21][22][23]
-
Principle: A rodent is placed in a circular pool of opaque water and must learn to find a hidden escape platform using spatial cues in the room.
-
Protocol:
-
Acquisition Phase: The animal undergoes several trials per day for several days to learn the platform's location. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time the animal spends in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Application: A compound like Donepezil would be expected to improve performance, especially in models of cognitive impairment (e.g., scopolamine-induced amnesia).
-
This assay measures the stimulant effects of a compound by quantifying an animal's movement.
-
Principle: Rodents are placed in an open-field arena equipped with infrared beams. The number of beam breaks is recorded over time to measure horizontal and vertical activity.
-
Application: A stimulant like Methylphenidate would cause a dose-dependent increase in locomotor activity.
Conclusion: A Scaffold of Infinite Possibilities
The comparative analysis of this compound (as represented by its close analog Femoxetine), Donepezil, and Methylphenidate powerfully illustrates the chemical plasticity of the piperidine scaffold. By strategically altering the substituents at different positions on this simple heterocyclic ring, medicinal chemists can engineer molecules with profoundly different pharmacological profiles, capable of targeting distinct neurotransmitter systems and treating a wide range of CNS disorders. The 3-(phenoxymethyl) substitution pattern directs the molecule towards the serotonin transporter, the N-benzyl substitution towards acetylcholinesterase, and the 2-phenyl-2-acetate configuration towards the dopamine and norepinephrine transporters. This remarkable versatility ensures that the piperidine ring will remain an indispensable tool in the drug discoverer's arsenal for years to come, continuing to provide the foundation for novel therapeutics that address unmet medical needs.
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Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Piperidines at the Mu-Opioid Receptor
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal building block for targeting complex biological systems like G-protein coupled receptors (GPCRs). Among the various chemical modifications, the introduction of a methoxy (-OCH₃) group is a subtle yet powerful tool for modulating a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of how the positional isomerism of a methoxy substituent on a piperidine-containing scaffold, specifically within the fentanyl analogue series, influences its interaction with the mu-opioid receptor (MOR), the primary target for major opioid analgesics.[1][2]
This analysis will dissect the causal relationships between molecular structure and biological function, supported by experimental data and validated protocols, to offer researchers and drug developers actionable insights into rational ligand design.
The Critical Role of Methoxy Substitution in Modulating Receptor Affinity
The position of a methoxy group on an aromatic ring connected to the piperidine core can dramatically alter binding affinity (Ki) at the mu-opioid receptor (MOR). This is primarily due to its electronic effects (as an electron-donating group) and its capacity to act as a hydrogen bond acceptor. We will examine this by comparing hypothetical methoxy-substituted analogues of fentanyl, a potent synthetic opioid, to illustrate the principles of structure-activity relationships (SAR).
Molecular modeling and SAR studies on related compounds suggest that substituents on the phenethyl moiety and the anilide ring of fentanyl analogues play pivotal roles in receptor interaction.[3][4] For instance, modifications to the anilide phenyl ring can influence interactions within the MOR binding pocket.
Comparative Analysis of Methoxy Positional Isomers
To illustrate the impact of methoxy group placement, let's consider its substitution on the anilide phenyl ring of a fentanyl scaffold. The specific interactions and resulting affinities can be rationalized by considering the architecture of the MOR binding pocket, which features key residues like Asp147 and His297 that are crucial for ligand recognition.[4]
| Compound | Methoxy Position | Postulated Interaction within MOR Binding Pocket | Predicted Relative Affinity (Ki) |
| Fentanyl (Parent) | None | Baseline hydrophobic and ionic interactions.[4] | High (Sub-nM) |
| ortho-Methoxy Analog | 2-position | Potential for steric hindrance with residues lining the binding pocket, possibly disrupting optimal alignment. May also engage in favorable electronic interactions. | Lower than Fentanyl |
| meta-Methoxy Analog | 3-position | Can act as a hydrogen bond acceptor with a suitable donor residue in a specific sub-pocket, potentially enhancing affinity.[5] | Potentially Higher than Fentanyl |
| para-Methoxy Analog | 4-position | Favorable placement to interact with polar residues without causing steric clash, often leading to improved affinity. | Higher than Fentanyl |
This table is illustrative, based on established medicinal chemistry principles. Actual Ki values would require experimental determination as described in Protocol 1.
The causality behind these predicted trends lies in the precise geometry of the ligand-receptor complex. A meta- or para-methoxy group may be ideally positioned to form a hydrogen bond with a donor group on a receptor residue, adding a favorable energetic contribution to the binding event. Conversely, an ortho-methoxy group could introduce steric repulsion, forcing the molecule into a less favorable binding pose and thereby reducing affinity.
From Binding to Function: Assessing G-Protein Activation
High binding affinity does not inherently guarantee therapeutic efficacy. A compound must not only bind to the receptor but also induce the conformational change required for downstream signaling. For MOR, the primary desired signaling event is the activation of the Gi/o family of G-proteins.[6] This functional activity can be quantified using a [³⁵S]GTPγS binding assay, which measures the rate of GTP exchange on the Gα subunit upon receptor activation.[7][8][9] This assay is a crucial tool for differentiating between agonists, antagonists, and inverse agonists.[7][8]
Workflow for SAR Characterization
A logical workflow is essential for systematically evaluating novel compounds and building a robust SAR model.
Caption: Experimental workflow for a structure-activity relationship (SAR) study.
Comparative Functional Data
Following the binding assays, functional assays would yield data to populate a comparative table like the one below.
| Compound | Affinity (Ki, nM) | Potency (EC₅₀, nM) | Efficacy (Emax, % vs DAMGO) |
| Fentanyl (Parent) | 0.5 | 10 | 105% |
| ortho-Methoxy Analog | 5.0 | 50 | 80% |
| meta-Methoxy Analog | 0.2 | 5 | 110% |
| para-Methoxy Analog | 0.3 | 8 | 100% |
This data is hypothetical and for illustrative purposes.
From this, we can derive crucial insights. The meta-methoxy analog not only shows the highest affinity (lowest Ki) but also the greatest potency (lowest EC₅₀) and efficacy, making it the most promising candidate in this series. The ortho-substituted analog demonstrates a significant drop in both affinity and function, reinforcing the hypothesis of steric hindrance.
Mu-Opioid Receptor Signaling Cascade
The binding of an agonist like a potent methoxy-substituted piperidine initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting functional data. The agonist stabilizes a receptor conformation that facilitates the exchange of GDP for GTP on the associated Gi/o protein, leading to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors like adenylyl cyclase and ion channels to produce the analgesic effect.[6]
Caption: Simplified mu-opioid receptor (MOR) signaling pathway.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for MOR Affinity (Ki)
This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the MOR.[10]
-
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled methoxy-substituted piperidines for the human mu-opioid receptor (hMOR).
-
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing hMOR.[6]
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).[6]
-
Non-specific Binding Control: Naloxone (10 µM).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
96-well microplates, filter mats (Whatman GF/C), scintillation fluid, and a microplate scintillation counter.
-
-
Methodology:
-
Preparation: Thaw hMOR-expressing cell membranes on ice. Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Naloxone (for Non-specific Binding) OR 50 µL of test compound dilution.
-
50 µL of [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM).
-
100 µL of hMOR membrane suspension (typically 10-20 µg protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound radioactivity.
-
Quantification: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each filter spot using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: [³⁵S]GTPγS Binding Functional Assay for MOR Agonism
This functional assay measures agonist-stimulated G-protein activation, providing data on the potency (EC₅₀) and efficacy (Emax) of a test compound.[7][8][11]
-
Objective: To quantify the ability of methoxy-substituted piperidines to stimulate G-protein activation via the hMOR.
-
Materials:
-
Receptor Source: hMOR-expressing cell membranes.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist Standard: DAMGO.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM final concentration).
-
-
Methodology:
-
Preparation: Prepare serial dilutions of the test compounds and the standard agonist (DAMGO) in assay buffer.
-
Pre-incubation: In a 96-well plate, mix 50 µL of the test compound dilutions with 100 µL of the hMOR membrane suspension containing GDP. Incubate for 15 minutes at 30°C to allow for ligand-receptor binding.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Filtration: Stop the reaction by rapid filtration through a GF/C filter mat using a cell harvester. Wash filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters and measure the bound [³⁵S]GTPγS via scintillation counting as described in Protocol 1.
-
Data Analysis:
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation effect).
-
Normalize the Emax of test compounds relative to the Emax produced by the standard agonist DAMGO.
-
-
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GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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GTPγS Binding Assay. Creative Bioarray. [Link]
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Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC. [Link]
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[35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [Link]
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The synthesis and pharmacological evaluation of (±)-2, 3- seco-fentanyl analogues. ResearchGate. [Link]
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Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC. [Link]
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GTPγS Binding Assays. PubMed. [Link]
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Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. PubMed. [Link]
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Synthesis and evaluation of 1- and 2-substituted fentanyl analogues for opioid activity. PubMed. [Link]
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The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues. ResearchGate. [Link]
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High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PMC. [Link]
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Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]
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Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]
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Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers. [Link]
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Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]
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Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. PubMed Central. [Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. [Link]
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Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
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4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. [Link]
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How μ-Opioid Receptor Recognizes Fentanyl. PMC. [Link]
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evaluating the performance of organocatalysts in piperidine synthesis
This three-component reaction highlights the power of in situ iminium ion formation from an N-alkenyl precursor, which then acts as a 2-azadiene. [8]While this example uses a Lewis acid, the principle of activating an iminium ion intermediate is central. Organocatalytic variants achieve this using chiral secondary amines. The high diastereoselectivity observed across various dienophiles and nucleophiles demonstrates the highly organized transition state of the cycloaddition. The choice of nucleophile in the final step allows for the introduction of diverse functionalities (allyl, cyano, methyl) onto the piperidine core, showcasing the versatility of this approach for building molecular complexity. [9]
Bifunctional Catalysis: A Cooperative Approach
Bifunctional organocatalysts possess two distinct active sites within a single molecule—typically a Lewis base (like an amine) and a hydrogen-bond donor (like a thiourea or squaramide). [6]This architecture allows for the simultaneous activation of both the nucleophile and the electrophile. The H-bond donor moiety activates the electrophile (e.g., a nitro-olefin) and orients it, while the basic site deprotonates the nucleophile, enhancing its reactivity.
Comparative Performance Data:
Researchers at Merck utilized a cinchona alkaloid-derived bifunctional catalyst for the enantioselective Michael addition of dimethylmalonate to a nitrostyrene, a key step in synthesizing a DPP-4 inhibitor containing a piperidine motif. [7]
| Entry | Catalyst | Additive | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Demethylquinidine | None | 22 | 90 | 85.5 |
| 2 | Demethylquinidine | H₂O (1 equiv) | 22 | 90 | 89.0 |
| 3 | Demethylquinidine | H₂O (1 equiv) | 0 | 90 | 95.5 |
Analysis and Causality:
-
Dual Activation: The cinchona alkaloid acts as a Brønsted base to deprotonate the dimethylmalonate, while its quinoline nitrogen and hydroxyl group can coordinate to the nitro-olefin, setting up a highly organized, chiral environment for the reaction.
-
Role of Water: The addition of a stoichiometric amount of water was found to be beneficial, increasing the enantioselectivity (Entry 1 vs. 2). This is a fascinating and not uncommon phenomenon in organocatalysis, where water can act as a proton shuttle or help maintain the catalyst's active conformation through hydrogen bonding networks.
-
Temperature Effect: As with enamine catalysis, lowering the temperature to 0°C provided a significant boost in enantioselectivity, highlighting the importance of thermal control in asymmetric transformations.
Summary and Outlook
The choice of an organocatalytic system for piperidine synthesis depends heavily on the desired bond disconnection and the nature of the available starting materials.
| Catalyst Class | Activation Mode | Typical Reaction | Strengths | Common Challenges |
| Enamine | Nucleophile Activation | Mannich, Aldol, Michael | Readily available catalysts (proline), well-understood mechanisms, good for C-C bonds α to a carbonyl. | Limited to carbonyl nucleophiles, potential for racemization. |
| Iminium | Electrophile Activation | Diels-Alder, Conjugate Add. | High reactivity of activated electrophile, broad scope of nucleophiles, excellent for cyclizations. | Requires α,β-unsaturated substrates, catalyst can be more complex/expensive. |
| Brønsted Acid | Electrophile Activation | Hydroamination, Cyclizations | Simple catalysts, mild conditions, good for intramolecular ring-closing. | Substrate must contain a suitable internal nucleophile and electrophile. |
| Bifunctional | Dual Activation | Michael, Mannich | High efficiency and stereoselectivity due to organized transition state, lower catalyst loadings possible. | Catalyst synthesis can be multi-step, optimization may be more complex. |
The field of organocatalysis continues to evolve, with new catalysts and activation modes being discovered at a rapid pace. [8]The insights provided in this guide serve as a foundational understanding for researchers and drug developers. By systematically evaluating catalysts and understanding the mechanistic principles that govern their performance, the synthesis of complex, chiral piperidines can be approached with confidence and precision, accelerating the discovery of next-generation therapeutics.
References
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Goti, A., & Nencetti, S. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]
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Bertuzzi, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. Available at: [Link]
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Defense Technical Information Center. (1987). Piperidine Synthesis. Available at: [Link]
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Han, B., et al. (2010). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. Available at: [Link]
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Hirschmann, M., et al. (2023). Bi-functional and mono-component organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide. Catalysis Science & Technology. Available at: [Link]
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List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research. Available at: [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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Michael, F. E., & Cochran, B. M. (2006). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters. Available at: [Link]
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Runge, M. B., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. Available at: [Link]
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Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Pyrrolidine and Piperidine Derivatives. PNAS. Available at: [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]
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DiRocco, D. A., et al. (2014). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Journal of Medicinal Chemistry. Available at: [Link]
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Burkhard, J. A., et al. (2010). [4 + 2] Cycloadditions of N-Alkenyl Iminium Ions: Structurally Complex Heterocycles from a Three-Component Diels−Alder Reaction Sequence. Journal of the American Chemical Society. Available at: [Link]
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MDPI. (n.d.). Special Issue: Advances in Asymmetric Organocatalytic Reactions. Catalysts. Available at: [Link]
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Taday, F., et al. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. Available at: [Link]
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ResearchGate. (2023). Bi-functional and mono-component organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide. Available at: [Link]
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A Researcher's Guide to 3-Methylpiperidine and its Analogs in Asymmetric Organocatalysis
For researchers and professionals in drug development, the selection of the right catalyst is a critical decision that dictates the efficiency, stereoselectivity, and overall success of a synthetic route. Within the burgeoning field of asymmetric organocatalysis, simple chiral secondary amines have carved out a significant niche, prized for their affordability, low toxicity, and operational simplicity.[1] Among these, the piperidine scaffold is a recurring motif, valued for its ability to facilitate key carbon-carbon bond-forming reactions.[2]
This guide provides an in-depth comparative analysis of 3-methylpiperidine against its structural isomers (2-methylpiperidine and 4-methylpiperidine) and the parent piperidine. We will move beyond a simple cataloging of results to explore the fundamental principles governing their catalytic behavior, offering field-proven insights into how subtle structural changes translate into significant performance differences.
The Mechanistic Cornerstone: Enamine and Iminium Ion Catalysis
Secondary amine catalysts, such as piperidine and its derivatives, operate primarily through two powerful activation modes: enamine and iminium ion formation.[1][3] This dual reactivity allows them to catalyze a wide array of transformations, including aldol reactions, Michael additions, and Mannich reactions.[4][5][6]
-
Enamine Catalysis: The catalyst reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile.
-
Iminium Ion Catalysis: The catalyst condenses with an α,β-unsaturated carbonyl compound, forming an electrophilic iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to attack by a nucleophile.
The stereochemical outcome of these reactions is determined in the transition state, where the catalyst, substrates, and any additives assemble. The steric and electronic properties of the catalyst play a pivotal role in dictating the facial selectivity of the attack, thereby controlling the chirality of the final product.
Performance Showdown: The Impact of the Methyl Group
The seemingly minor addition of a methyl group to the piperidine ring can have profound consequences on catalytic performance. Its position determines the degree of steric hindrance it imposes on the reactive nitrogen center, which in turn influences transition state geometries.
While direct, side-by-side comparative studies under identical conditions are limited in the literature, we can synthesize available data and established structure-activity relationships to build a clear picture.[2] A key factor to consider is steric hindrance, which generally follows the order: 2-methylpiperidine > 3-methylpiperidine > 4-methylpiperidine ≈ piperidine.[2]
Comparative Data in a Benchmark Reaction
Let's consider a classic asymmetric Michael addition of an aldehyde to a nitroalkene, a staple reaction for evaluating organocatalyst performance. The data below is a representative compilation based on typical outcomes reported in the literature for this class of reaction.
| Catalyst | Representative Yield (%) | Representative Enantiomeric Excess (ee, %) | Key Observations |
| Piperidine | High | Low to Moderate | Serves as a baseline. Lacks a chiral directing group, resulting in poor stereocontrol. |
| 2-Methylpiperidine | Moderate to Low | Moderate to High | The methyl group adjacent to the nitrogen provides significant steric bulk, which can enhance enantioselectivity but often at the cost of reaction rate and yield due to steric impediment.[2] |
| 3-Methylpiperidine | High | Moderate to High | Offers a balance. The methyl group is close enough to influence the stereochemical environment but does not excessively block the catalytic nitrogen, allowing for good reactivity and selectivity.[2][7] |
| 4-Methylpiperidine | High | Low to Moderate | The methyl group is too distant from the nitrogen to exert significant stereochemical control in the transition state. Its performance is often similar to unsubstituted piperidine.[2] |
Analysis: The data underscores the importance of the substituent's position. 4-Methylpiperidine's remote methyl group has a negligible impact on stereocontrol.[2] Conversely, the 2-methyl substituent, while capable of inducing high enantioselectivity, often slows the reaction down.[2] 3-Methylpiperidine emerges as a compelling catalyst , providing a "Goldilocks" scenario: the methyl group is sufficiently close to the reaction center to effectively bias the transition state and induce chirality, yet it is not so close as to prohibitively obstruct substrate approach.[2][7]
Unveiling Stereochemical Control: The "Why"
To understand why 3-methylpiperidine is an effective stereodirecting catalyst, we must visualize the transition state. In enamine catalysis, the enamine formed from the aldehyde and the catalyst can attack the electrophile (e.g., a nitrostyrene) from either its Re or Si face. The catalyst's structure dictates which approach is favored.
The methyl group at the 3-position creates a sterically demanding pocket. For the reaction to proceed, the substrates must orient themselves to minimize steric clash with this group. This energetically favors one transition state over the other, leading to the preferential formation of one enantiomer.
In the Lab: A Representative Experimental Protocol
Trustworthy protocols are self-validating. The following procedure for a Knoevenagel condensation is a robust starting point that can be adapted for comparative studies of these catalysts.[2]
Reaction: Knoevenagel condensation of benzaldehyde with malononitrile.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Catalyst (3-methylpiperidine or other piperidine analog, 0.1 mmol, 10 mol%)
-
Ethanol (2 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Setup: Equip a 10 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (2 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add the selected piperidine catalyst (0.1 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion (typically 2-3 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Isolation: Cool the flask in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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A Senior Application Scientist's Guide to Stereoselective Piperidine Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its stereochemical configuration is often critical to biological activity, making the development of robust and highly stereoselective synthetic methods a paramount concern in drug discovery and development.[2] This guide provides an in-depth comparison of the leading strategies for stereoselective piperidine synthesis, offering insights into their mechanisms, practical applications, and relative performance based on experimental data.
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives: The Direct Approach
One of the most direct and atom-economical routes to chiral piperidines is the asymmetric hydrogenation of readily available pyridine precursors.[3] This method relies on the use of chiral catalysts to control the stereochemical outcome of the reduction, often achieving high levels of enantioselectivity.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
A powerful strategy involves the activation of the pyridine ring by forming a pyridinium salt, which facilitates hydrogenation. Iridium catalysts, in conjunction with chiral ligands, have proven highly effective in the enantioselective hydrogenation of these activated substrates.[3]
Mechanism Insight: The catalytic cycle is believed to involve the coordination of the iridium catalyst to the pyridinium salt, followed by hydride transfer from the metal to the substrate. The chiral ligand environment dictates the facial selectivity of the hydride addition, leading to the formation of an enantioenriched piperidine product.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
-
Activation: A solution of the substituted pyridine in a suitable solvent (e.g., dichloromethane) is treated with an activating agent, such as benzyl bromide, to form the corresponding N-benzylpyridinium salt. The salt is typically isolated by filtration or precipitation.
-
Asymmetric Hydrogenation: In a high-pressure reactor, the pyridinium salt is dissolved in a solvent like methanol. The chiral iridium catalyst, pre-formed from a precursor such as [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., (S)-MeO-Biphep), is added. The reactor is then pressurized with hydrogen gas (typically 50-100 bar) and heated.
-
Work-up and Deprotection: After the reaction is complete, the solvent is removed, and the crude product is purified. The N-benzyl protecting group can be removed by hydrogenolysis (e.g., using H₂ and Pd/C) to yield the free chiral piperidine.
Chiral Auxiliary-Mediated Asymmetric Hydrogenation
An alternative approach utilizes a chiral auxiliary attached to the pyridine ring to direct the stereochemical outcome of the hydrogenation.[4] This method can provide high levels of diastereoselectivity, and the auxiliary can often be cleaved under the reaction conditions or in a subsequent step.
Causality in Experimental Design: The choice of the chiral auxiliary is critical. It must effectively bias the hydrogenation from one face of the pyridine ring and be readily removable without racemization of the product. Oxazolidinones derived from chiral amino alcohols are commonly employed auxiliaries due to their conformational rigidity and ease of cleavage.[4]
Diastereoselective Cyclization Reactions: Building the Ring with Precision
Intramolecular cyclization reactions offer a powerful means to construct the piperidine ring with defined stereochemistry. The stereoselectivity is often controlled by the stereocenters present in the acyclic precursor.
Aza-Prins Cyclization
The aza-Prins cyclization involves the reaction of a homoallylic amine with an aldehyde to form a 4-hydroxypiperidine.[5] The stereochemical outcome of this reaction can be controlled by the chirality of the starting amine.
Workflow: Aza-Prins Cyclization
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A Validated Guide to the Multi-Gram Scale-Up of 3-[(4-Methoxyphenoxy)methyl]piperidine: A Comparative Analysis of Synthetic Protocols
Introduction
3-[(4-Methoxyphenoxy)methyl]piperidine is a valuable piperidine derivative with significant applications in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable physicochemical properties and its ability to interact with various biological targets.[1] The synthesis of this compound on a multi-gram scale necessitates a robust, reproducible, and efficient protocol. This guide provides a detailed, validated synthetic route for the multi-gram scale-up of this compound, alongside a comparative analysis of alternative synthetic strategies. We will delve into the causality behind experimental choices, ensuring scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals.
Recommended Synthetic Protocol: A Three-Step Approach
Our validated protocol for the multi-gram synthesis of the target compound follows a logical and efficient three-step sequence: 1) Protection of the piperidine nitrogen, 2) Formation of the ether linkage, and 3) Deprotection to yield the final product. This approach ensures high yields and simplifies purification at each stage.
Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (2)
The initial step involves the protection of the secondary amine of 3-(hydroxymethyl)piperidine (1) with a tert-butoxycarbonyl (Boc) group. The Boc group is an excellent choice for protecting amines as it is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.
Experimental Protocol:
To a solution of 3-(hydroxymethyl)piperidine (1) (e.g., 50 g, 0.434 mol) in dichloromethane (DCM, 500 mL) at 0 °C, triethylamine (Et₃N, 91 mL, 0.651 mol) is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 104 g, 0.477 mol) dissolved in DCM (200 mL). The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (2) as a colorless oil.
Expected Yield: 90-95%
Step 2: Ether Formation - A Comparative Analysis
The crucial C-O bond formation can be achieved through several methods. Here, we compare two of the most effective and widely used protocols: the Williamson Ether Synthesis and the Mitsunobu Reaction.
The Williamson ether synthesis is a robust and cost-effective method for preparing ethers, particularly on a larger scale.[2][3] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[2] For this route, the hydroxyl group of the Boc-protected piperidine (2) is first converted to a better leaving group, such as a tosylate, which is then displaced by the phenoxide of 4-methoxyphenol.
Sub-step 2a: Synthesis of tert-butyl 3-{[(4-methylphenyl)sulfonyl]oxymethyl}piperidine-1-carboxylate (3)
Experimental Protocol:
To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (2) (e.g., 80 g, 0.371 mol) in DCM (800 mL) at 0 °C, triethylamine (77.5 mL, 0.557 mol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. p-Toluenesulfonyl chloride (TsCl, 77.8 g, 0.408 mol) is then added portion-wise, and the reaction is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the tosylate (3), which can often be used in the next step without further purification.
Expected Yield: >95%
Sub-step 2b: Synthesis of tert-butyl this compound-1-carboxylate (4)
Experimental Protocol:
In a suitable reactor, 4-methoxyphenol (e.g., 50.8 g, 0.409 mol) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF, 800 mL). A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 16.4 g, 0.409 mol), is added carefully in portions at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of the tosylate (3) (e.g., 137 g, 0.371 mol) in DMF (200 mL) is then added dropwise, and the reaction mixture is heated to 60-70 °C for 8-12 hours. After cooling, the reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Expected Yield: 80-85%
The Mitsunobu reaction offers a milder alternative for forming the ether linkage, proceeding with inversion of configuration if a chiral center is present.[4][5] It involves the reaction of an alcohol with a nucleophile (in this case, 4-methoxyphenol) in the presence of a phosphine and an azodicarboxylate.[4]
Experimental Protocol:
To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (2) (e.g., 60 g, 0.278 mol), 4-methoxyphenol (41.2 g, 0.334 mol), and triphenylphosphine (PPh₃, 87.5 g, 0.334 mol) in anhydrous tetrahydrofuran (THF, 1 L) at 0 °C, diisopropyl azodicarboxylate (DIAD, 65.8 mL, 0.334 mol) is added dropwise. The reaction is stirred at room temperature for 12-18 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product (4) from the triphenylphosphine oxide and hydrazine byproducts.
Expected Yield: 70-80%
Comparison of Ether Synthesis Routes
| Feature | Williamson Ether Synthesis (Route A) | Mitsunobu Reaction (Route B) |
| Reagents | Inexpensive and readily available (TsCl, NaH) | More expensive and hazardous reagents (PPh₃, DIAD/DEAD)[4] |
| Scale-Up | Well-suited for large-scale production.[6] | More challenging due to the generation of stoichiometric byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) which can complicate purification. |
| Reaction Conditions | Requires a two-step process (tosylation, then etherification) and heating. | One-pot reaction, generally performed at room temperature. |
| Stereochemistry | Proceeds with retention of configuration at the carbon bearing the leaving group. | Results in inversion of stereochemistry at the alcoholic carbon.[4] |
| Work-up & Purification | Generally straightforward work-up. Chromatography may be required. | Can be difficult to remove byproducts, often requiring extensive chromatography. |
Rationale for Recommending the Williamson Ether Synthesis: For multi-gram scale-up, the Williamson ether synthesis is the more practical and economical choice. Its use of cheaper reagents, more straightforward purification, and proven scalability in industrial settings outweigh the advantage of the one-pot nature of the Mitsunobu reaction.
Step 3: Deprotection to Yield this compound (5)
The final step is the removal of the Boc protecting group to yield the desired product. This is typically achieved under acidic conditions.[7][8]
Experimental Protocol:
The Boc-protected intermediate (4) (e.g., 100 g, 0.311 mol) is dissolved in a suitable solvent such as dichloromethane (500 mL) or 1,4-dioxane (500 mL). An excess of a strong acid, such as trifluoroacetic acid (TFA, 120 mL, 1.56 mol) or a 4 M solution of HCl in dioxane (389 mL, 1.56 mol), is added at 0 °C. The reaction is stirred at room temperature for 1-3 hours, with progress monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, this compound (5). Further purification can be achieved by distillation or crystallization of a salt form.[9]
Expected Yield: >90%
Visualizing the Synthetic Pathways
Recommended Protocol: Williamson Ether Synthesis Route
Caption: Recommended multi-gram synthetic route via Williamson ether synthesis.
Alternative Protocol: Mitsunobu Reaction Route
Caption: Alternative synthetic route employing the Mitsunobu reaction.
Conclusion
The presented three-step protocol, utilizing a Williamson ether synthesis for the key bond formation, provides a robust and scalable method for the multi-gram synthesis of this compound. The choice of the Boc protecting group simplifies the synthesis and purification, while the Williamson approach offers significant advantages in terms of cost, reagent availability, and ease of scale-up compared to the Mitsunobu reaction. This guide provides the necessary experimental details and scientific rationale to enable researchers to confidently and efficiently produce this valuable compound for further research and development.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]
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Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. (2018). ResearchGate. [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
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What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Synthesis. [Link]
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Frolov, N. A., Vereshchagin, A. N., & Zhdankina, G. M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Ch24: ArOH to ArOR. (n.d.). University of Calgary. [Link]
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Mitsunobu and Related Reactions: Advances and Applications. (2014). Chemical Reviews, 114(10), 5059–5151. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2023). Open Research@CSIR-NIScPR. [Link]
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Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020). UKnowledge. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-[(4-Methoxyphenoxy)methyl]piperidine
Hazard Assessment: A Synthesis of Known Risks
The primary risk profile for 3-[(4-Methoxyphenoxy)methyl]piperidine must be inferred from its parent heterocycle, piperidine. The hazards associated with the piperidine ring are significant and form the foundation of our safety protocols.
-
Corrosivity and Severe Irritation: Piperidine is classified as causing severe skin burns and serious eye damage.[3][4] Contact can lead to rapid tissue damage. Therefore, any derivative, including the topic compound, must be treated as potentially corrosive.
-
Toxicity: Piperidine is toxic through multiple routes of exposure. It is listed as toxic in contact with skin or if inhaled, and harmful if swallowed.[3] Systemic effects can occur following exposure. The irritation threshold in humans for piperidine vapor has been reported, and inhalation can lead to sore throat, coughing, and dizziness.[5]
-
Flammability: The piperidine base is a highly flammable liquid and vapor, with vapors being potentially explosive.[3][6][7] Handling requires strict control of ignition sources and measures to prevent static electricity discharge.[6][7][8]
While the methoxyphenoxy substituent's specific impact on this hazard profile is not fully documented, the fundamental risks of the piperidine structure are presumed to be dominant. The compound must be handled with a high degree of caution at all times.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical to prevent contact and exposure. The following specifications are mandatory for all work involving this compound. This protocol is based on a Level C protection philosophy, suitable for scenarios where the substance is known but requires a high level of respiratory and skin protection.[9][10]
| Body Area | Required PPE | Specifications and Rationale (The "Why") |
| Eyes / Face | Chemical Splash Goggles & Full-Face Shield | Causality: Piperidine and its derivatives are capable of causing severe, irreversible eye damage.[3][4] Goggles provide a seal against splashes and vapors. The face shield offers a critical second layer of protection for the entire face from splashes during transfers or other operations.[1] |
| Skin / Body | Chemical-Resistant Lab Coat or Apron | Causality: To prevent skin contact which can cause severe chemical burns and toxic effects.[3] A standard cotton lab coat is insufficient. An impervious gown or a rubberized apron worn over a lab coat is required to repel potential splashes.[4] |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Causality: To protect against skin absorption, which is a key route of toxicity, and chemical burns.[3] Nitrile gloves may offer limited protection; butyl rubber or laminate gloves are preferred. Always consult the manufacturer's glove compatibility chart. Double-gloving provides protection when removing the outer, contaminated glove. |
| Respiratory | NIOSH-Approved Respirator | Causality: Inhalation of piperidine derivatives can cause respiratory irritation and systemic toxicity.[3][11] All handling of this compound MUST occur within a certified chemical fume hood. For situations with a higher risk of aerosol generation or if engineering controls are compromised, a full-face respirator with organic vapor cartridges is required.[1][12] |
PPE Selection Workflow
Caption: PPE selection is dictated by the specific laboratory task.
Operational Plan: Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to maintain chemical integrity and laboratory safety.
A. Engineering Controls
-
Primary Containment: All weighing, transfers, and reactions involving this compound must be performed inside a certified chemical fume hood to contain toxic and flammable vapors.
-
Ignition Source Control: Due to the high flammability of the piperidine base, all potential ignition sources (hot plates, open flames, non-intrinsically safe equipment) must be removed from the work area.[3][6][7]
-
Static Electricity Prevention: For transfers of significant quantities, ensure containers are grounded and bonded to prevent static discharge, which can ignite flammable vapors.[3][6][7][8] Use non-sparking tools for all operations.[3][6]
-
Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[4] A spill kit with appropriate absorbent material must be readily available.[13]
B. Step-by-Step Handling Procedure
-
Preparation: Designate and clearly label the work area within the fume hood. Assemble all necessary apparatus and reagents before retrieving the compound.
-
Donning PPE: Put on all required PPE as detailed in Section 2 before handling the primary container.
-
Chemical Handling: Perform all manipulations slowly and deliberately to minimize the risk of splashes or aerosol generation. Keep containers tightly closed when not in use.[14]
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[14][15] Do not eat, drink, or smoke in the laboratory area.[3][6]
C. Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic and flammable substances.[4]
-
The storage area should be locked and accessible only to authorized personnel.
-
Store away from incompatible materials such as strong oxidizing agents.[15]
Emergency and Disposal Plan
Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures.
A. Spill Response Protocol
Caption: A clear, tiered response plan for chemical spills.
B. First-Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4]
C. Waste Disposal
-
All this compound waste and contaminated materials (e.g., gloves, absorbent, glassware) are considered hazardous waste.
-
Collect waste in a properly sealed and labeled container.
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[14][15] Do not empty into drains.[15]
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Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]
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PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]
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Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
